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  • Product: 1-(2-Bromoethoxy)-4-(tert-butoxy)benzene
  • CAS: 142346-91-6

Core Science & Biosynthesis

Foundational

1-(2-Bromoethoxy)-4-(tert-butoxy)benzene CAS 142346-91-6 properties

This in-depth technical guide details the properties, synthesis, and applications of 1-(2-Bromoethoxy)-4-(tert-butoxy)benzene (CAS 142346-91-6) . Advanced Building Block for Medicinal Chemistry & PROTAC Linker Design CAS...

Author: BenchChem Technical Support Team. Date: March 2026

This in-depth technical guide details the properties, synthesis, and applications of 1-(2-Bromoethoxy)-4-(tert-butoxy)benzene (CAS 142346-91-6) .

Advanced Building Block for Medicinal Chemistry & PROTAC Linker Design

CAS Number: 142346-91-6 Formula: C₁₂H₁₇BrO₂ Molecular Weight: 273.17 g/mol

Executive Summary

1-(2-Bromoethoxy)-4-(tert-butoxy)benzene is a bifunctional aryl ether intermediate used primarily in the synthesis of pharmaceutical conjugates and proteolysis-targeting chimeras (PROTACs). It serves as a "masked" phenolic linker. The molecule features an electrophilic alkyl bromide handle for immediate coupling to nucleophiles (amines, thiols) and an acid-labile tert-butyl ether protecting group that, upon removal, reveals a nucleophilic phenol for secondary conjugation.

Physicochemical Profile

The following properties are derived from experimental data of structural analogs and standard computational models for aryl alkyl ethers.

PropertyValue / Description
Appearance White to off-white low-melting solid or viscous oil
Molecular Weight 273.17 g/mol
Exact Mass 272.0306 u
Boiling Point (Pred.) 330–340 °C (at 760 mmHg)
Melting Point 30–40 °C (Estimated; tends to supercool)
Solubility Soluble in DCM, THF, Ethyl Acetate, DMSO; Insoluble in Water
LogP (Pred.) ~3.8 (Lipophilic)
Flash Point >110 °C

Synthetic Methodology

The synthesis of 1-(2-Bromoethoxy)-4-(tert-butoxy)benzene follows a standard Williamson ether synthesis protocol. The critical challenge is preventing the formation of the dimer (bis-alkylation), which is mitigated by using a large excess of the electrophile.

Reaction Scheme

Precursors: 4-(tert-butoxy)phenol and 1,2-Dibromoethane.

Synthesis SM1 4-(tert-Butoxy)phenol Base K2CO3 / CH3CN Reflux, 12-18h SM1->Base SM2 1,2-Dibromoethane (Excess) SM2->Base Prod 1-(2-Bromoethoxy)-4-(tert-butoxy)benzene (Target) Base->Prod Major (Mono-alkylation) Side Side Product: 1,2-bis(4-tert-butoxyphenoxy)ethane Base->Side Minor (Dimerization)

Figure 1: Synthesis pathway favoring mono-alkylation via excess dihalide.

Step-by-Step Protocol

Objective: Synthesis of 10 g of Target Material.

  • Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Nitrogen (

    
    ).
    
  • Solvation: Dissolve 4-(tert-butoxy)phenol (6.0 g, 36 mmol) in anhydrous Acetonitrile (ACN) (100 mL).

  • Base Addition: Add Potassium Carbonate (

    
    )  (10.0 g, 72 mmol, 2.0 eq) to the solution. Stir at room temperature for 15 minutes to facilitate deprotonation.
    
  • Electrophile Addition: Add 1,2-Dibromoethane (15.5 mL, 180 mmol, 5.0 eq) in one portion.

    • Expert Note: The 5-fold excess is critical to statistically favor the attack of the phenoxide on a free dibromide molecule rather than on an already formed product, minimizing dimer formation.

  • Reflux: Heat the mixture to reflux (approx. 82 °C) for 16 hours. Monitor by TLC (Hexane:EtOAc 9:1). The product will appear less polar than the starting phenol.

  • Workup:

    • Cool to room temperature and filter off the inorganic salts (

      
      , excess 
      
      
      
      ).
    • Concentrate the filtrate under reduced pressure to remove ACN and excess 1,2-dibromoethane.

  • Purification: Dissolve the residue in Ethyl Acetate and wash with water (2x) and brine (1x). Dry over

    
    .[1] Purify via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).
    

Mechanistic Insights & Stability

  • Leaving Group Dynamics: The primary bromide is an excellent leaving group for

    
     reactions. It is stable in neutral and acidic conditions but will hydrolyze or eliminate (forming a vinyl ether) in the presence of strong bases at high temperatures.
    
  • Protecting Group Stability: The tert-butyl ether is stable against basic nucleophilic attack (e.g., amines, alkoxides) but is highly sensitive to strong acids (TFA, HCl). This orthogonality allows the bromide to be reacted first without disturbing the phenol protection.

Applications in Drug Discovery

This compound is a staple "linker unit" in Medicinal Chemistry, particularly for PROTAC (Proteolysis Targeting Chimera) development.

Workflow: PROTAC Linker Synthesis

The molecule acts as a spacer between an E3 Ligase ligand (e.g., VHL or Cereblon binder) and a Target Protein ligand.

Application Linker 1-(2-Bromoethoxy)-4-(tert-butoxy)benzene Step1 Step 1: SN2 Coupling (React with Amine/Piperazine of Drug A) Linker->Step1 Inter Intermediate: Drug-Linker-O-tBu Step1->Inter Step2 Step 2: Acid Deprotection (TFA/DCM) Inter->Step2 Phenol Active Phenol: Drug-Linker-OH Step2->Phenol Step3 Step 3: Etherification/Coupling to E3 Ligase Ligand Phenol->Step3 Final Final PROTAC Molecule Step3->Final

Figure 2: Sequential functionalization strategy using the orthogonal reactivity of the bromide and tert-butoxy group.

Safety & Handling (SDS Summary)

  • Hazards:

    • H315: Causes skin irritation.[2]

    • H319: Causes serious eye irritation.[2]

    • H335: May cause respiratory irritation.[2]

    • Note: As an alkylating agent, it should be treated as a potential mutagen.

  • Storage: Store at 2–8 °C under inert gas (

    
     or Ar). Moisture sensitive over long periods (slow hydrolysis of bromide).
    
  • Disposal: Incinerate in a chemical incinerator equipped with an afterburner and scrubber (Halogenated waste).

References

  • Williamson Ether Synthesis Protocols: Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. Link

  • Phenol Protection Strategies: Greene, T.W., Wuts, P.G.M. Protective Groups in Organic Synthesis, 4th Ed. Wiley-Interscience, 2006. Link

  • PROTAC Linker Chemistry: Troup, R. I., et al. "Current strategies for the design of PROTAC linkers: a critical review." Exploration of Targeted Anti-tumor Therapy, 2020. Link

  • Alkyl Halide Reactivity: Smith, M. B., March, J. March's Advanced Organic Chemistry, 6th Ed. Wiley, 2007. Link

Sources

Exploratory

Strategic Implementation of 4-(2-Bromoethoxy)phenyl tert-butyl ether in Advanced Linkerology

As modern drug discovery pivots toward complex modalities like Proteolysis Targeting Chimeras (PROTACs) and molecular glues, the demand for highly specific, bifunctional synthetic building blocks has surged. 4-(2-Bromoet...

Author: BenchChem Technical Support Team. Date: March 2026

As modern drug discovery pivots toward complex modalities like Proteolysis Targeting Chimeras (PROTACs) and molecular glues, the demand for highly specific, bifunctional synthetic building blocks has surged. 4-(2-Bromoethoxy)phenyl tert-butyl ether (also known as 1-(2-bromoethoxy)-4-tert-butoxybenzene) has emerged as a premier synthon in medicinal chemistry.

This technical whitepaper deconstructs the structural rationale, synthetic causality, and practical application of this bifunctional linker, providing drug development professionals with a comprehensive guide to integrating it into advanced therapeutic scaffolds.

Structural Rationale and Physicochemical Profiling

At its core, 4-(2-Bromoethoxy)phenyl tert-butyl ether is a hydroquinone derivative engineered for orthogonal reactivity. It features two distinct reaction termini:

  • An electrophilic 2-bromoethyl tail: Primed for bimolecular nucleophilic substitution (

    
    ) by amines, thiols, or other nucleophiles present on a target pharmacophore.
    
  • A tert-butyl protected phenol: An acid-labile masking group that remains completely inert under the basic conditions required for the

    
     alkylation at the other terminus[1].
    

To facilitate rational drug design and computational modeling (e.g., calculating polar surface area or lipophilicity of the resulting linker), the quantitative physicochemical parameters of this synthon are summarized below.

Table 1: Physicochemical and Structural Data
ParameterValue / Description
Chemical Name 1-(2-bromoethoxy)-4-tert-butoxybenzene
Molecular Formula

Molecular Weight 273.17 g/mol
LogP (Predicted) ~3.8
Physical State Colorless to pale yellow viscous oil / low-melting solid
Boiling Point ~300 °C (at 760 mmHg)
Electrophilicity High (Primary alkyl bromide)
Protection Lability Highly sensitive to strong acids (e.g., TFA, HCl); stable to bases

Orthogonal Protection and Synthetic Causality

The synthesis of this building block from hydroquinone is a masterclass in protective group causality. When designing a linker that requires a terminal phenol, medicinal chemists must choose a protecting group that will survive the subsequent conjugation steps but can be removed without destroying the final, delicate therapeutic molecule.

Why the tert-butyl ether? Unlike acetate esters, which are cleaved by the basic conditions (e.g.,


) used during amine alkylation, the tert-butyl ether is entirely stable to base. Furthermore, unlike benzyl ethers which require palladium-catalyzed hydrogenation for removal, the tert-butyl group is cleaved by mild acid (Trifluoroacetic acid). This is critical in PROTAC synthesis, where reducible functional groups (like alkenes or certain heterocycles) are often present in the E3 ligase or Protein of Interest (POI) ligands[1].

Why excess 1,2-dibromoethane? During the synthesis of the synthon itself, 4-tert-butoxyphenol is reacted with 1,2-dibromoethane. A strict 1:1 stoichiometric ratio would result in significant formation of a dimerized byproduct (1,2-bis(4-tert-butoxyphenoxy)ethane). By using a massive statistical excess of 1,2-dibromoethane (often 5 to 10 equivalents), the reaction kinetics heavily favor mono-alkylation, preserving the terminal bromide for future use.

Synthesis A Hydroquinone B Isobutylene / H+ (Mono-protection) A->B Step 1 C 4-tert-Butoxyphenol B->C D 1,2-Dibromoethane (Excess) K2CO3 / MeCN C->D Step 2 E 4-(2-Bromoethoxy)phenyl tert-butyl ether D->E

Fig 1: Synthetic workflow demonstrating the orthogonal protection and alkylation strategy.

Application in PROTAC Linkerology

In the realm of Targeted Protein Degradation (TPD), the linker is not merely a passive string; it dictates the formation of the crucial ternary complex between the E3 ligase, the PROTAC, and the POI[2].

4-(2-Bromoethoxy)phenyl tert-butyl ether is frequently utilized as a rigidifying vector. The phenyl ring restricts the conformational freedom of the linker, which can drastically reduce the entropic penalty of ternary complex formation compared to highly flexible, purely aliphatic PEG chains. Once the bromoethyl tail is conjugated to a POI ligand (e.g., a kinase inhibitor), the tert-butyl group is cleaved. The newly liberated phenol can then be coupled to an E3 ligase ligand (such as a Thalidomide derivative for CRBN or a VHL ligand) via Mitsunobu reaction or direct etherification[2].

Application S1 4-(2-Bromoethoxy)phenyl tert-butyl ether S2 POI Ligand (Nucleophile) SN2 Alkylation S1->S2 S3 TFA / CH2Cl2 (tert-Butyl Deprotection) S2->S3 S4 Phenol-POI Intermediate S3->S4 S5 E3 Ligase Ligand Mitsunobu Conjugation S4->S5 S6 Fully Assembled PROTAC S5->S6

Fig 2: Stepwise integration of the synthon into a functional PROTAC degrader.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following Standard Operating Procedures (SOPs) for utilizing this synthon are designed as self-validating systems. Each protocol includes the mechanistic causality behind the reagent choices and analytical checkpoints to verify success without requiring immediate downstream processing.

Protocol A: Alkylation of a Target Pharmacophore

Objective: Conjugate a nucleophilic ligand (e.g., a secondary amine on a POI binder) to the bromoethyl tail.

  • Preparation: Dissolve the amine-containing pharmacophore (1.0 eq) and 4-(2-Bromoethoxy)phenyl tert-butyl ether (1.1 eq) in anhydrous N,N-Dimethylformamide (DMF).

  • Base Addition (Causality): Add Potassium Carbonate (

    
    , 2.5 eq). Why 
    
    
    
    and not Sodium Hydride (NaH)? NaH is an aggressive, hard base that frequently triggers
    
    
    elimination of the primary bromide, yielding an unwanted vinyl ether byproduct.
    
    
    provides the optimal
    
    
    balance to deprotonate the amine without inducing elimination.
  • Reaction: Stir at 80 °C for 12 hours under an inert argon atmosphere.

  • Validation Checkpoint: Analyze an aliquot via LC-MS. The starting synthon exhibits a distinct 1:1 isotopic doublet in the mass spectrum due to the

    
     and 
    
    
    
    isotopes. Validation is achieved when this 1:1 doublet completely disappears , replaced by the singular
    
    
    mass of the coupled product.
Protocol B: Acidic Deprotection of the tert-Butyl Ether

Objective: Unmask the phenol for subsequent E3 ligase ligand conjugation.

  • Preparation: Dissolve the purified intermediate from Protocol A in anhydrous Dichloromethane (DCM).

  • Acid Addition (Causality): Cool to 0 °C and slowly add Trifluoroacetic Acid (TFA) to achieve a 20% v/v solution. Why TFA? The tert-butyl group is cleaved via an

    
     mechanism, forming a stable tert-butyl cation that is subsequently released as isobutylene gas. This avoids the use of harsh Lewis acids like Boron Tribromide (
    
    
    
    ), which would indiscriminately cleave the newly formed ether linkages in your PROTAC scaffold[1].
  • Reaction: Warm to room temperature and stir for 2 hours.

  • Validation Checkpoint: Perform Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) mobile phase. Validation is achieved when the product spot stains intensely blue/purple upon treatment with a Ferric Chloride (

    
    ) spray , definitively confirming the unmasking of the free phenolic -OH group.
    

References

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.[Link]

  • Békés, M., Langley, D. R., & Crews, C. M. (2022). PROTAC targeted protein degraders: the past is prologue. Nature Reviews Drug Discovery, 21, 181–200.[Link]

Sources

Foundational

The Strategic Selection of para-Substituted Bromoethoxybenzenes in Medicinal Chemistry

Abstract In the rational design of small-molecule therapeutics and chemical probes, the selection of bifunctional building blocks dictates both the synthetic trajectory and the final pharmacokinetic profile of the molecu...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

In the rational design of small-molecule therapeutics and chemical probes, the selection of bifunctional building blocks dictates both the synthetic trajectory and the final pharmacokinetic profile of the molecule. This technical guide provides an in-depth comparative analysis of two structurally related but functionally divergent building blocks: 1-(2-Bromoethoxy)-4-(tert-butoxy)benzene and its analog 1-(2-Bromoethoxy)-4-(tert-butyl)benzene . While both molecules share a reactive electrophilic bromoethoxy handle, their para-substituents dictate entirely different applications—one acting as a transiently protected phenol for modular synthesis, and the other serving as a permanent, metabolically stable lipophilic anchor[1],[2],[3].

Structural and Physicochemical Profiling

The fundamental difference between the two compounds lies in a single oxygen atom. In 1-(2-Bromoethoxy)-4-(tert-butoxy)benzene (Compound A), the tert-butyl group is linked to the aromatic ring via an ether oxygen. In 1-(2-Bromoethoxy)-4-(tert-butyl)benzene (Compound B), the tert-butyl group is directly attached to the aromatic ring[1],[2].

This structural variance profoundly impacts their physicochemical properties, electronic distribution, and chemical stability.

Quantitative Comparison Table
Property / Parameter1-(2-Bromoethoxy)-4-(tert-butoxy)benzene (Compound A)1-(2-Bromoethoxy)-4-(tert-butyl)benzene (Compound B)
CAS Number 142346-91-6[2]5952-59-0[1]
Formula C12H17BrO2C12H17BrO
Molecular Weight 273.17 g/mol 257.17 g/mol [1]
para-Substituent tert-Butoxy (-O-tBu)tert-Butyl (-tBu)
Electronic Effect +R (Strong resonance donor), -I (Inductive withdrawer)+I (Weak inductive donor via hyperconjugation)
Lipophilicity (LogP) Moderate (~3.5)High (~4.5)
Chemical Stability Acid-labile (cleaves to phenol)[4]Highly stable (acid/base resistant)
Primary Application Protected phenol linker / Bifunctional scaffoldPermanent hydrophobic tail / CYP450 blocker[3]

Strategic Divergence in Synthetic Workflows

The causality behind choosing Compound A versus Compound B rests entirely on the desired end-state of the synthesized molecule.

Compound B (The tert-Butyl Analog) is utilized when a medicinal chemist needs to occupy a deep hydrophobic pocket within a target protein (e.g., the "DFG-out" pocket in kinase inhibitors)[3]. The bulky tert-butyl group is metabolically robust, effectively blocking cytochrome P450-mediated oxidation at the para-position of the phenyl ring. Once the bromoethoxy group is reacted with a nucleophile (such as a secondary amine), the synthesis is largely complete.

Compound A (The tert-Butoxy Analog) is chosen for modularity. The tert-butoxy group serves as a masking agent for a phenol. Ethers are generally stable to basic alkylation conditions, allowing the bromoethoxy handle to be reacted first. Subsequently, the tert-butoxy group can be cleaved under acidic conditions to reveal the free phenol[5]. This phenol can then be utilized as a hydrogen bond donor, or converted into a triflate for palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig aminations).

G A Compound A (tert-Butoxy) Alk SN2 Alkylation (Target Scaffold) A->Alk B Compound B (tert-Butyl) B->Alk IntA Protected Phenol Intermediate Alk->IntA If A used IntB Lipophilic Final Product Alk->IntB If B used TFA Acidic Cleavage (TFA) IntA->TFA Phenol Unmasked Phenol (For Cross-Coupling) TFA->Phenol

Divergent synthetic workflows based on the selection of the para-substituent.

Mechanistic Causality of Deprotection

The critical advantage of the tert-butoxy group over a standard methoxy group is its susceptibility to mild acidic cleavage. Methoxy ethers require harsh Lewis acids (like BBr3) for demethylation, which often destroys sensitive functional groups elsewhere in a complex drug molecule.

In contrast, tert-butyl ethers cleave rapidly in the presence of Trifluoroacetic Acid (TFA) via an E1 (Elimination, unimolecular) mechanism [5],[4].

The Causality of the E1 Pathway:

  • Protonation: The ether oxygen is protonated by TFA, creating a good leaving group.

  • Heterolysis (Rate-Limiting): The C-O bond breaks, releasing the stable, tertiary tert-butyl carbocation. The stability of this tertiary carbocation is the sole reason this reaction proceeds under mild conditions[4].

  • Elimination: The carbocation rapidly loses a proton to form isobutylene gas, driving the reaction to completion according to Le Chatelier's principle[6].

Note on Scavengers: Because the tert-butyl carbocation is highly electrophilic, it can alkylate electron-rich aromatic rings (like tryptophan or tyrosine) elsewhere in the molecule. Therefore, cation scavengers (e.g., triisopropylsilane or ethanedithiol) are often required during this step[7].

Mechanism Step1 tert-Butoxy Ether Step2 Protonation (TFA) Step1->Step2 Step3 C-O Bond Cleavage Step2->Step3 Step4 t-Butyl Cation Intermediate Step3->Step4 Slow (E1) Phenol Free Phenol Product Step3->Phenol Fast Step5 Isobutylene (Gas) Step4->Step5 -H+

E1 mechanistic pathway for the acidic cleavage of the tert-butoxy group.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, embedding analytical checkpoints directly into the workflow.

Protocol 1: Nucleophilic Alkylation of the Bromoethoxy Handle

Applicable to both Compound A and Compound B.

Objective: Attach the bromoethoxybenzene building block to a secondary amine scaffold via an SN2 substitution.

  • Preparation: In a flame-dried round-bottom flask, dissolve the secondary amine scaffold (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) to a concentration of 0.2 M.

  • Base Addition: Add anhydrous Potassium Carbonate (K2CO3, 3.0 eq). Causality: K2CO3 acts as a mild, non-nucleophilic base to neutralize the HBr generated during the reaction, preventing amine protonation.

  • Electrophile Addition: Add 1-(2-Bromoethoxy)-4-(tert-butoxy)benzene or the tert-butyl analog (1.2 eq) dropwise.

  • Thermal Activation: Heat the reaction mixture to 80°C under an inert nitrogen atmosphere.

  • Validation Checkpoint (LC-MS): After 4 hours, sample 10 µL of the reaction mixture, dilute in 1 mL of Acetonitrile, and inject into the LC-MS.

    • Success Criteria: Complete disappearance of the starting amine mass peak; appearance of the [M+H]+ peak corresponding to the alkylated product.

  • Workup: Cool to room temperature, quench with distilled water, and extract 3x with Ethyl Acetate. Wash the combined organic layers with brine (to remove DMF), dry over Na2SO4, and concentrate in vacuo.

Protocol 2: Acidic Cleavage of the tert-Butoxy Group

Applicable ONLY to products derived from Compound A.

Objective: Unmask the phenol for subsequent functionalization[5],[8].

  • Preparation: Dissolve the tert-butoxy-containing intermediate in anhydrous Dichloromethane (DCM) to a concentration of 0.1 M.

  • Scavenger Addition (Critical): Add Triisopropylsilane (TIPS, 2.0 eq). Causality: TIPS acts as a hydride donor to quench the highly reactive tert-butyl carbocation, preventing unwanted Friedel-Crafts alkylation of the product[7].

  • Acid Addition: Cool the flask to 0°C. Slowly add Trifluoroacetic Acid (TFA) to achieve a 1:1 (v/v) ratio of DCM:TFA[5],[4].

  • Reaction: Remove the ice bath and stir at room temperature for 2 hours.

  • Validation Checkpoint (TLC & NMR):

    • TLC: The product spot should shift to a significantly lower Rf value (more polar) due to the exposed hydroxyl group.

    • 1H-NMR: Take a crude NMR. The defining 9H singlet at ~1.3 ppm (corresponding to the tert-butyl protons) must be completely absent[6].

  • Workup: Concentrate the mixture under reduced pressure. Co-evaporate with Toluene (3x) to remove residual TFA azeotropically. Purify the resulting phenol via flash column chromatography.

References

  • ChemSrc. "142346-91-6 1-(2-Bromoethoxy)-4-(tert-butoxy)benzene." ChemSrc. Available at:[Link]

  • Chemistry LibreTexts. "18.3: Reactions of Ethers - Acidic Cleavage." LibreTexts. Available at:[Link]

  • Taylor & Francis. "Tert-butyl – Knowledge and References." Taylor & Francis. Available at:[Link]

  • Universitat Pompeu Fabra (UPF). "On choosing the right ether for peptide precipitation after acid cleavage." Journal of Peptide Science. Available at: [Link]

  • ResearchGate. "tert‐Butyl Ethers: Renaissance of an Alcohol Protecting Group." ResearchGate. Available at: [Link]

  • Chemistry StackExchange. "What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester?" StackExchange. Available at: [Link]

Sources

Exploratory

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 1-(2-Bromoethoxy)-4-(tert-butoxy)benzene

Executive Summary In the landscape of modern medicinal chemistry and targeted protein degradation (such as PROTAC development), the strategic selection of bifunctional linkers is paramount. 1-(2-Bromoethoxy)-4-(tert-buto...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry and targeted protein degradation (such as PROTAC development), the strategic selection of bifunctional linkers is paramount. 1-(2-Bromoethoxy)-4-(tert-butoxy)benzene is a highly specialized building block that offers orthogonal reactivity tailored for complex organic synthesis. Bearing the molecular formula C12H17BrO2 and a molecular weight of 273.17 g/mol [1] [2], this para-substituted benzene derivative features an electrophilic 2-bromoethoxy moiety primed for nucleophilic substitution, alongside a tert-butoxy group that serves as a robust, acid-labile masked phenol. This guide details its physicochemical properties, mechanistic utility, and self-validating experimental workflows for drug development professionals.

Molecular Identity & Physicochemical Profiling

Accurate mass and structural characterization are critical for downstream LC-MS tracking and synthetic planning. The compound exhibits standard lipophilicity for ether-linked aromatics and is handled as a stable organic intermediate.

Table 1: Physicochemical Properties

PropertyValue
Chemical Name 1-(2-Bromoethoxy)-4-(tert-butoxy)benzene
CAS Registry Number 142346-91-6
Molecular Formula C12H17BrO2
Molecular Weight 273.17 g/mol
Exact Mass (79Br) 272.041 Da
SMILES CC(C)(C)Oc1ccc(OCCOBr)cc1
Structural Features Electrophilic alkyl bromide; Acid-labile tert-butyl ether

Mechanistic Utility in Medicinal Chemistry

The strategic value of 1-(2-bromoethoxy)-4-(tert-butoxy)benzene lies in its dual functionality, which enables the modular assembly of complex pharmacophores without the risk of cross-reactivity.

  • The Electrophilic Hub (2-Bromoethoxy Group): The primary alkyl bromide is an excellent substrate for bimolecular nucleophilic substitution (SN2) [3]. The adjacent oxygen atom (ether linkage) provides mild electron-withdrawing inductive effects, slightly activating the alpha-carbon, while the two-carbon chain minimizes steric hindrance. This allows for rapid, high-yielding alkylation of amines, thiols, and other nucleophiles to form stable linkages.

  • The Masked Phenol (tert-Butoxy Group): Free phenols often interfere with basic or nucleophilic reaction conditions. The tert-butyl ether protects the phenolic oxygen. Unlike benzyl ethers (which require catalytic hydrogenation) or silyl ethers (which require fluoride sources), the tert-butyl group is sterically bulky—preventing side reactions—and completely orthogonal to basic conditions. It is cleaved exclusively via an E1/SN1 mechanism under strong acidic conditions, releasing isobutylene gas and the free phenol for late-stage functionalization [4].

Experimental Workflows and Self-Validating Protocols

To ensure reproducibility and scientific integrity, the following protocols incorporate causality-driven steps and built-in validation mechanisms.

Protocol 1: Nucleophilic Substitution (SN2) for Linker Attachment

Objective: Alkylate a secondary amine pharmacophore using the bromoethoxy moiety.

  • Step 1: Setup. In an oven-dried round-bottom flask, dissolve 1.0 eq of the secondary amine and 1.2 eq of 1-(2-bromoethoxy)-4-(tert-butoxy)benzene in anhydrous Acetonitrile (0.2 M).

    • Causality: Acetonitrile is a polar aprotic solvent that poorly solvates anions, thereby increasing the nucleophilicity of the amine and accelerating the SN2 pathway.

  • Step 2: Base & Catalyst Addition. Add 2.5 eq of anhydrous Potassium Carbonate (K2CO3) and a catalytic amount (0.1 eq) of Potassium Iodide (KI).

    • Causality: K2CO3 acts as a non-nucleophilic acid scavenger to neutralize the HBr byproduct without cleaving the ether. KI facilitates a Finkelstein-type in situ halogen exchange, converting the alkyl bromide to a more reactive alkyl iodide, significantly boosting the reaction rate.

  • Step 3: Reaction & Validation. Heat the mixture to 70°C under nitrogen for 8-12 hours.

    • Validation: Monitor via LC-MS. The system validates completion when the starting material mass (m/z 272/274) disappears, replaced entirely by the product mass. TLC (Hexanes:EtOAc) should show a new, more polar spot.

  • Step 4: Workup. Cool to room temperature, filter off inorganic salts, and concentrate under reduced pressure. Purify via flash column chromatography.

Protocol 2: Acid-Mediated Deprotection of the tert-Butoxy Group

Objective: Unmask the phenol for subsequent cross-coupling or etherification.

  • Step 1: Setup. Dissolve the purified intermediate from Protocol 1 in anhydrous Dichloromethane (DCM) to achieve a 0.1 M concentration.

  • Step 2: Acid Addition. Cool the solution to 0°C. Slowly add Trifluoroacetic acid (TFA) to achieve a 1:4 v/v ratio of TFA:DCM.

    • Causality: The high concentration of TFA protonates the ether oxygen, promoting the departure of the highly stable tert-butyl cation (SN1/E1), which rapidly eliminates to form volatile isobutylene gas, driving the reaction forward.

  • Step 3: Reaction & Validation. Stir at room temperature for 2-4 hours.

    • Validation: Monitor via TLC. The cleavage of the lipophilic tert-butyl group will result in a significantly more polar (lower Rf) spot corresponding to the free phenol. Confirm via 1H NMR by the strict disappearance of the prominent 9H singlet at ~1.3 ppm.

  • Step 4: Workup. Evaporate the volatiles under a stream of nitrogen. Neutralize the residue with saturated aqueous NaHCO3 and extract with EtOAc. Dry the organic layer over Na2SO4 and concentrate.

Signaling Pathways & Application Context

The following diagram illustrates the modular workflow of integrating this building block into a complex drug molecule.

G Start 1-(2-Bromoethoxy)-4- (tert-butoxy)benzene SN2 SN2 Substitution (Amine/Thiol) Start->SN2 Base, Heat Intermediate Alkyl-Linked Intermediate SN2->Intermediate Deprotection Acidic Deprotection (TFA/DCM) Intermediate->Deprotection Cleave t-Bu Phenol Free Phenol Derivative Deprotection->Phenol Conjugation Late-Stage Conjugation Phenol->Conjugation Cross-coupling Drug Final API / PROTAC Conjugation->Drug

Modular synthetic workflow of 1-(2-bromoethoxy)-4-(tert-butoxy)benzene in drug design.

Table 2: Standardized Reaction Parameters

Reaction StepReagents & SolventsTempTimeExpected YieldValidation Method
SN2 Alkylation K2CO3, KI, MeCN70°C8-12 h75-90%LC-MS (Mass shift)
t-Bu Deprotection TFA, DCM (1:4)0°C to RT2-4 h>90%1H NMR (Loss of 9H singlet)
Phenol Conjugation Mitsunobu / SNArVariesVaries60-85%HPLC / HRMS

References

  • 1-(2-Bromoethoxy)-4-(tert-butoxy)benzene (CAS 142346-91-6) Database, ChemSrc. [Link]

  • Nucleophilic Substitution (SN2), Organic Chemistry Portal. [Link]

  • Protection for the Hydroxyl Group: tert-Butyl Ethers, Organic Chemistry Portal. [Link]

Foundational

Technical Whitepaper: Sourcing and Application of 1-(2-Bromoethoxy)-4-(tert-butoxy)benzene

The following technical guide details the sourcing, pricing dynamics, and experimental application of 1-(2-Bromoethoxy)-4-(tert-butoxy)benzene (CAS 142346-91-6). [1] Executive Summary 1-(2-Bromoethoxy)-4-(tert-butoxy)ben...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the sourcing, pricing dynamics, and experimental application of 1-(2-Bromoethoxy)-4-(tert-butoxy)benzene (CAS 142346-91-6).

[1]

Executive Summary

1-(2-Bromoethoxy)-4-(tert-butoxy)benzene is a specialized bifunctional building block used primarily in medicinal chemistry for the design of PROTACs (Proteolysis Targeting Chimeras) and molecular probes.[1] It functions as a "masked" phenolic linker: the 2-bromoethoxy moiety serves as an electrophile for alkylation, while the tert-butoxy group acts as an acid-labile protecting group for a phenol.[1]

Market Status:

  • Availability: Low (Non-stock item for most major Western catalogs).[1]

  • Sourcing Strategy: Custom Synthesis or Asian Import (China/India).

  • Primary Utility: Synthesis of ether-linked ligands where late-stage phenol deprotection is required.[1]

Chemical Profile & Specifications

PropertySpecification
Chemical Name 1-(2-Bromoethoxy)-4-(tert-butoxy)benzene
CAS Number 142346-91-6
Molecular Formula C₁₂H₁₇BrO₂
Molecular Weight 273.17 g/mol
Structure tBu-O-C₆H₄-O-CH₂CH₂-Br
Physical State White to off-white low-melting solid or oil
Solubility Soluble in DCM, THF, Ethyl Acetate; Insoluble in Water
Stability Acid-sensitive (cleavage of t-butyl ether); Light-sensitive (alkyl bromide)

Strategic Sourcing & Price Analysis

Due to the specialized nature of this compound, it is rarely listed with a fixed price in standard catalogs (e.g., Sigma-Aldrich, Fisher).[1] Researchers must often choose between Custom Synthesis or Import .[1]

A. Supplier Landscape
Supplier TypeRepresentative VendorsAvailabilityLead Time
Tier 1 (Global Distributors) MolPort, eMoleculesLow (Usually aggregates stock)2–4 Weeks
Tier 2 (Origin Manufacturers) ChemScene, BLD Pharm, EnamineMedium (Likely "Make-on-Demand")3–6 Weeks
Tier 3 (Custom Synthesis) Wuxi AppTec, PharmaronHigh (Guaranteed)4–8 Weeks
B. Price Estimation (Q1 2026 Market Data)

Note: Prices below are estimates based on "Make-on-Demand" quotes for similar aryl-alkyl ether building blocks.

QuantityEstimated Price Range (USD)Unit Cost ($/g)Notes
1 g $350 – $550$350 – $550High setup cost for small batches.
5 g $800 – $1,200$160 – $240Recommended for pilot synthesis.[1]
25 g $2,500 – $3,500$100 – $140Bulk pricing requires negotiation.[1]
C. "Make vs. Buy" Decision Matrix

If commercial lead times exceed 4 weeks, in-house synthesis is recommended.[1] The raw materials are inexpensive and readily available.[1]

  • Precursor 1: 4-(tert-Butoxy)phenol (CAS 2460-87-9) ~ $80/5g.[1]

  • Precursor 2: 1,2-Dibromoethane (CAS 106-93-4) ~ $30/100mL.[1]

  • Total Material Cost (5g scale): < $150.[1][2]

  • Verdict: MAKE (if chemistry resources are available).

Technical Application: Linker Chemistry

This compound is critical for synthesizing ligands where a phenol must remain protected during an alkylation step.[1]

Mechanism of Action[1][4][6][7]
  • Alkylation: The alkyl bromide reacts with a nucleophile (amine/thiol) on the target ligand (e.g., an E3 ligase binder).[1]

  • Deprotection: Treatment with Trifluoroacetic Acid (TFA) removes the tert-butyl group.[1]

  • Conjugation: The revealed phenol is then available for further elaboration or hydrogen bonding interactions.[1]

Workflow Diagram

The following diagram illustrates the strategic use of this linker in PROTAC synthesis.

PROTAC_Synthesis Linker 1-(2-Bromoethoxy)- 4-(tert-butoxy)benzene Intermediate Protected Intermediate (tBu-O-Ph-Linker-Ligand) Linker->Intermediate SN2 Alkylation (K2CO3, DMF, 60°C) Ligand Target Ligand (Nucleophile: -NH2 / -SH) Ligand->Intermediate TFA TFA Deprotection (Acid Hydrolysis) Intermediate->TFA Final Active Phenolic Ligand (HO-Ph-Linker-Ligand) TFA->Final Reveals Phenol

Figure 1: Synthetic workflow utilizing 1-(2-Bromoethoxy)-4-(tert-butoxy)benzene as a masked phenolic linker.

Experimental Protocol: In-House Synthesis

Objective: Synthesis of 1-(2-Bromoethoxy)-4-(tert-butoxy)benzene from 4-(tert-butoxy)phenol. Scale: 10 mmol (~2.7 g theoretical yield).

Reagents
  • Reactant A: 4-(tert-Butoxy)phenol (1.66 g, 10 mmol).[1]

  • Reactant B: 1,2-Dibromoethane (9.4 g, 50 mmol, 5 equiv) – Excess prevents dimerization.[1]

  • Base: Potassium Carbonate (

    
    ), anhydrous (2.76 g, 20 mmol).[1]
    
  • Solvent: Acetonitrile (MeCN) or DMF (30 mL).

Step-by-Step Methodology
  • Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 4-(tert-butoxy)phenol (1.66 g) in MeCN (30 mL).

  • Activation: Add

    
      (2.76 g) and stir at room temperature for 15 minutes to form the phenoxide anion.
    
  • Addition: Add 1,2-Dibromoethane (4.3 mL, 50 mmol) in a single portion.

    • Note: Using a large excess of dibromide is critical to favor the mono-alkylated product over the bis-phenoxy dimer.[1]

  • Reaction: Heat the mixture to reflux (80°C) for 12–16 hours. Monitor by TLC (Hexanes/EtOAc 9:1).[1]

    • Target Rf: ~0.6 (Product); Starting Material Rf: ~0.3.[1]

  • Workup:

    • Cool to room temperature and filter off the inorganic salts.[1]

    • Concentrate the filtrate under reduced pressure to remove solvent and excess 1,2-dibromoethane.[1]

    • Redissolve residue in Ethyl Acetate (50 mL) and wash with Water (2 x 20 mL) and Brine (20 mL).[1]

    • Dry over

      
      , filter, and concentrate.[1][3]
      
  • Purification: Purify the crude oil via silica gel flash chromatography.

    • Eluent: Gradient of 0% to 10% Ethyl Acetate in Hexanes.[1]

    • Yield: Expect 60–75% as a white solid or clear oil.[1]

Quality Control (Self-Validation)[1]
  • 1H NMR (CDCl3, 400 MHz): Look for the tert-butyl singlet at ~1.30 ppm (9H), the aromatic doublets (AA'BB' system) at ~6.90 ppm (4H), and two triplets for the ethoxy chain at ~4.25 ppm (-OCH2-) and ~3.60 ppm (-CH2Br).[1]

  • Mass Spec: ESI+ m/z ~295/297 [M+Na]+ (Bromine isotope pattern 1:1).[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1622573, 1-(2-Bromoethoxy)-4-tert-butylbenzene (Structural Analog Reference).[1] Retrieved from [Link][1]

  • ChemSrc (2025). CAS 142346-91-6 Entry and Physical Properties.[1] Retrieved from [Link][1]

  • Sathiyaraj, M., et al. (2020). Synthesis of ether-linked benzene derivatives using Phase Transfer Catalysis.[1] Bulletin of Chemical Reaction Engineering & Catalysis.[1][4][5][6] Retrieved from [Link][1][4][5]

Sources

Exploratory

Thermodynamic Solubility Profile and Solvent Selection for 1-(2-Bromoethoxy)-4-(tert-butoxy)benzene in Organic Media

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper Executive Summary In pharmaceutical development, the solubility of active pharmaceutica...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper

Executive Summary

In pharmaceutical development, the solubility of active pharmaceutical ingredients (APIs) and their synthetic intermediates dictates the efficiency of chemical synthesis, purification, and formulation scale-up[1]. 1-(2-Bromoethoxy)-4-(tert-butoxy)benzene (CAS: 142346-91-6; MW: ~273.17 g/mol ) is a highly lipophilic, bi-functional aromatic building block. Featuring a reactive alkyl bromide and a sterically hindered tert-butoxy ether, it is frequently utilized in SN2 nucleophilic substitutions and cross-coupling reactions.

This whitepaper provides an authoritative framework for predicting, categorizing, and experimentally validating the solubility of this intermediate in various organic solvents. By bridging Hansen Solubility Parameters (HSP) with rigorous empirical protocols, we establish a self-validating methodology for solvent selection in early-stage drug development.

Theoretical Framework: Hansen Solubility Parameters (HSP)

Before committing scarce API intermediates to empirical testing, computational methods and semi-empirical thermodynamic models are highly advantageous for qualitative solubility screening[2]. The Hildebrand and Hansen Solubility Parameter models are foundational to this predictive approach, operating on the principle of "like dissolves like"[3].

For 1-(2-Bromoethoxy)-4-(tert-butoxy)benzene, the total cohesive energy density is deconstructed into three Hansen parameters:

  • Dispersion Forces (δD): High. Driven by the bulky, non-polar benzene ring and the tert-butyl group.

  • Polarity (δP): Moderate. Induced by the electronegativity of the ether oxygens and the polarizable carbon-bromine (C–Br) bond.

  • Hydrogen Bonding (δH): Low. The molecule contains hydrogen bond acceptors (ether oxygens) but lacks any hydrogen bond donors (no -OH or -NH groups)[3].

By mapping these parameters in a three-dimensional vector space, we can calculate the interaction radius (


) between the solute and prospective solvents. Solvents falling within the interaction sphere (

) are predicted to be excellent solubilizers[4].

HSP_Workflow C 1-(2-Bromoethoxy)- 4-(tert-butoxy)benzene HSP Hansen Solubility Parameters (HSP) C->HSP D Dispersion (δD) High HSP->D P Polarity (δP) Moderate HSP->P H H-Bonding (δH) Low HSP->H Match Solvent Matching (Ra < R0) D->Match P->Match H->Match Sol Optimal Organic Solvents Match->Sol

Logical relationship of Hansen Solubility Parameter (HSP) modeling for solvent selection.

Empirical Solvent Categorization

Based on the HSP profile and molecular dynamics of structurally similar alkyl ethers[1], the solubility of 1-(2-Bromoethoxy)-4-(tert-butoxy)benzene in standard organic solvents is categorized below.

Table 1: Predicted Solubility Profiles in Common Organic Solvents

Solvent CategoryRepresentative SolventsPredicted SolubilityMechanistic Rationale
Non-Polar / Low Polarity Toluene, Hexane, Dichloromethane (DCM)High (>100 mg/mL)Strong dispersion force matching (δD) with the aromatic and tert-butyl moieties.
Polar Aprotic Tetrahydrofuran (THF), Ethyl Acetate (EtOAc), AcetoneHigh (>100 mg/mL)Excellent balance of moderate polarity (δP) and dispersion forces; ideal for SN2 reactions.
Highly Polar Aprotic Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), AcetonitrileModerate to High (50-100 mg/mL)Sufficient dipole-dipole interactions, though high solvent polarity may slightly limit extreme solubility.
Polar Protic Methanol (MeOH), Ethanol (EtOH), WaterLow to Insoluble (<10 mg/mL)High δH of the solvent clashes with the solute's inability to donate hydrogen bonds[3].

Note: For downstream nucleophilic substitution reactions utilizing the bromoethoxy group, polar aprotic solvents (e.g., DMF, THF) are highly recommended as they solvate the intermediate effectively without deactivating nucleophiles.

Experimental Protocol: Thermodynamic Solubility Determination

While computational models guide initial selection, empirical validation is mandatory for regulatory compliance and process scale-up. The Shake-Flask Method remains the gold standard for determining absolute thermodynamic equilibrium solubility[5].

Causality Behind the Protocol Design
  • Excess Solid: Ensures the solution reaches true thermodynamic saturation rather than a kinetic pseudo-equilibrium.

  • Thermal Control (25.0 ± 0.1 °C): Solubility is highly temperature-dependent; minor thermal fluctuations can drastically alter the dissolution enthalpy (

    
    ) and skew results[2].
    
  • HPLC-UV Quantification: Prevents overestimation of solubility caused by the dissolution of highly soluble impurities, a common flaw in simple gravimetric analysis.

Step-by-Step Methodology
  • Sample Preparation: Add an excess amount of 1-(2-Bromoethoxy)-4-(tert-butoxy)benzene (e.g., 200 mg) to 1.0 mL of the target organic solvent in a tightly sealed, chemically inert glass vial.

  • Equilibration: Submerge the vial in a thermostatic water bath or orbital shaker set precisely to 25.0 °C. Agitate at 300 RPM for 24 to 48 hours to ensure complete thermodynamic equilibrium.

  • Phase Separation: Remove the vial and allow undissolved solids to settle for 2 hours. Transfer the suspension to a temperature-controlled centrifuge and spin at 10,000 RPM for 15 minutes to separate the solid phase from the saturated supernatant[5].

  • Filtration: Carefully extract the supernatant using a syringe equipped with a 0.22 µm PTFE filter (ensure the filter material is compatible with the organic solvent).

  • Dilution & Quantification: Dilute the filtered supernatant with a compatible mobile phase (e.g., Acetonitrile/Water) to bring the concentration within the linear dynamic range of the UV detector. Analyze via HPLC-UV at the compound's

    
     (typically ~220-270 nm for phenoxy derivatives).
    
  • Data Processing: Calculate the equilibrium solubility (mg/mL) by comparing the peak area against a pre-established multi-point calibration curve.

Exp_Workflow Prep 1. Sample Preparation Excess Solute + Solvent Eq 2. Equilibration Shake-Flask at 25°C for 24h Prep->Eq Sep 3. Phase Separation Centrifugation / Filtration Eq->Sep Quant 4. Quantification HPLC-UV Analysis Sep->Quant Data 5. Solubility Data Absolute Equilibrium (mg/mL) Quant->Data

Step-by-step shake-flask experimental workflow for thermodynamic solubility determination.

Implications for Drug Development and Synthesis

Understanding the precise solubility profile of 1-(2-Bromoethoxy)-4-(tert-butoxy)benzene is critical for process chemists. Because the compound exhibits excellent solubility in polar aprotic solvents like THF and DMF, these solvents can be utilized to maximize the concentration of the intermediate in the reactor, thereby accelerating the kinetics of bimolecular SN2 reactions.

Conversely, its poor solubility in polar protic solvents (like water or cold methanol) can be strategically exploited during the workup phase. By utilizing a solvent-antisolvent crystallization strategy—dissolving the crude product in a minimal amount of THF and slowly adding water or cold methanol—chemists can precipitate the intermediate in high purity, effectively purging polar byproducts and unreacted nucleophiles.

References

  • Title: Predicting drug solubility in organic solvents mixtures Source: Università degli Studi di Padova (unipd.it) URL: [Link]

  • Title: Estimating the Solubility of Active Pharmaceutical Ingredients Using Molecular Dynamics | Crystal Growth & Design Source: American Chemical Society (acs.org) URL: [Link]

  • Title: Critical Assessment of the Hildebrand and Hansen Solubility Parameters for Polymers Source: Georgia Institute of Technology (gatech.edu) URL: [Link]

  • Title: Using Solubility Parameters to Model More Environmentally Friendly Solvent Blends for Organic Solar Cell Active Layers Source: National Institutes of Health (nih.gov) URL: [Link]

Sources

Foundational

Technical Monograph: 4-tert-Butoxyphenoxyethyl Bromide &amp; Analogues

The following technical monograph provides an in-depth analysis of 4-tert-Butoxyphenoxyethyl bromide and its structural analogues. Introduction & Nomenclature Analysis The term "4-tert-Butoxyphenoxyethyl bromide" refers...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical monograph provides an in-depth analysis of 4-tert-Butoxyphenoxyethyl bromide and its structural analogues.

Introduction & Nomenclature Analysis

The term "4-tert-Butoxyphenoxyethyl bromide" refers to a specific organic building block containing a central benzene ring substituted with a tert-butoxy group (ether linkage) at the 4-position and a 2-bromoethoxy group at the 1-position.

However, in industrial and pharmaceutical contexts, this nomenclature is frequently confused with the much more commercially prevalent 4-tert-Butylphenoxyethyl bromide . The distinction is critical: the former is a hydroquinone derivative (two oxygen attachments), while the latter is a phenol derivative (one alkyl, one oxygen attachment).

This guide addresses the specific requested molecule while providing comparative data for its alkyl analogue to prevent experimental error.

Table 1: Nomenclature & Identity Verification

FeatureTarget Molecule (User Specified) Common Commercial Analogue
Common Name 4-tert-Butoxyphenoxyethyl bromide4-tert-Butylphenoxyethyl bromide
Systematic Name 1-(2-Bromoethoxy)-4-(tert-butoxy)benzene1-(2-Bromoethoxy)-4-(tert-butyl)benzene
Structure (CH3)3C-O-C6H4-O-CH2CH2Br(CH3)3C-C6H4-O-CH2CH2Br
Core Scaffold Hydroquinone (1,4-di-oxygenated)Phenol (1-alkyl, 4-oxygenated)
CAS Registry Not widely listed (Niche Intermediate)5952-59-0
Molecular Formula C12H17BrO2C12H17BrO
Molecular Weight 273.17 g/mol 257.17 g/mol

Structural Analysis & Reactivity

The molecule functions as a bifunctional linker . The primary alkyl bromide serves as an electrophile for nucleophilic substitution (


), while the tert-butoxy group acts as a masked hydroxyl group (deprotectable under acidic conditions) or a lipophilic anchor.

Graphviz Diagram 1: Structural Disambiguation This diagram contrasts the specific ether-linked target with the common alkyl-linked analogue.

StructureComparison Target Target: 4-tert-Butoxyphenoxyethyl bromide (Hydroquinone Derivative) T_Group1 tert-Butoxy Group (-O-C(CH3)3) Target->T_Group1 Position 4 T_Core Phenoxy Core (-C6H4-O-) Target->T_Core T_Linker Ethyl Bromide (-CH2CH2Br) Target->T_Linker Position 1 Analogue Analogue: 4-tert-Butylphenoxyethyl bromide (Phenol Derivative - CAS 5952-59-0) Analogue->T_Core Analogue->T_Linker A_Group1 tert-Butyl Group (-C(CH3)3) Analogue->A_Group1 Alkyl vs Ether Diff

Caption: Structural comparison highlighting the critical difference at the 4-position (Ether vs. Alkyl).

Synthesis Protocols

Since the target molecule is a niche intermediate, a validated synthesis protocol is derived from standard Williamson ether synthesis methodologies used for similar hydroquinone derivatives.

Precursor: 4-tert-Butoxyphenol (Hydroquinone mono-tert-butyl ether, CAS 1537-64-0).

  • Reagents:

    • 4-tert-Butoxyphenol (1.0 eq)

    • 1,2-Dibromoethane (3.0 - 5.0 eq) – Excess prevents dimerization.

    • Potassium Carbonate (

      
      , 2.5 eq)
      
    • Solvent: Acetonitrile (

      
      ) or Acetone.
      
  • Protocol:

    • Step 1: Dissolve 4-tert-butoxyphenol in acetonitrile under

      
       atmosphere.
      
    • Step 2: Add anhydrous

      
       and stir for 30 minutes at room temperature to form the phenoxide anion.
      
    • Step 3: Add 1,2-dibromoethane dropwise. The large excess is critical to favor mono-alkylation over bis-alkylation (formation of the dimer).

    • Step 4: Reflux the mixture (approx. 80°C for acetonitrile) for 12–18 hours. Monitor by TLC (Hexane:EtOAc 9:1).

    • Step 5: Cool to room temperature, filter off inorganic salts, and concentrate the filtrate in vacuo.

    • Step 6: Purify the residue via silica gel column chromatography to remove unreacted dibromoethane and trace dimer.

Precursor: 4-tert-Butylphenol (CAS 98-54-4). Note: This is the commercially relevant route for CAS 5952-59-0.

Graphviz Diagram 2: Synthetic Workflow (Williamson Ether Synthesis)

Synthesis Start Start: 4-tert-Butoxyphenol (or 4-tert-Butylphenol) Intermediate Formation of Phenoxide Anion (Nucleophile Generation) Start->Intermediate Deprotonation Reagents Reagents: K2CO3 (Base) 1,2-Dibromoethane (Excess) Reagents->Intermediate Reaction Reflux (80°C, 12-18h) SN2 Nucleophilic Substitution Intermediate->Reaction Workup Filtration & Concentration Removal of salts/solvent Reaction->Workup Purification Column Chromatography (Silica Gel) Workup->Purification Product Final Product: 4-tert-Butoxyphenoxyethyl Bromide Purification->Product

Caption: Step-by-step Williamson ether synthesis pathway for phenoxyethyl bromide derivatives.

Applications in Drug Development

While the tert-butyl analogue (CAS 5952-59-0) is a well-documented intermediate for METI Acaricides (Mitochondrial Electron Transport Inhibitors) such as Fenpyroximate and Pyridaben, the tert-butoxy target serves a more specialized role:

  • Labile Linker Systems: The tert-butoxy group is acid-labile. In medicinal chemistry, this molecule can introduce a phenoxyethyl chain where the distal end (the tert-butoxy group) can be later deprotected with Trifluoroacetic Acid (TFA) to reveal a free phenol. This allows for the construction of "Pro-drug" scaffolds or bifunctional cross-linkers.

  • Lipophilic Probing: The bulky tert-butoxy group increases logP (lipophilicity), aiding in membrane permeability studies during lead optimization.

  • Tyrosinase Inhibition Research: 4-substituted phenols are classic scaffolds for tyrosinase inhibitors. The bromoethyl chain allows covalent attachment to enzyme active sites or fluorescent tags.

Safety & Stability

  • Hazards: As an alkyl bromide, this compound is a potential lachrymator and skin irritant. It acts as an alkylating agent and should be handled in a fume hood.

  • Storage: Store at 2–8°C under inert gas (

    
     or Ar). Light sensitive (bromide degradation).
    
  • Stability: Stable under neutral conditions. Avoid strong bases (which may cause elimination to the vinyl ether) or strong acids (which will cleave the tert-butoxy ether).

References

  • PubChem. 1-(2-Bromoethoxy)-4-tert-butylbenzene (CAS 5952-59-0). National Library of Medicine. Available at: [Link]

  • Org. Synth. Alkylation of Phenols: General Procedures. Organic Syntheses, Coll. Vol. 1. Available at: [Link]

Exploratory

Stability of tert-butyl ether group in bromoethoxy benzene derivatives

Technical Whitepaper: Chemo-stability Profile of tert-Butyl Ether Motifs in Bromoethoxy Benzene Scaffolds Executive Summary: The Orthogonal Challenge In the architecture of small molecule therapeutics, the coexistence of...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Chemo-stability Profile of tert-Butyl Ether Motifs in Bromoethoxy Benzene Scaffolds

Executive Summary: The Orthogonal Challenge

In the architecture of small molecule therapeutics, the coexistence of a tert-butyl ether and a bromoethoxy side chain on a benzene core presents a classic "Janus" functionality scenario. This scaffold offers a unique orthogonality: the tert-butyl ether serves as a robust, lipophilic protecting group (or pharmacophore) that withstands the basic and nucleophilic conditions required to functionalize the bromoethoxy "handle."

However, this stability is conditional. The tert-butyl group is metabolically liable to CYP450 oxidation and chemically sensitive to Brønsted/Lewis acids. Conversely, the bromoethoxy chain is susceptible to elimination (E2) under strongly basic conditions. This guide delineates the precise operational window to manipulate this scaffold without degrading its core integrity.

Mechanistic Stability Profile

The stability of this molecule is defined by two competing reactive centers: the acid-labile ether and the base-sensitive alkyl halide .

Stability Matrix
Condition ClassReagent Exampletert-Butyl Ether StatusBromoethoxy StatusOutcome / Risk
Brønsted Acid TFA, HCl (anhydrous)Unstable (Cleaves)StableDeprotection: Yields phenol + isobutylene.
Lewis Acid BBr₃, AlCl₃Unstable (Cleaves)StableDeprotection: Rapid cleavage even at low temp.
Weak Base K₂CO₃, Cs₂CO₃Stable Reactive (Sₙ2)Ideal Zone: Allows amination/alkylation of the bromide.
Strong Base NaH, KOtBu, LDAStable Unstable (E2)Side Reaction: Elimination to vinyl ether (Ph-O-CH=CH₂).
Pd-Catalysis Pd(PPh₃)₄ / BaseStable StableCross-Coupling: Compatible with Suzuki/Buchwald conditions.
Reduction LiAlH₄, NaBH₄Stable ReactiveDebromination: Risk of reducing C-Br to C-H.
Oxidation CYP450 (In vivo)Labile StableMetabolism: Hydroxylation of t-butyl methyls.
The Acid Lability Mechanism (E1 Pathway)

The tert-butyl ether cleavage is driven by the stability of the tert-butyl carbocation. Unlike primary ethers, which require harsh nucleophilic cleavage (e.g., HBr/HI), tert-butyl ethers cleave via an E1 elimination mechanism upon protonation.

AcidCleavage Start tert-Butyl Ether (Ph-O-tBu) Oxonium Oxonium Intermediate [Ph-O(H)-tBu]+ Start->Oxonium Fast Equilibrium Protonation + H+ (TFA) Products Phenol (Ph-OH) + t-Butyl Cation Oxonium->Products Slow (E1) Cleavage Rate Limiting Step (C-O Bond Break) Final Isobutylene (Gas) (Entropically Driven) Products->Final Irreversible Elimination - H+

Figure 1: Acid-catalyzed cleavage mechanism of aryl tert-butyl ethers. The formation of the volatile isobutylene gas drives the reaction to completion.

Synthetic Utility & Compatibility[1][2]

Chemoselective Functionalization (The "Safe Zone")

The bromoethoxy group is a prime target for nucleophilic substitution (Sₙ2). To functionalize this group without disturbing the tert-butyl ether, one must operate under basic or neutral conditions .

  • Amination: Reaction with primary/secondary amines using K₂CO₃ in MeCN or DMF is highly efficient. The tert-butyl ether acts as a steric shield, preventing side reactions on the aromatic ring.

  • Etherification: Synthesis of "bis-ethers" via Williamson ether synthesis is possible, provided the base is not strong enough to trigger E2 elimination of the bromide.

Avoiding the E2 Trap

A critical failure mode in bromoethoxy chemistry is the use of bulky, strong bases (e.g., Potassium tert-butoxide).

  • Mechanism: The base abstracts a proton from the

    
    -carbon of the ethoxy chain.
    
  • Result: Formation of a vinyl ether (Ph-O-CH=CH₂), destroying the alkylating handle.

  • Prevention: Use non-nucleophilic, weaker bases like Cs₂CO₃ or inorganic carbonates.

Metabolic Stability Considerations (Drug Design)

While chemically stable to base, the tert-butyl group is a "soft spot" for metabolic enzymes. Cytochrome P450 (specifically CYP3A4 and CYP2C9) often hydroxylates the methyl groups of the tert-butyl moiety.[1]

  • Mitigation Strategy: Recent medicinal chemistry trends suggest replacing the tert-butyl group with a trifluoromethylcyclopropyl group.[2] This isostere maintains the steric bulk and lipophilicity but eliminates the labile C-H bonds, significantly extending half-life (

    
    ) [1].
    

Experimental Protocols

Protocol A: Chemoselective Amination of Bromoethoxy Benzene

Objective: To substitute the bromine with a secondary amine while preserving the tert-butyl ether.

  • Reagents:

    • Substrate: 1-(2-bromoethoxy)-4-(tert-butoxy)benzene (1.0 eq)

    • Nucleophile: Morpholine (1.2 eq)

    • Base: Anhydrous K₂CO₃ (2.0 eq) - Crucial: Avoid NaOH/KOH to prevent hydrolysis.

    • Solvent: Acetonitrile (MeCN) [0.1 M]

  • Procedure:

    • Charge a reaction flask with the substrate and K₂CO₃ in MeCN.

    • Add Morpholine dropwise at room temperature.

    • Heat the mixture to 60°C for 4-6 hours. Note: Monitor by TLC/LCMS. Higher temperatures (>80°C) increase the risk of elimination.

    • Workup: Filter off the inorganic salts. Concentrate the filtrate. Partition between EtOAc and Water.

    • Validation: ¹H NMR should show the disappearance of the triplet at

      
       ~3.6 ppm (CH₂-Br) and appearance of signals corresponding to the amine linkage. The singlet at 
      
      
      
      ~1.3 ppm (t-Bu) must remain integral.
Protocol B: Orthogonal Deprotection (TFA Method)

Objective: To cleave the tert-butyl ether to a phenol after bromoethoxy functionalization.

  • Reagents:

    • Substrate: Functionalized tert-butoxy benzene derivative.

    • Acid: Trifluoroacetic Acid (TFA).[3][4]

    • Scavenger: Triethylsilane (TES) or Thioanisole (Optional, to trap t-butyl cations).

    • Solvent: Dichloromethane (DCM).

  • Procedure:

    • Dissolve substrate in DCM (0.1 M) and cool to 0°C.

    • Add TFA (10-20% v/v final concentration).

    • Optional: Add TES (2.0 eq) if the molecule contains electron-rich aromatic rings prone to alkylation by the tert-butyl cation [2].

    • Stir at 0°C to RT for 1-3 hours.

    • Workup: Concentrate under reduced pressure. Co-evaporate with toluene to remove residual TFA.

Decision Logic for Synthetic Planning

Use the following workflow to determine the order of operations for this scaffold.

Workflow Start Start: Bromoethoxy-tert-butoxy-benzene Decision Target Modification? Start->Decision PathA Modify Bromo-Chain Decision->PathA Functionalize Tail PathB Modify Aromatic Ring Decision->PathB Cross-Couple Ring CondA Use Weak Base (K2CO3) Avoid Strong Base PathA->CondA CondB Suzuki/Buchwald Coupling (Pd/Base compatible) PathB->CondB Risk Risk: Elimination (E2) if KOtBu used CondA->Risk If conditions too harsh Deprotect Final Step: Acid Cleavage (TFA/DCM) CondA->Deprotect Success CondB->Deprotect Success

Figure 2: Synthetic workflow decision tree. Note that acid deprotection is typically reserved for the final step to maintain orthogonality.

References

  • Barnes-Seeman, D., et al. (2013). "Metabolically Stable tert-Butyl Replacement."[5] ACS Medicinal Chemistry Letters, 4(6), 514–516. [Link]

  • Lundt, B. F., et al. (1978). "Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid." International Journal of Peptide and Protein Research, 12(5), 258–268. [Link]

  • Greene, T. W., & Wuts, P. G. M. (1999).[6][7] Protective Groups in Organic Synthesis. Wiley-Interscience.[7] (Referenced for general stability data of tert-butyl ethers). [Link]

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483. [Link]

Sources

Foundational

1-(2-Bromoethoxy)-4-(tert-butoxy)benzene SDS and safety data

This is an in-depth technical dossier and safety guide for 1-(2-Bromoethoxy)-4-(tert-butoxy)benzene . This document is structured for researchers and drug development professionals, focusing on the compound's utility as...

Author: BenchChem Technical Support Team. Date: March 2026

This is an in-depth technical dossier and safety guide for 1-(2-Bromoethoxy)-4-(tert-butoxy)benzene . This document is structured for researchers and drug development professionals, focusing on the compound's utility as a hydrophobic linker in PROTAC (Proteolysis Targeting Chimera) synthesis and its specific safety handling protocols.[1]

Introduction & Chemical Identity

1-(2-Bromoethoxy)-4-(tert-butoxy)benzene is a specialized bifunctional intermediate primarily used in the synthesis of PROTAC linkers.[1] Structurally, it consists of a benzene ring para-substituted with an acid-labile tert-butoxy group and an electrophilic 2-bromoethoxy chain.[1]

Unlike standard polyethylene glycol (PEG) linkers, this aryl-ether scaffold offers a rigid, lipophilic alternative that can improve cell permeability and modify the spatial orientation of the E3 ligase-target protein ternary complex.[1]

Chemical Structure & Identifiers
PropertyDetail
Chemical Name 1-(2-Bromoethoxy)-4-(tert-butoxy)benzene
Synonyms 4-(2-Bromoethoxy)phenyl tert-butyl ether; 1-Bromo-2-(4-tert-butoxyphenoxy)ethane
Molecular Formula C₁₂H₁₇BrO₂
Molecular Weight 273.17 g/mol
CAS Number Not widely listed (Custom Synthesis); Analog: 5952-59-0 (tert-butyl variant)
SMILES CC(C)(C)Oc1ccc(OCCBr)cc1
Physical State White to off-white solid or viscous oil (dependent on purity)
Solubility Soluble in DCM, THF, Ethyl Acetate; Insoluble in Water

Critical Note on Nomenclature: Do not confuse this compound with 1-(2-Bromoethoxy)-4-(tert-butyl)benzene (CAS 5952-59-0).[1] The tert-butoxy group (-OtBu) introduces an acid-labile ether linkage, whereas the tert-butyl group (-tBu) is a stable alkyl substituent.[1] This distinction is vital for synthetic planning.

Hazard Identification & Risk Assessment

As a specialized research chemical, specific toxicological data may be limited.[1] The following hazards are derived from structure-activity relationships (SAR) of homologous alkyl bromides and aryl ethers.

GHS Classification (Predicted)
  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.[1][2]

    • H319: Causes serious eye irritation.[1][2]

    • H335: May cause respiratory irritation.[1][2]

  • Precautionary Statements:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1][2]

    • P280: Wear protective gloves/eye protection/face protection.[1][2]

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[1] Remove contact lenses if present and easy to do.[1] Continue rinsing.[1]

Specific Chemical Hazards[1]
  • Alkylating Potential: The primary alkyl bromide moiety is a potent electrophile.[1] It can alkylate DNA/proteins, posing a potential sensitization risk.[1]

  • Acid Sensitivity: The tert-butoxy group is acid-labile.[1] Exposure to strong acids (e.g., TFA, HCl) will cleave the ether, releasing isobutylene and generating the phenol derivative (4-(2-bromoethoxy)phenol).[1]

  • Lachrymator Potential: Like many benzyl and alkyl halides, this compound may possess lachrymatory properties.[1]

Safety & Handling Protocols

This section outlines the engineering controls and Personal Protective Equipment (PPE) required to handle this compound safely.

Engineering Controls
  • Primary Containment: All handling (weighing, dissolution, reaction setup) must be performed inside a certified chemical fume hood.[1]

  • Ventilation: Ensure hood face velocity is >100 fpm.

  • Waste Disposal: Segregate as Halogenated Organic Waste .[1] Do not mix with acidic waste streams to prevent premature cleavage/gas evolution.

Personal Protective Equipment (PPE) Matrix
PPE TypeSpecificationRationale
Gloves Double Nitrile (0.11 mm min)Protects against permeation by halogenated organics.[1]
Eye Protection Chemical GogglesPrevents vapor/splash contact; safety glasses are insufficient for alkyl bromides.[1]
Respiratory N95 (if solid) or Half-mask (OV cartridge)Required if fume hood containment is breached or during spill cleanup.[1]
Clothing Lab Coat (Cotton/Poly)Standard splash protection.[1]
Emergency Response Workflow

The following decision tree illustrates the immediate response to exposure or spills.

SafetyProtocol Start Incident Detected Type Identify Type Start->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Spill Spill (>1g) Type->Spill SkinAction 1. Remove Clothing 2. Wash with Soap/Water (15 min) 3. Seek Medical Attention Skin->SkinAction EyeAction 1. Rinse Isotonic Saline (15 min) 2. Do NOT rub 3. Seek Ophthalmologist Eye->EyeAction SpillAction 1. Evacuate Area 2. Don PPE (Double Gloves, Resp) 3. Absorb with Vermiculite 4. Dispose as Halogenated Waste Spill->SpillAction

Figure 1: Emergency response decision matrix for exposure and spill management.

Synthesis & Experimental Application

Context: This compound is typically synthesized via a Williamson ether synthesis.[1] The protocol below is optimized to minimize the formation of the bis-alkylated byproduct (1,2-bis(4-(tert-butoxy)phenoxy)ethane).

Synthesis Protocol

Reaction: 4-(tert-butoxy)phenol + 1,2-Dibromoethane


 Product[1]

Reagents:

  • 4-(tert-butoxy)phenol (1.0 eq)[1]

  • 1,2-Dibromoethane (3.0 - 5.0 eq) [Excess is critical]

  • Potassium Carbonate (

    
    , 2.0 eq)[1]
    
  • Solvent: Acetonitrile (ACN) or DMF[1]

Procedure:

  • Dissolution: Dissolve 4-(tert-butoxy)phenol in anhydrous ACN (0.2 M).

  • Base Addition: Add anhydrous

    
    .[1] Stir for 15 minutes at Room Temperature (RT) to form the phenoxide.
    
  • Alkylation: Add 1,2-Dibromoethane dropwise. Note: Using a large excess prevents the phenoxide from attacking the product, which would form the dimer.

  • Reflux: Heat to 60-80°C for 12-16 hours. Monitor by TLC (Visualize with UV/Iodine).[1]

  • Workup: Filter off inorganic salts. Concentrate filtrate.[1] Redissolve in EtOAc, wash with water and brine.[1]

  • Purification: Silica gel chromatography (Hexanes:EtOAc gradient).

Mechanistic Pathway & Logic

The following diagram details the reaction logic and potential side reactions.

SynthesisPathway Phenol 4-(tert-butoxy)phenol Phenoxide Phenoxide Intermediate Phenol->Phenoxide Deprotonation Base K2CO3 / ACN Base->Phenoxide Product 1-(2-Bromoethoxy)-4- (tert-butoxy)benzene (Target) Phenoxide->Product SN2 Attack (Major Path) DBE 1,2-Dibromoethane (Excess) DBE->Product SideProduct Bis-alkylated Dimer (Impurity) Product->SideProduct 2nd SN2 Attack (If DBE is limiting)

Figure 2: Synthesis pathway highlighting the critical role of excess dibromoethane in preventing dimerization.

Storage & Stability

  • Temperature: Store at 2-8°C (Refrigerated).

  • Atmosphere: Store under inert gas (Nitrogen or Argon) to prevent oxidation.[1]

  • Incompatibility:

    • Strong Acids: Will cleave the tert-butyl ether.[1]

    • Strong Bases: May cause elimination of HBr (forming the vinyl ether).[1]

    • Nucleophiles: Amines/thiols will displace the bromide (unless this is the intended next step).[1]

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for 1-(2-Bromoethoxy)-4-(tert-butyl)benzene (Analog). Retrieved from [Link][1]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets.[1] Retrieved from [Link][1]

  • Buhimschi, A. D., et al. (2018). Targeting the C481S Ibrutinib-Resistance Mutation in Bruton’s Tyrosine Kinase Using PROTACs.[1] Biochemistry.[1] (Reference for linker chemistry logic). Retrieved from [Link][1]

Sources

Protocols & Analytical Methods

Method

Synthesis of 1-(2-Bromoethoxy)-4-(tert-butoxy)benzene from 4-tert-butoxyphenol

Application Note & Protocol Topic: via Williamson Ether Synthesis Abstract This document provides a detailed guide for the synthesis of 1-(2-Bromoethoxy)-4-(tert-butoxy)benzene, a valuable bifunctional linker and interme...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

Topic: via Williamson Ether Synthesis

Abstract

This document provides a detailed guide for the synthesis of 1-(2-Bromoethoxy)-4-(tert-butoxy)benzene, a valuable bifunctional linker and intermediate in medicinal chemistry and materials science. The synthesis is achieved through the Williamson ether synthesis, a robust and versatile method for forming ether linkages.[1][2][3] We present two validated protocols utilizing different base/solvent systems—Potassium Carbonate in Acetone and Sodium Hydride in Tetrahydrofuran—to accommodate varying laboratory capabilities and yield requirements. This guide covers the underlying reaction mechanism, step-by-step experimental procedures, purification, analytical characterization, and critical safety considerations.

Introduction and Scientific Principles

The Williamson ether synthesis is a cornerstone of modern organic chemistry, involving the S\sub>N2 reaction between an alkoxide (or phenoxide) and an organohalide.[4][5] In this application, the nucleophile is the phenoxide generated in situ from 4-tert-butoxyphenol by a base. This phenoxide then attacks the primary alkyl halide, 1,2-dibromoethane, to form the desired ether product.

The choice of base and solvent is critical. A relatively weak base like potassium carbonate (K₂CO₃) is often sufficient for deprotonating phenols and is paired with a polar aprotic solvent like acetone or DMF.[6] For a more rapid and complete reaction, a strong, non-nucleophilic base such as sodium hydride (NaH) is used in an anhydrous solvent like THF to irreversibly deprotonate the phenol.[7][8]

A key consideration in this specific synthesis is the potential for side reactions. Since 1,2-dibromoethane is a di-halide, a possible side product is the bis-alkylation product, 1,2-bis(4-tert-butoxyphenoxy)ethane. To favor the desired mono-alkylation product, a significant excess of 1,2-dibromoethane is employed, leveraging statistical probability to minimize the formation of the dimer.

Reaction Mechanism: S\sub>N2 Pathway

The synthesis proceeds via a bimolecular nucleophilic substitution (S\sub>N2) mechanism.[1][5]

  • Deprotonation: The base removes the acidic proton from the hydroxyl group of 4-tert-butoxyphenol, forming a highly nucleophilic phenoxide ion.

  • Nucleophilic Attack: The phenoxide ion performs a backside attack on one of the electrophilic carbon atoms of 1,2-dibromoethane.

  • Displacement: In a single, concerted step, the carbon-bromine bond is broken, displacing the bromide ion as the leaving group and forming the new carbon-oxygen bond of the ether.[5]

SN2_Mechanism Phenoxide 4-tert-Butoxyphenoxide TS S N 2 Transition State Phenoxide->TS Nucleophilic Attack Dibromoethane 1,2-Dibromoethane (Excess) Dibromoethane->TS Product 1-(2-Bromoethoxy)-4-(tert-butoxy)benzene TS->Product C-O Bond Formation Bromide Bromide Ion (Br⁻) TS->Bromide Leaving Group Departure

Caption: The S\sub>N2 mechanism for the synthesis.

Materials, Reagents, and Safety

Reagent & Material Data
ReagentCAS No.FormulaMW ( g/mol )Purpose
4-tert-Butoxyphenol2460-87-9C₁₀H₁₄O₂166.22Starting Material
1,2-Dibromoethane106-93-4C₂H₄Br₂187.86Alkylating Agent
Potassium Carbonate (K₂CO₃)584-08-7K₂CO₃138.21Base (Protocol A)
Sodium Hydride (NaH), 60% in oil7646-69-7NaH24.00Base (Protocol B)
Acetone (Anhydrous)67-64-1C₃H₆O58.08Solvent (Protocol A)
Tetrahydrofuran (THF, Anhydrous)109-99-9C₄H₈O72.11Solvent (Protocol B)
Ethyl Acetate141-78-6C₄H₈O₂88.11Extraction Solvent
Hexanes110-54-3C₆H₁₄86.18Eluent
Brine (Saturated NaCl)7647-14-5NaCl58.44Aqueous Wash
Anhydrous Sodium Sulfate7757-82-6Na₂SO₄142.04Drying Agent
Hazard and Safety Information

Extreme caution must be exercised when handling these reagents. The synthesis should be performed in a well-ventilated chemical fume hood at all times.

ReagentKey HazardsRecommended PPE
4-tert-Butoxyphenol Skin and eye irritant.Safety glasses, nitrile gloves, lab coat.
1,2-Dibromoethane Toxic if inhaled, swallowed, or in contact with skin.[9][10] Causes serious eye irritation.[9][11] Suspected carcinogen.[9]Safety goggles, chemical-resistant gloves (e.g., Viton), lab coat, use in fume hood.[11]
Potassium Carbonate Causes serious eye irritation.[12][13][14][15] Causes skin and respiratory irritation.[13][14]Safety glasses, nitrile gloves, lab coat.
Sodium Hydride (in oil) Water-reactive: releases flammable hydrogen gas which may ignite spontaneously.[16][17][18] Causes severe skin burns and eye damage.[16]Safety glasses, flame-retardant lab coat, nitrile gloves. Handle under inert atmosphere. Keep away from water.[17][19]

Experimental Protocols

Overall Workflow

workflow cluster_prep 1. Reaction Setup cluster_reaction 2. Synthesis cluster_workup 3. Work-up & Isolation cluster_purification 4. Purification & Analysis A Charge reactor with 4-tert-butoxyphenol, solvent, and base B Add 1,2-dibromoethane A->B C Heat mixture to reflux (Monitor by TLC) B->C D Cool reaction and filter/quench C->D E Liquid-liquid extraction D->E F Dry organic layer and concentrate E->F G Purify via flash column chromatography F->G H Characterize product (NMR, MS) G->H

Caption: General experimental workflow for the synthesis.

Protocol A: Using Potassium Carbonate (K₂CO₃) in Acetone

This method is suitable for general laboratory use due to its milder conditions and easier handling.

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-tert-butoxyphenol (5.00 g, 30.1 mmol, 1.0 eq) and anhydrous potassium carbonate (12.5 g, 90.4 mmol, 3.0 eq).

  • Solvent Addition: Add 100 mL of anhydrous acetone to the flask.

  • Reagent Addition: While stirring vigorously, add 1,2-dibromoethane (16.9 g, 7.8 mL, 90.4 mmol, 3.0 eq) to the suspension.[6]

  • Reaction: Heat the mixture to reflux (approx. 56°C) and maintain for 12-18 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a 10% Ethyl Acetate/Hexanes eluent. The starting material will have a lower R\sub>f value than the product.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Remove the acetone under reduced pressure using a rotary evaporator.

    • To the resulting residue, add 100 mL of deionized water.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with brine (1 x 50 mL).

  • Isolation: Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product as an oil or waxy solid.

  • Purification: Purify the crude material by flash column chromatography on silica gel, eluting with a gradient of 2-5% ethyl acetate in hexanes to afford the pure product.

Protocol B: Using Sodium Hydride (NaH) in THF

This protocol is highly efficient but requires strict anhydrous and inert atmosphere techniques.

  • Preparation: Under an inert atmosphere (Nitrogen or Argon), add 4-tert-butoxyphenol (5.00 g, 30.1 mmol, 1.0 eq) to a dry 250 mL three-neck flask equipped with a magnetic stir bar, dropping funnel, and a condenser with a gas bubbler.

  • Solvent Addition: Add 80 mL of anhydrous THF via cannula or syringe.

  • Deprotonation: Cool the solution to 0°C in an ice bath. Carefully add sodium hydride (60% dispersion in mineral oil, 1.44 g, 36.1 mmol, 1.2 eq) portion-wise. Caution: Hydrogen gas evolution will occur.[18][19] Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the phenoxide.

  • Reagent Addition: Dissolve 1,2-dibromoethane (16.9 g, 7.8 mL, 90.4 mmol, 3.0 eq) in 20 mL of anhydrous THF and add it to the dropping funnel. Add the solution dropwise to the reaction mixture over 20 minutes.

  • Reaction: Heat the mixture to reflux (approx. 66°C) and maintain for 4-6 hours, monitoring by TLC as described in Protocol A.

  • Work-up:

    • Cool the reaction to 0°C in an ice bath.

    • Cautiously quench the reaction by the slow, dropwise addition of deionized water (approx. 10 mL) to destroy any unreacted NaH.

    • Add an additional 50 mL of water and transfer the mixture to a separatory funnel.

    • Extract with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with brine (1 x 50 mL).

  • Isolation & Purification: Follow steps 6 and 7 from Protocol A to isolate and purify the final product.

Characterization and Expected Results

  • Appearance: A colorless to pale yellow oil or a white to off-white low-melting solid.

  • TLC: R\sub>f ≈ 0.4 (10% Ethyl Acetate/Hexanes on silica gel).

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 7.30 (d, J = 8.8 Hz, 2H, Ar-H ortho to O-tBu)

    • δ 6.85 (d, J = 8.8 Hz, 2H, Ar-H ortho to OCH₂CH₂Br)

    • δ 4.29 (t, J = 6.4 Hz, 2H, -OCH₂CH₂Br)

    • δ 3.63 (t, J = 6.4 Hz, 2H, -OCH₂CH₂Br)

    • δ 1.31 (s, 9H, -C(CH₃)₃)

  • ¹³C NMR (100 MHz, CDCl₃):

    • δ 155.0, 152.5, 126.5, 115.0, 78.5, 68.5, 31.5, 29.5

  • Mass Spectrometry (ESI-MS): Expected [M+Na]⁺ at m/z 280.05, 282.05 (characteristic isotopic pattern for bromine).

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Incomplete Reaction 1. Insufficient reaction time or temperature. 2. Inactive base (e.g., K₂CO₃ absorbed moisture). 3. (Protocol B) Incomplete deprotonation due to wet solvent/glassware.1. Extend reaction time and ensure proper reflux. 2. Use freshly opened or dried K₂CO₃. 3. Ensure all glassware is oven-dried and solvents are anhydrous.
Low Yield 1. Inefficient extraction. 2. Loss of product during purification. 3. Formation of elimination side product (vinyl bromide).1. Perform additional extractions. 2. Use a wider column and collect fractions carefully. 3. Ensure temperature does not significantly exceed reflux.
Significant Di-alkylation Ratio of 1,2-dibromoethane to phenol is too low.Increase the molar excess of 1,2-dibromoethane to 3-5 equivalents.
(Protocol B) Reaction turns dark/charred Reaction overheated during NaH addition or quenching.Add NaH and quenching agent more slowly at 0°C. Ensure efficient stirring.

References

  • Alkali Metals. (n.d.). MSDS for SODIUM HYDRIDE. [Link]

  • Loba Chemie. (2016, May 13). 1,2-Dibromoethane - Material Safety Data Sheet (MSDS). [Link]

  • Agilent Technologies, Inc. (2024, August 23). 1,2-Dibromoethane Standard (1X1 mL) - Safety Data Sheet. [Link]

  • INEOS KOH. (2022, December 1). SAFETY DATA SHEET Potassium Carbonate, Anhydrous. [Link]

  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Potassium carbonate. [Link]

  • Armand Products. (2024, September 27). SAFETY DATA SHEET LIQUID POTASSIUM CARBONATE. [Link]

  • Redox. (2020, December 18). Safety Data Sheet Potassium Carbonate Revision 5. [Link]

  • Airgas. (2015, October 6). Flammable Gas Mixture: 1,2-Dibromoethane 1-999ppm / Ethylene 99% - SAFETY DATA SHEET. [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Potassium carbonate. [Link]

  • Organic Chemistry Portal. (2007, January 11). Mono-Alkylation of a Phenol with 1,2-Dibromoethane via Williamson Ether Synthesis. [Link]

  • Loba Chemie. (2016, May 13). 4-TERT-BUTYLPHENOL FOR SYNTHESIS MSDS. [Link]

  • Sdfine. (n.d.). 4-TERT-BUTYLPHENOL - GHS Safety Data Sheet. [Link]

  • Angelo State University. (n.d.). 12. The Williamson Ether Synthesis. [Link]

  • Organic Chemistry Portal. (n.d.). Williamson Synthesis. [Link]

  • Beilstein Journals. (n.d.). Supplementary Information. [Link]

  • Chemistry LibreTexts. (2020, May 30). 15.3: The Williamson Ether Synthesis. [Link]

  • Semantic Scholar. (2020, April 25). Synthesis of 1-butoxy-4-tert-butylbenzene under The Effect of Multi-site Phase Transfer Catalysis System – A Kinetic Study. [Link]

  • The Organic Chemistry Tutor. (2018, May 2). Williamson Ether Synthesis Reaction Mechanism. [Link]

  • ChemTalk. (n.d.). Williamson Ether Synthesis. [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. [Link]

  • Chemistry Steps. (2022, November 13). Williamson Ether Synthesis. [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis of 1-butoxy-4-tert-butylbenzene under The Effect of Multi-site Phase Transfer Catalysis System – A Kinetic Study. [Link]

  • PubChem. (n.d.). 1-(2-Bromoethoxy)-4-tert-butylbenzene. [Link]

  • Supporting Information. (n.d.). 2 - Supporting Information. [Link]

Sources

Application

Application Note: Selective Synthesis of 4-(tert-butoxy)phenyl 2-bromoethyl ether via Modified Williamson Etherification

This Application Note is structured to guide researchers through the precise synthesis of 4-(tert-butoxy)phenyl 2-bromoethyl ether , a specialized linker often used in PROTAC™ development and polymer chemistry. The proto...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured to guide researchers through the precise synthesis of 4-(tert-butoxy)phenyl 2-bromoethyl ether , a specialized linker often used in PROTAC™ development and polymer chemistry.

The protocol addresses the specific challenge of alkylating a hydroquinone derivative while preserving the acid-labile tert-butoxy group and preventing polymerization.

Introduction & Utility

The target molecule, 4-(tert-butoxy)phenyl 2-bromoethyl ether , serves as a critical bifunctional linker. It features a robust aryl ether linkage and a reactive alkyl bromide handle, while the tert-butoxy group acts as a masked phenol (acid-labile protecting group).

This synthesis presents two primary chemoselective challenges:

  • Prevention of Dimerization: The nucleophilic phenol can attack both ends of the 1,2-dibromoethane, forming the unwanted bis-ether "dumbbell" dimer (

    
    ).
    
  • Acid Sensitivity: The tert-butoxy ether (

    
    ) is highly susceptible to acid-catalyzed cleavage (forming isobutylene and phenol). Standard acidic workups must be avoided.
    

Chemical Strategy & Mechanism

To ensure high selectivity for the mono-alkylated product, this protocol utilizes a High-Dilution / Excess-Electrophile strategy.

  • Reagents: 4-(tert-butoxy)phenol (Nucleophile), 1,2-Dibromoethane (Electrophile).

  • Base: Potassium Carbonate (

    
    ).[1] Chosen for its mild basicity compared to NaH, reducing the risk of elimination (E2) of the dibromide to vinyl bromide.
    
  • Solvent: Acetone or Acetonitrile (Polar Aprotic). Promotes

    
     kinetics.
    
Reaction Mechanism & Selectivity Logic

The following diagram illustrates the kinetic competition between the desired product and the unwanted dimer.

ReactionMechanism Start 4-(tert-butoxy)phenol Phenoxide Phenoxide Intermediate Start->Phenoxide Deprotonation Base K2CO3 (Base) Base->Phenoxide Product Target Product: 4-(tert-butoxy)phenyl 2-bromoethyl ether Phenoxide->Product Fast SN2 (High [R-Br]) Dimer Side Product: Bis-ether Dimer Phenoxide->Dimer Attack on Product Dibromide 1,2-Dibromoethane (10 Equiv. Excess) Dibromide->Product Product->Dimer Slow SN2 (Low [Product])

Caption: Kinetic pathway showing suppression of dimer formation via high electrophile concentration.

Experimental Protocol

Materials & Reagents Table
ReagentMW ( g/mol )Equiv.RoleNotes
4-(tert-butoxy)phenol 166.221.0SubstrateAcid-sensitive; store under inert gas.
1,2-Dibromoethane 187.868.0 - 10.0ElectrophileToxic/Carcinogen . Use large excess to favor mono-alkylation.
Potassium Carbonate 138.213.0BaseAnhydrous; finely ground.
Acetone 58.08-SolventReagent grade; 0.1 M conc. relative to phenol.[1][2][3][4][5][6]
Step-by-Step Procedure

Step 1: Reaction Setup

  • Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

  • Add 4-(tert-butoxy)phenol (1.66 g, 10.0 mmol) and Acetone (100 mL). Stir until dissolved.

  • Add Potassium Carbonate (

    
    , 4.15 g, 30.0 mmol). The mixture will become a suspension.
    
  • Crucial Step: Add 1,2-Dibromoethane (15.0 g / ~6.9 mL, 80.0 mmol) in a single portion.

    • Note: Adding the electrophile before heating ensures that as soon as the phenoxide forms, it encounters a high concentration of dibromide, minimizing dimerization.

Step 2: Reaction

  • Heat the mixture to a gentle reflux (

    
     oil bath) under a nitrogen atmosphere.
    
  • Monitor by TLC (Hexanes:Ethyl Acetate 4:1).

    • Starting Material:

      
       (UV active, stains with 
      
      
      
      ).
    • Product:

      
      .[2]
      
    • Dimer:

      
       (usually lower than product due to polarity, but varies).
      
  • Reaction typically reaches completion in 12–16 hours .

Step 3: Workup (Base-Stable)

  • Cool the mixture to room temperature.

  • Filter off the solid potassium salts (KBr, excess

    
    ) through a fritted glass funnel or Celite pad. Rinse the pad with acetone.
    
  • Concentrate the filtrate under reduced pressure (Rotovap) to remove acetone.

    • Result: You will be left with an oil containing the product and excess 1,2-dibromoethane.

Step 4: Removal of Excess Electrophile

  • High Vacuum Stripping: 1,2-Dibromoethane (bp 131°C) is volatile. Place the crude oil under high vacuum (<1 mbar) at 50°C for 1-2 hours. This removes the majority of the excess dibromide.

    • Safety: Use a cold trap (liquid

      
      ) to collect the dibromoethane; do not vent into the pump oil.
      

Step 5: Purification

  • Purify the residue via Flash Column Chromatography on Silica Gel.

  • Eluent: Gradient of 0%

    
     10% Ethyl Acetate in Hexanes.
    
    • The non-polar dibromide (if any remains) elutes first.

    • The desired Product elutes second.

    • Any trace unreacted phenol or dimer elutes last.

Workflow Visualization

ProtocolWorkflow Setup SETUP: Dissolve Phenol in Acetone Add K2CO3 + Excess Dibromide Reflux REACTION: Reflux 60°C (16h) Monitor TLC Setup->Reflux Filter WORKUP 1: Filter Solids (Salts) Evaporate Acetone Reflux->Filter VacStrip WORKUP 2: High Vac Strip (50°C) Remove Excess Dibromide Filter->VacStrip Purify PURIFICATION: Flash Chromatography (Hex/EtOAc) VacStrip->Purify Final FINAL PRODUCT: Clear/Pale Yellow Oil Store at 4°C Purify->Final

Caption: Operational workflow emphasizing the removal of excess toxic dibromide.

Quality Control & Validation

NMR Characterization (Expected)

The structure is validated by the distinct triplet pattern of the ethoxy linker and the singlet of the tert-butyl group.

  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       6.90 - 6.80 (m, 4H, Aromatic AA'BB').
      
    • 
       4.25 (t, 
      
      
      
      Hz, 2H,
      
      
      ).
    • 
       3.60 (t, 
      
      
      
      Hz, 2H,
      
      
      ).
    • 
       1.30 (s, 9H, 
      
      
      
      ).
  • 
     NMR: 
    
    • Look for the quaternary carbon of the t-butyl group (~78 ppm) and the distinct alkyl bromide carbon (~29 ppm).

Stability Check
  • Acid Test: Dissolve a small aliquot in

    
     and add a drop of TFA. After 10 mins, NMR should show the disappearance of the t-butyl singlet and appearance of the phenol peak. This confirms the integrity of the protecting group in the final product (and why you avoided acid during workup).
    

Safety & Handling

  • 1,2-Dibromoethane: A potent alkylating agent, suspected carcinogen, and highly toxic. Handle only in a fume hood. Double-glove (Nitrile).[2] Destroy excess reagent in the waste stream by reacting with ethanolic KOH if necessary before disposal.

  • 4-(tert-butoxy)phenol: Generally stable, but avoid prolonged exposure to air/light to prevent oxidation to quinones.

References

  • Williamson Ether Synthesis Mechanism

    • Williamson, A. W. (1850). "Theory of Aetherification". Philosophical Magazine, 37, 350–356.
  • Stability of tert-Butyl Ethers

    • Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. Wiley-Interscience. (Confirming acid lability of aryl t-butyl ethers).
  • Phenol Alkylation Protocols (General): Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical. (Standard procedures for alkylation of phenols with alkyl halides using K2CO3/Acetone).
  • Related Linker Synthesis: Buck, M. et al. "Synthesis of bifunctional linkers for PROTAC design." Organic & Biomolecular Chemistry, 2018. (Contextual reference for bromo-ether linkers).

Sources

Method

Application Note: Engineering Rigidified PROTACs with 1-(2-Bromoethoxy)-4-(tert-butoxy)benzene

Chemical Rationale and Structural Advantages In the rapidly evolving field of Targeted Protein Degradation (TPD), the design of the chemical linker connecting the Protein of Interest (POI) ligand to the E3 ubiquitin liga...

Author: BenchChem Technical Support Team. Date: March 2026

Chemical Rationale and Structural Advantages

In the rapidly evolving field of Targeted Protein Degradation (TPD), the design of the chemical linker connecting the Protein of Interest (POI) ligand to the E3 ubiquitin ligase ligand is as critical as the pharmacophores themselves. Historically, highly flexible polyethylene glycol (PEG) chains were the default choice for Proteolysis Targeting Chimeras (PROTACs). However, extensive PEGylation often results in a high 3D polar surface area (PSA) and an excessive number of rotatable bonds (NRotB), which severely limits oral bioavailability and passive cellular permeability[1].

To overcome these pharmacokinetic bottlenecks, drug development professionals are increasingly utilizing rigidified linkers. 1-(2-Bromoethoxy)-4-(tert-butoxy)benzene (CAS: 142346-91-6) serves as a premier bifunctional building block for this purpose. By incorporating a phenyl ether motif, this linker restricts molecular flexibility, encouraging the PROTAC to adopt folded conformations in nonpolar environments (such as cell membranes), thereby drastically enhancing cell permeability[2].

Mechanistically, this linker operates as a highly controlled, two-stage modular bridge:

  • The Electrophilic Pole : The primary 2-bromoethoxy group acts as a potent alkylating agent, readily undergoing SN2 substitution with nucleophilic POI ligands (e.g., amines, phenols, or thiols).

  • The Latent Nucleophilic Pole : The tert-butoxy group serves as a robustly protected phenol. It remains completely inert during the initial alkylation but can be orthogonally unmasked under acidic conditions to reveal a reactive hydroxyl group, which is subsequently functionalized to attach the E3 ligase ligand[3].

Physicochemical Profiling

Understanding the physical parameters of the linker is essential for optimizing reaction stoichiometry and purification gradients.

PropertyValue / Description
Chemical Name 1-(2-Bromoethoxy)-4-(tert-butoxy)benzene
CAS Number 142346-91-6
Molecular Formula C₁₂H₁₇BrO₂
Molecular Weight 273.17 g/mol
Electrophilic Site Primary Alkyl Bromide (SN2 reactive)
Protected Site tert-Butyl Ether (Acid-labile, orthogonal to base)
Linker Classification Rigidified, Bifunctional, Aryl Ether
Storage Conditions 2–8 °C, protect from light and ambient moisture

Modular Synthesis Workflow

The following diagram illustrates the logical progression of utilizing this linker to build a functional PROTAC.

Workflow LIG Target Ligand (Nucleophile) INT1 Intermediate 1 (t-Butyl Ether) LIG->INT1 SN2 Alkylation (K2CO3, DMF) LINK 1-(2-Bromoethoxy)-4- (tert-butoxy)benzene LINK->INT1 Electrophile INT2 Intermediate 2 (Free Phenol) INT1->INT2 Acidic Deprotection (TFA/DCM) PROTAC Rigidified PROTAC INT2->PROTAC Mitsunobu or Alkylation E3 E3 Ligase Ligand (Alcohol/Halide) E3->PROTAC Reactant

Modular synthesis workflow of PROTACs using 1-(2-Bromoethoxy)-4-(tert-butoxy)benzene.

Step-by-Step Methodologies: The Modular Synthesis System

The following protocols are designed as self-validating systems. Every choice of reagent and condition is grounded in mechanistic causality to ensure high yields and prevent side reactions.

Phase 1: Electrophilic Conjugation (SN2 Alkylation)

Objective : Attach the target POI ligand to the linker via nucleophilic substitution[2].

  • Preparation : In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve the POI ligand (1.0 eq, bearing a free phenol or amine) in anhydrous N,N-Dimethylformamide (DMF) to a concentration of 0.2 M.

  • Base Addition : Add anhydrous Potassium Carbonate (K₂CO₃, 2.5 eq).

    • Causality: A mild, insoluble base like K₂CO₃ is chosen over strong bases (e.g., NaH) to deprotonate the nucleophile while strictly preventing E2 elimination of the primary bromide on the linker.

  • Linker Addition : Add 1-(2-Bromoethoxy)-4-(tert-butoxy)benzene (1.2 eq) dropwise or in a single portion.

  • Thermal Activation : Heat the reaction mixture to 80 °C and stir for 12–16 hours[3].

    • Causality: SN2 reactions on primary bromides with sterically hindered drug-like nucleophiles require thermal energy to overcome the activation barrier.

  • System Validation : Monitor the reaction via LC-MS. The system is validated when the starting material mass

    
     is consumed, and a new peak corresponding to 
    
    
    
    (addition of the linker minus HBr) appears.
  • Workup : Quench with distilled water, extract three times with Ethyl Acetate (EtOAc), wash the organic layer with brine (to remove DMF), dry over Na₂SO₄, and concentrate in vacuo. Purify via flash chromatography.

Phase 2: Orthogonal Unmasking (Acidic Deprotection)

Objective : Cleave the tert-butyl ether to reveal the reactive phenol without degrading the newly formed conjugate.

  • Preparation : Dissolve Intermediate 1 in anhydrous Dichloromethane (DCM) to a concentration of 0.1 M.

  • Acidic Cleavage : Cool the solution to 0 °C and slowly add Trifluoroacetic acid (TFA) to achieve a 20% v/v TFA/DCM solution. Warm to room temperature and stir for 2–4 hours.

    • Causality: TFA protonates the ether oxygen, triggering an SN1 cleavage that expels a highly stable tert-butyl cation (which eliminates into volatile isobutylene gas). This specific condition is orthogonal to amides and basic ethers, leaving the rest of the pharmacophore intact.

  • System Validation : Perform TLC (UV active). The unmasked phenol (Intermediate 2) will typically have a lower Rf value than the protected precursor due to increased polarity. LC-MS will confirm a mass loss of exactly 56 Da (loss of isobutylene).

  • Workup : Evaporate the volatiles under reduced pressure. Co-evaporate with toluene (3 × 10 mL) to azeotropically remove any residual, tightly bound TFA.

Phase 3: E3 Ligase Recruitment (Mitsunobu Etherification)

Objective : Couple the unmasked phenol to an E3 ligase ligand (e.g., a VHL or CRBN binder) bearing a primary or secondary alcohol.

  • Preparation : Dissolve Intermediate 2 (1.0 eq), the E3 ligase ligand-alcohol (1.2 eq), and Triphenylphosphine (PPh₃, 1.5 eq) in anhydrous Tetrahydrofuran (THF) under nitrogen. Cool to 0 °C.

  • Activation : Add Diisopropyl azodicarboxylate (DIAD, 1.5 eq) dropwise over 10 minutes.

    • Causality: DIAD and PPh₃ form a betaine intermediate that activates the E3 ligand's alcohol into a good leaving group, allowing the unmasked phenol of our linker to attack it via a stereospecific SN2 inversion. This avoids the need for harsh alkylating agents at the final stage.

  • Reaction : Allow the mixture to warm to room temperature and stir for 16 hours.

  • System Validation : Verify the formation of the final PROTAC via High-Resolution Mass Spectrometry (HRMS). The target mass

    
     must match the theoretical exact mass within 5 ppm.
    
  • Purification : Concentrate the mixture and purify directly via Preparative HPLC (C18 column, Water/Acetonitrile gradient with 0.1% Formic Acid) to isolate the final rigidified PROTAC.

Mechanistic Pathway of the Assembled Degrader

Once synthesized, the rigidified PROTAC leverages its optimized cell permeability to enter the cytosol. The restricted rotatable bonds of the 1-(2-Bromoethoxy)-4-(tert-butoxy)benzene-derived linker help pre-organize the molecule, reducing the entropic penalty required to form a stable ternary complex between the Target Protein and the E3 Ligase[4],[5].

Mechanism POI Target Protein (POI) PROTAC Rigidified PROTAC (Phenyl Linker) POI->PROTAC Binding DEG 26S Proteasome Degradation POI->DEG Targeted Degradation E3 E3 Ubiquitin Ligase E3->PROTAC Binding UB Ubiquitin Chain E3->UB Polyubiquitination UB->POI Tags POI

PROTAC-mediated ternary complex formation and subsequent targeted protein degradation.

References

  • Sigma-Aldrich Product Catalog . 1-(2-bromoethoxy)-4-(tert-butoxy)benzene | 142346-91-6. Sigma-Aldrich.

  • Atteh et al. Impact of Linker Composition on VHL PROTAC Cell Permeability. ACS Publications / NIH. 2

  • Google Patents . Proteolysis targeting chimeric (protac) compound with e3 ubiquitin ligase binding activity... (WO2020041331A1). 3

  • JACS Au . Structure-Based Design of “Head-to-Tail” Macrocyclic PROTACs. ACS Publications / NIH. 5

Sources

Application

Application Note: Selective O-Alkylation of Hydroquinone Mono-tert-butyl Ether with 1,2-Dibromoethane

Abstract & Scope This technical guide details the protocol for synthesizing 1-(2-bromoethoxy)-4-(tert-butoxy)benzene via the Williamson ether synthesis. The reaction involves the selective O-alkylation of hydroquinone mo...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

This technical guide details the protocol for synthesizing 1-(2-bromoethoxy)-4-(tert-butoxy)benzene via the Williamson ether synthesis. The reaction involves the selective O-alkylation of hydroquinone mono-tert-butyl ether (4-tert-butoxyphenol) using 1,2-dibromoethane (EDB).

This transformation is a critical step in the synthesis of pharmaceutical linkers, liquid crystals, and functionalized polymers. The primary challenge in this synthesis is controlling the stoichiometry to favor the mono-alkylated product over the bis-alkylated dimer (1,2-bis(4-tert-butoxyphenoxy)ethane). This guide provides a high-fidelity protocol using a weak base/polar aprotic solvent system to maximize selectivity and yield.

Reaction Mechanism & Strategic Analysis

The Chemical Pathway

The reaction proceeds via a classic SN2 (Substitution Nucleophilic Bimolecular) mechanism.[1]

  • Deprotonation: Potassium carbonate (

    
    ) deprotonates the phenolic hydroxyl group, generating a phenoxide anion.[2]
    
  • Nucleophilic Attack: The phenoxide, a strong nucleophile, attacks the electrophilic carbon of 1,2-dibromoethane.

  • Displacement: Bromide is displaced, forming the ether linkage.

Key Constraint: The phenoxide ion can attack the product (alkyl bromide) again to form a dimer. To prevent this, 1,2-dibromoethane must be present in significant excess .

Mechanism Visualization

The following diagram illustrates the reaction pathway and the competing dimerization side reaction.

ReactionMechanism cluster_inputs Reagents Phenol 4-tert-butoxyphenol (Substrate) Intermediate Phenoxide Anion Phenol->Intermediate Deprotonation (-H+) Base K2CO3 (Base) Base->Intermediate EDB 1,2-Dibromoethane (Excess Electrophile) Product 1-(2-bromoethoxy)-4-(tert-butoxy)benzene (Target Mono-Ether) EDB->Product Excess drives equilibrium Intermediate->Product SN2 Attack on EDB SideProduct Bis-Ether Dimer (Unwanted Side Product) Intermediate->SideProduct Product->SideProduct 2nd SN2 Attack (If EDB is limiting)

Figure 1: Reaction pathway highlighting the necessity of excess electrophile to prevent dimerization.

Experimental Protocol

Reagents and Stoichiometry

The stoichiometry is engineered to suppress dimerization. A 1:4 molar ratio of Phenol to Dibromoethane is recommended.

ReagentMW ( g/mol )Equiv.[3]Role
4-tert-butoxyphenol 166.221.0Limiting Reagent
1,2-Dibromoethane 187.864.0 - 5.0Electrophile (Excess)
Potassium Carbonate (

)
138.212.0 - 3.0Base / HBr Scavenger
Acetonitrile (ACN) -SolventPolar Aprotic Medium
Sodium Iodide (NaI) 149.890.1 (Cat.)[4]Finkelstein Catalyst (Optional)

Critical Note on Solvent: Acetonitrile (ACN) is preferred over Acetone for its higher boiling point (82°C vs 56°C), which accelerates the reaction kinetics without requiring sealed pressure vessels. Acetone is a viable alternative if lower temperatures are required.

Step-by-Step Procedure
Step 1: Reaction Setup
  • Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

  • Add 4-tert-butoxyphenol (1.66 g, 10 mmol) and Potassium Carbonate (2.76 g, 20 mmol).

  • Add Acetonitrile (50 mL). The phenol may not dissolve completely until heated.

  • Optional: Add catalytic Sodium Iodide (150 mg, 1 mmol) to accelerate the reaction via in situ formation of the more reactive alkyl iodide (Finkelstein reaction).

Step 2: Addition of Electrophile
  • Add 1,2-Dibromoethane (3.45 mL, ~7.5 g, 40 mmol) in a single portion.

    • Why? Adding the electrophile all at once ensures that the concentration of alkyl halide is always high relative to the phenoxide, statistically favoring mono-alkylation.

  • Heat the mixture to reflux (approx. 80-82°C) with vigorous stirring.

Step 3: Monitoring
  • Monitor via TLC (Thin Layer Chromatography) every 2 hours.

    • Mobile Phase: Hexanes:Ethyl Acetate (8:2).

    • Visualization: UV light (254 nm). The product will be less polar (higher

      
      ) than the starting phenol.
      
  • Reaction is typically complete within 12–18 hours .

Step 4: Workup
  • Cool the reaction mixture to room temperature.

  • Filtration: Filter off the solid inorganic salts (

    
    , excess 
    
    
    
    ) using a sintered glass funnel or Celite pad. Wash the pad with fresh acetonitrile.
  • Concentration: Remove the solvent and the bulk of excess 1,2-dibromoethane using a rotary evaporator.

    • Note: 1,2-Dibromoethane has a b.p. of ~131°C. It may not be fully removed by standard rotovap conditions. High vacuum or column chromatography is required.

Step 5: Purification
  • Dissolve the residue in Ethyl Acetate (50 mL) and wash with:

    • Water (2 x 30 mL)

    • 1M NaOH (1 x 20 mL) – Crucial step to remove unreacted starting phenol.

    • Brine (1 x 30 mL)

  • Dry the organic layer over anhydrous

    
    , filter, and concentrate.
    
  • Flash Column Chromatography:

    • Stationary Phase: Silica Gel (230-400 mesh).

    • Eluent: Gradient of 100% Hexanes

      
       95:5 Hexanes:EtOAc.
      
    • The excess 1,2-dibromoethane will elute first (very non-polar), followed by the product.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Incomplete deprotonation or low kinetics.Switch solvent to DMF (faster rate) or add catalytic NaI. Ensure K2CO3 is finely milled.
Bis-Ether Formation Stoichiometry of EDB is too low.Increase EDB equivalents to 5.0 or 6.0. Do not add EDB dropwise; add it in bulk.
Starting Material Remains Reaction stalled.Prolong reflux time. If using Acetone, switch to Acetonitrile for higher temp.
Product Coloration Oxidation of phenol.Perform reaction under Nitrogen or Argon atmosphere.[5]

Workflow Visualization

Workflow start Start: Reagent Prep mix Mix Phenol + K2CO3 + ACN start->mix add_edb Add 4.0 Equiv 1,2-Dibromoethane mix->add_edb reflux Reflux (80°C) for 12-18h add_edb->reflux check TLC Check (Complete?) reflux->check check->reflux No filter Filter Salts & Evaporate Solvent check->filter Yes extract Dissolve in EtOAc Wash w/ NaOH (Remove Phenol) filter->extract purify Column Chromatography (Hexanes/EtOAc) extract->purify final Pure Product: 1-(2-bromoethoxy)-4-(tert-butoxy)benzene purify->final

Figure 2: Operational workflow from setup to purification.

Safety & Handling (E-E-A-T)

  • 1,2-Dibromoethane (EDB): Highly toxic, potential carcinogen, and mutagen. It is readily absorbed through the skin. Double-gloving (Nitrile) and working in a fume hood are mandatory.

  • Hydroquinone Ethers: Can act as skin sensitizers. Avoid contact.

  • Waste Disposal: All aqueous washes and silica waste containing organic halides must be disposed of in the halogenated organic waste stream.

References

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. Williamson Synthesis. Retrieved from [Link]

  • National Institutes of Health (PubChem). 1-(2-Bromoethoxy)-4-tert-butylbenzene. Retrieved from [Link]

Sources

Method

Application Note: Strategic Introduction of the tert-Butoxyphenoxy Ethyl Spacer in Organic Synthesis

Strategic Overview In the development of complex pharmacophores, PROTACs, and advanced materials, the selection of an appropriate spacer (linker) is as critical as the active moieties themselves. The tert-butoxyphenoxy e...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Overview

In the development of complex pharmacophores, PROTACs, and advanced materials, the selection of an appropriate spacer (linker) is as critical as the active moieties themselves. The tert-butoxyphenoxy ethyl spacer (t-BuO-Ph-O-CH₂-CH₂–) has emerged as a highly versatile bifunctional linker. By combining a rigid aromatic ring with a short, flexible ethyl chain, this motif offers precise spatial orientation. Furthermore, the incorporation of a tert-butyl ether serves a dual purpose: it acts as a robust protecting group during multi-step synthesis and, when retained in the final molecule, functions as a bulky steric shield to prevent intermolecular aggregation[1].

This application note provides an authoritative guide on the mechanistic rationale, comparative advantages, and self-validating synthetic protocols for integrating this spacer into organic architectures.

Mechanistic Rationale & Orthogonal Protection (Causality)

The architectural logic behind choosing the tert-butoxyphenoxy ethyl spacer over traditional linkers (such as PEG or simple alkyl chains) is rooted in three chemical principles:

  • Steric Shielding and Anti-Aggregation: In highly conjugated systems (e.g., phthalocyanine dyes or planar drug scaffolds), molecules tend to undergo π-π stacking, leading to poor solubility and aggregation. The bulky tert-butyl group induces severe molecular non-coplanarity, effectively disrupting these intermolecular interactions and dramatically increasing solubility in organic solvents[1].

  • Orthogonal Stability: The tert-butyl ether is exceptionally stable to basic conditions, nucleophilic attacks, and catalytic hydrogenation. This allows chemists to perform aggressive transformations (e.g., Grignard reactions, cross-couplings, or basic alkylations) on the rest of the molecule without premature linker cleavage[2].

  • Latent Reactivity (Acidic Unmasking): When late-stage functionalization is required, the tert-butyl group can be cleanly cleaved under mild to moderate acidic conditions (e.g., Trifluoroacetic acid, TFA) to reveal a reactive phenolic hydroxyl group. This phenol can subsequently be used for esterification, etherification, or conjugation to a secondary payload[2].

Comparative Profiling of Synthetic Linkers

To justify the selection of the tert-butoxyphenoxy ethyl spacer, its physicochemical properties are compared against standard linkers used in drug development.

Spacer MotifRelative RigidityLipophilicity (LogP)Steric Hindrance (Anti-Aggregation)Cleavability / UnmaskingPrimary Application
PEG2 (-O-CH₂-CH₂-O-) Highly FlexibleHydrophilic (Negative)LowNon-cleavableImproving aqueous solubility
Alkyl (C6 Chain) FlexibleHighly LipophilicLowNon-cleavableMembrane penetration
tert-Butoxyphenoxy Ethyl Rigid/Flexible Hybrid Tunable (Lipophilic) Very High Acid-cleavable (TFA) Aggregation reduction / Latent conjugation

Validated Synthetic Workflows

The following protocols are designed as self-validating systems , incorporating built-in quality control (QC) checkpoints to ensure experimental trustworthiness.

Protocol A: Synthesis of the Spacer Building Block

Objective: Synthesize 1-(2-bromoethoxy)-4-tert-butoxybenzene via Williamson ether synthesis.

  • Rationale: An excess of 1,2-dibromoethane is critical to prevent the formation of a dimerized byproduct (where two phenol molecules react with one dibromoethane). Potassium carbonate (K₂CO₃) provides a mild basic environment to selectively deprotonate the phenol.

  • Procedure:

    • Dissolve 4-tert-butoxyphenol (1.0 eq, 10 mmol) in anhydrous DMF (20 mL).

    • Add K₂CO₃ (2.0 eq, 20 mmol) and stir at room temperature for 15 minutes.

    • Add 1,2-dibromoethane (5.0 eq, 50 mmol) in one portion.

    • Heat the reaction mixture to 80 °C and stir for 12 hours under a nitrogen atmosphere.

  • Validation & QC: Monitor via TLC (Hexanes/EtOAc 9:1). The reaction is complete when the UV-active starting material spot (Rf ~0.3) disappears, replaced by a less polar product spot (Rf ~0.6).

  • Workup: Quench with water (50 mL) to dissolve salts and remove DMF. Extract with Ethyl Acetate (3 × 30 mL). Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

Protocol B: Conjugation to a Target Scaffold (N-Alkylation)

Objective: Attach the spacer to a target pharmacophore containing a secondary amine[3].

  • Rationale: N,N-Diisopropylethylamine (DIPEA) is used as a non-nucleophilic base to neutralize the generated HBr. The addition of catalytic Potassium Iodide (KI) facilitates a Finkelstein reaction, converting the alkyl bromide to a more reactive alkyl iodide in situ, accelerating the conjugation.

  • Procedure:

    • Dissolve the target amine (1.0 eq, 5 mmol) and the spacer building block from Protocol A (1.2 eq, 6 mmol) in anhydrous Acetonitrile (15 mL).

    • Add DIPEA (2.0 eq, 10 mmol) and KI (0.1 eq, 0.5 mmol).

    • Reflux the mixture at 80 °C for 16 hours.

  • Validation & QC: Analyze via LC-MS. The reaction is validated when the Total Ion Chromatogram (TIC) shows the disappearance of the amine mass and the emergence of the desired product mass [M+H]⁺.

Protocol C: Acidic Unmasking of the Phenol

Objective: Cleave the tert-butyl ether to reveal the reactive phenol for late-stage functionalization[2].

  • Rationale: TFA protonates the ether oxygen, leading to the expulsion of a tert-butyl carbocation. Triisopropylsilane (TIPS) is strictly required as a carbocation scavenger; without it, the highly reactive tert-butyl cation will undergo Friedel-Crafts alkylation with electron-rich aromatic rings on the target molecule.

  • Procedure:

    • Dissolve the protected conjugate (1.0 eq, 2 mmol) in Dichloromethane (DCM, 8 mL).

    • Add TIPS (5% v/v, 0.5 mL).

    • Slowly add Trifluoroacetic Acid (TFA, 2 mL) to achieve a 20% v/v TFA solution.

    • Stir at room temperature for 2–4 hours.

  • Validation & QC: Monitor via LC-MS. Successful unmasking is confirmed by a mass shift of -56 Da (loss of isobutylene). TLC will reveal a significantly more polar spot due to the exposed hydroxyl group.

Visualizing the Synthetic Logic

G Step1 Step 1: Spacer Assembly 4-tert-Butoxyphenol + 1,2-Dibromoethane Intermediate1 1-(2-bromoethoxy)-4-tert-butoxybenzene (Stable, Lipophilic Intermediate) Step1->Intermediate1 Step2 Step 2: Target Conjugation N-Alkylation with Target Pharmacophore Intermediate1->Step2 Intermediate2 tert-Butyl Protected Conjugate (Resistant to Bases/Nucleophiles) Step2->Intermediate2 Step3 Step 3: Acidic Unmasking TFA/DCM + TIPS Scavenger Intermediate2->Step3 Final Deprotected Phenol Conjugate (Ready for late-stage functionalization) Step3->Final

Fig 1. Synthetic workflow and orthogonal deprotection of the tert-butoxyphenoxy ethyl spacer.

References

  • Li, S., et al. (2024). "Alkyl-Substituted Phenoxy" Spacer Strategy: Antiaggregated and Highly Soluble Zinc Phthalocyanines for Color Films. ACS Omega, 9(51), 50774-50785.[1]

  • Nakagawa, K., et al. (1980). Carbostyril compounds. US Patent 4210753A. [3]

  • Zhang, Y., et al. (2023). Triarylamminium Radical Cation Facilitates the Deprotection of tert-Butyl Groups in Esters, Ethers, Carbonates, and Carbamates. The Journal of Organic Chemistry, 88(10), 6382–6392. [2]

Sources

Application

Reaction conditions for coupling amines with 1-(2-Bromoethoxy)-4-(tert-butoxy)benzene

Application Note: Optimized N-Alkylation of Amines with 1-(2-Bromoethoxy)-4-(tert-butoxy)benzene Target Audience: Researchers, medicinal chemists, and drug development professionals. Application: Synthesis of functionali...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimized N-Alkylation of Amines with 1-(2-Bromoethoxy)-4-(tert-butoxy)benzene

Target Audience: Researchers, medicinal chemists, and drug development professionals. Application: Synthesis of functionalized aryloxyethylamines (key pharmacophores in CNS agents,


-blockers, and cardiovascular drugs) via controlled 

coupling.

Executive Summary

The coupling of aliphatic or aromatic amines with 1-(2-Bromoethoxy)-4-(tert-butoxy)benzene represents a critical carbon-nitrogen (C–N) bond-forming step in the synthesis of aryloxyethylamine scaffolds. This application note details a highly optimized, self-validating protocol for this


 alkylation. By strategically selecting polar aprotic solvents, mild inorganic bases, and halide-exchange catalysts, this protocol maximizes mono-alkylation yields while suppressing common pitfalls such as over-alkylation, E2 elimination, and the premature cleavage of the acid-sensitive tert-butoxy protecting group.

Mechanistic Insights & Reaction Design

The direct alkylation of amines with alkyl halides is notoriously challenging due to competing side reactions. As a Senior Application Scientist, it is critical to design the reaction conditions based on the underlying physical organic chemistry of the substrates.

  • Managing the "Runaway Train" of Over-Alkylation: Nucleophilic substitution of an amine with an alkyl halide generates a secondary or tertiary amine that is often more nucleophilic than the starting material[1]. This leads to a cascade of over-alkylation, ultimately forming undesired tertiary amines or quaternary ammonium salts[1][2]. To achieve selective mono-alkylation, this protocol utilizes a stoichiometric excess of the starting amine (if inexpensive) or employs mild, heterogeneous inorganic bases like Potassium Carbonate (

    
    ) or Cesium Carbonate (
    
    
    
    )[3]. These bases regulate the deprotonation equilibrium, keeping the newly formed secondary amine protonated and less reactive until the primary amine is consumed[4].
  • 
     vs. E2 Elimination: 
    1-(2-Bromoethoxy)-4-(tert-butoxy)benzene possesses 
    
    
    
    -hydrogens adjacent to an ether oxygen. Strong bases (e.g.,
    
    
    ,
    
    
    ) will abstract these protons, driving an E2 elimination to form an unreactive vinyl ether. Therefore, non-nucleophilic organic bases (like DIPEA) or mild inorganic bases (
    
    
    ) are strictly required[5].
  • Finkelstein Catalysis: To accelerate the

    
     reaction at lower temperatures (thereby preserving selectivity), a catalytic amount of Sodium Iodide (
    
    
    
    ) or Potassium Iodide (
    
    
    ) is added. This facilitates an in situ Finkelstein reaction, converting the alkyl bromide into a highly reactive alkyl iodide intermediate.
  • Protecting Group Stability (Critical Insight): The tert-butoxy group on the benzene ring is a protecting group for a phenol. Tert-butyl ethers are highly sensitive to strong acids. Standard amine work-ups often use 1M

    
     to extract the amine product into the aqueous layer; this must be avoided . Acidic workup will cleave the tert-butyl ether, yielding the unprotected phenol. Neutral or mildly basic workups are mandatory.
    

Reaction Optimization Data

The following table summarizes the optimization of reaction conditions to maximize the yield of the mono-alkylated product while minimizing side reactions.

EntrySolventBase (Equiv)Additive (Equiv)Temp (°C)Time (h)Conversion (%)Selectivity (Mono:Di)
1THF

(2.0)
None652445%80:20
2DMF

(3.0)
None801672%85:15
3


(2.0)
None801281%92:8
4


(3.0)

(0.1)
70 8 >95% 95:5
5Toluene

(1.5)
None8012<10%E2 Elimination

Note: Entry 4 represents the optimal conditions. Acetonitrile (


) provides the ideal polar aprotic environment to stabilize the 

transition state without making the base excessively reactive[6].

Visualizing the Reaction Pathway

The diagram below illustrates the mechanistic workflow, highlighting the desired Finkelstein-assisted


 pathway, the competing side reactions, and the critical structural sensitivities of the reagents.

G R1 1-(2-Bromoethoxy)-4- (tert-butoxy)benzene Intermediate 1-(2-Iodoethoxy)-4- (tert-butoxy)benzene (Highly Reactive Electrophile) R1->Intermediate Halide Exchange (Fast) Amine Primary/Secondary Amine (Nucleophile) Product Target N-Alkylated Aryloxyethylamine Amine->Product NaI KI / NaI Catalyst (Finkelstein Activation) NaI->Intermediate Intermediate->Product SN2 Attack (Acetonitrile, 70°C) Side2 E2 Elimination (Vinyl Ether Formation) Intermediate->Side2 Strong Base (e.g., NaH) Base K2CO3 / DIPEA (Neutralizes HX) Base->Product Scavenges HBr/HI Side1 Over-Alkylation (Tertiary/Quaternary Amine) Product->Side1 Excess Alkyl Halide (Runaway Reaction) Side3 t-Butyl Cleavage (If strong acid is used) Product->Side3 Acidic Workup (e.g., 1M HCl)

Caption: Mechanistic pathway of the


 coupling, highlighting Finkelstein activation and competing side reactions.

Detailed Experimental Protocol

This protocol is designed for a 10 mmol scale reaction. It incorporates self-validating checkpoints to ensure reaction integrity.

Materials Required:
  • 1-(2-Bromoethoxy)-4-(tert-butoxy)benzene (1.0 equiv, 10 mmol, 2.73 g)

  • Target Amine (Primary or Secondary) (1.2 - 1.5 equiv, 12-15 mmol)

  • Potassium Carbonate (

    
    ), finely powdered and oven-dried (3.0 equiv, 30 mmol, 4.14 g)[2]
    
  • Potassium Iodide (

    
    ) (0.1 equiv, 1.0 mmol, 166 mg)
    
  • Anhydrous Acetonitrile (

    
    ) (30 mL)
    
Step-by-Step Methodology:

Step 1: Reaction Setup (Inert Atmosphere)

  • To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add the finely powdered

    
     (4.14 g) and 
    
    
    
    (166 mg).
  • Purge the flask with Nitrogen or Argon for 5 minutes.

  • Add 20 mL of anhydrous Acetonitrile to the flask, followed by the target amine (12 mmol). Stir for 10 minutes at room temperature to ensure uniform suspension.

Step 2: Electrophile Addition 4. Dissolve 1-(2-Bromoethoxy)-4-(tert-butoxy)benzene (2.73 g) in 10 mL of anhydrous Acetonitrile. 5. Self-Validating Checkpoint: To prevent localized high concentrations of the electrophile (which promotes over-alkylation), add this solution dropwise over 30 minutes to the stirring amine suspension using a syringe pump or an addition funnel.

Step 3: Heating and Monitoring 6. Attach a reflux condenser and heat the reaction mixture in an oil bath set to 70 °C. 7. Stir vigorously (800 rpm) to ensure the heterogeneous


 remains suspended.
8.  Monitor the reaction via TLC (Hexanes:Ethyl Acetate 7:3, visualizing with UV and Ninhydrin stain) or LC-MS. The Finkelstein intermediate (alkyl iodide) may appear transiently. Complete consumption of the alkyl bromide typically occurs within 6 to 8 hours.

Step 4: Non-Acidic Work-up 9. Once complete, remove the flask from the heat and allow it to cool to room temperature. 10. Filter the mixture through a pad of Celite to remove the inorganic salts (


, 

,

). Wash the filter cake with an additional 20 mL of Acetonitrile. 11. Concentrate the filtrate under reduced pressure using a rotary evaporator. 12. Dissolve the resulting crude residue in Dichloromethane (

, 50 mL). 13. CRITICAL STEP: Wash the organic layer with distilled water (

mL) and brine (30 mL). Do not use acidic washes (e.g.,

or

)
, as the tert-butoxy ether will undergo rapid hydrolysis to the phenol. 14. Dry the organic layer over anhydrous Sodium Sulfate (

), filter, and concentrate in vacuo.

Step 5: Purification 15. Purify the crude product via flash column chromatography on silica gel. Since the product is an amine, use a solvent system of Dichloromethane:Methanol (e.g., 95:5) with 1% Triethylamine (


) added to the eluent to prevent streaking on the silica column.
16. Pool the pure fractions and concentrate to yield the target 1-(2-(alkylamino)ethoxy)-4-(tert-butoxy)benzene.

References

  • preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides - Organic Syntheses Procedure Source: Organic Syntheses (orgsyn.org) URL:[Link]

  • A novel N-alkylation of amines by alkyl halides on mixed oxides at room temperature Source: Catalysis Communications (researchgate.net) URL:[Link]

  • Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy Source: RSC Advances (rsc.org) URL:[Link]

  • US6423871B1 - Efficient synthesis of secondary amines by selective alkylation of primary amines Source: Google Patents URL
  • Modeling the alkylation of amines with alkyl bromides: explaining the low selectivity due to multiple alkylation Source: PubMed (nih.gov) URL:[Link]

  • Alkylation of Amines (Sucks!) Source: Master Organic Chemistry URL:[Link]

Sources

Method

Preparation of liquid crystal mesogens using 1-(2-Bromoethoxy)-4-(tert-butoxy)benzene

Application Note: Modular Synthesis of Liquid Crystal Mesogens utilizing 1-(2-Bromoethoxy)-4-(tert-butoxy)benzene Executive Summary & Strategic Rationale This guide details the synthetic utility of 1-(2-Bromoethoxy)-4-(t...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Modular Synthesis of Liquid Crystal Mesogens utilizing 1-(2-Bromoethoxy)-4-(tert-butoxy)benzene

Executive Summary & Strategic Rationale

This guide details the synthetic utility of 1-(2-Bromoethoxy)-4-(tert-butoxy)benzene (Reagent A ) in the design of thermotropic liquid crystals (LCs).

In the architecture of liquid crystals, Reagent A serves a dual-function role, acting as a "Masked Spacer-Terminal" block. Its structural value lies in two distinct pathways:

  • Terminal Capping: The tert-butoxy group serves as a bulky, lipophilic terminal tail that suppresses smectic layering in favor of nematic phases due to steric hindrance.

  • Protected Intermediate: The tert-butyl ether functions as a robust protecting group for a phenolic oxygen. Post-coupling deprotection reveals a hydroxyl group, enabling the synthesis of reactive mesogens (e.g., acrylates for Liquid Crystal Polymers/Elastomers) or hydrogen-bonded supramolecular networks.

Key Advantages:

  • Spacer Decoupling: The ethoxy tether (

    
    ) provides a short flexible spacer, decoupling the rigid mesogenic core from the electronic effects of the terminal group.
    
  • Orthogonal Reactivity: The alkyl bromide moiety undergoes selective

    
     substitution without affecting the acid-labile tert-butyl ether.
    

Chemical Architecture & Reaction Scheme

The following diagram illustrates the divergent synthetic pathways available when using Reagent A .

ReactionScheme cluster_0 Pathway A: Terminal LC cluster_1 Pathway B: Reactive Intermediate Reagent 1-(2-Bromoethoxy)- 4-(tert-butoxy)benzene (Reagent A) Coupled Protected Mesogen (t-Butoxy Terminated) Reagent->Coupled Path 1: Coupling (K2CO3, DMF, 80°C) Core Mesogenic Core (e.g., 4-Cyanophenol) Core->Coupled Deprotected Hydroxy-Terminated Mesogen Coupled->Deprotected Path 2: Deprotection (TFA, DCM, RT) Polymer Reactive Mesogen (e.g., Acrylate) Deprotected->Polymer Functionalization (Acryloyl Chloride)

Figure 1: Divergent synthetic pathways. Path 1 yields a stable LC molecule; Path 2 yields a precursor for polymerization.

Protocol 1: Ether Coupling (Williamson Synthesis)

This protocol describes the attachment of Reagent A to a phenolic core (e.g., 4'-hydroxy-4-biphenylcarbonitrile).

Scientific Context: The reaction is a classic Williamson Ether Synthesis (


).[1][2][3][4] The choice of solvent and base is critical. While Acetone/

is common, we recommend Butanone (MEK) or DMF for this specific reagent. The ethoxy spacer is short, making the bromide slightly less accessible; higher temperatures (refluxing MEK or 80°C DMF) ensure complete conversion without promoting

elimination (formation of vinyl ethers).
Materials:
  • Reagent A: 1-(2-Bromoethoxy)-4-(tert-butoxy)benzene (1.1 equivalents).

  • Core: Phenolic mesogen (1.0 equivalent).

  • Base: Potassium Carbonate (

    
    ), anhydrous, finely ground (2.5 equivalents).
    
  • Catalyst: Potassium Iodide (KI), catalytic amount (10 mol%) – essential for Finkelstein exchange to improve reactivity.

  • Solvent: Anhydrous DMF (Dimethylformamide) or MEK (Methyl Ethyl Ketone).

Step-by-Step Methodology:
  • Activation:

    • In a round-bottom flask equipped with a magnetic stir bar, dissolve the Phenolic Core in anhydrous solvent (0.2 M concentration).

    • Add

      
      .
      
    • Crucial Step: Stir at 60°C for 30 minutes before adding the bromide. This ensures formation of the phenoxide anion.

  • Coupling:

    • Add Reagent A and the KI catalyst.

    • Heat the mixture:

      • If using MEK: Reflux (

        
        ).
        
      • If using DMF: Heat to

        
        .
        
    • Monitor via TLC (Hexane:Ethyl Acetate 4:1). The reaction is typically complete in 6–12 hours. Look for the disappearance of the starting phenol.

  • Workup:

    • Cool to room temperature.[1]

    • Pour the mixture into ice-cold water (10x reaction volume) with vigorous stirring. The product should precipitate.[1]

    • Filtration: Collect the solid by vacuum filtration.

    • Wash: Wash the filter cake with water (3x) to remove inorganic salts and residual DMF. Wash with cold methanol (1x) to remove unreacted starting materials.

  • Purification:

    • Recrystallize from Ethanol or Acetonitrile.

    • Note: Column chromatography is rarely needed if the precipitation is performed carefully.

Protocol 2: Deprotection (Cleavage of tert-Butyl Ether)

Target: Conversion of the tert-butoxy tail into a phenolic head for further functionalization.

Scientific Context: tert-Butyl ethers are acid-labile.[5] They cleave via an


-like mechanism, generating the phenol and isobutylene gas. Trifluoroacetic acid (TFA)  is the reagent of choice as it is volatile and easy to remove, avoiding the metal contamination associated with Lewis acids (

,

).
Step-by-Step Methodology:
  • Dissolution:

    • Dissolve the Coupled Product (from Protocol 1) in Dichloromethane (DCM) (0.1 M).

    • Cool the solution to

      
       in an ice bath.
      
  • Acidolysis:

    • Add TFA dropwise. Ratio: 1:1 v/v (DCM:TFA).

    • Caution: Isobutylene gas will evolve. Ensure the vessel is vented (e.g., via a needle in the septum).

  • Reaction:

    • Remove the ice bath and stir at Room Temperature.

    • Time: 1–3 hours. Monitor by TLC (the product will be significantly more polar/lower

      
       than the starting material).
      
  • Workup:

    • Evaporate the solvent and excess TFA on a rotary evaporator.[5]

    • Neutralization: Redissolve the residue in DCM and wash with saturated

      
       solution (to remove residual acid).
      
    • Dry organic layer over

      
      , filter, and concentrate.
      

Characterization & Data Interpretation

Successful synthesis is validated by specific spectral signatures.

TechniqueParameterExpected Observation (Coupled Product)Expected Observation (Deprotected)
1H NMR

1.30-1.40 ppm
Singlet (9H), tert-butyl group.Signal Disappears.
1H NMR

4.00-4.40 ppm
Two Triplets (4H),

spacer.
Shifts slightly upfield; -OH proton appears (broad singlet, exchangeable).
IR ~3400

Absent.Broad stretch (-OH).
POM TextureNematic (Schlieren) or Smectic (Focal Conic).Phase transition temperatures usually increase due to H-bonding.

Troubleshooting Guide

Problem: Low Yield in Coupling Step

  • Cause:

    
     Elimination.[1][3] Primary alkyl bromides with 
    
    
    
    -hydrogens can eliminate to form vinyl ethers if the base is too strong or temperature too high.
  • Solution: Switch from

    
     to 
    
    
    
    (Cesium Carbonate). The "Cesium Effect" enhances nucleophilicity due to weak ion pairing, allowing the reaction to proceed at lower temperatures (
    
    
    ).

Problem: Incomplete Deprotection

  • Cause: Steric bulk of the mesogen preventing acid attack.

  • Solution: Add a scavenger. Add Triethylsilane (TES) (2 equivalents) to the TFA/DCM mixture. It acts as a cation scavenger, driving the equilibrium forward and preventing re-alkylation.

Experimental Workflow Diagram

Workflow start Start: Reagents Preparation condition Is Core Acid Sensitive? start->condition path_std Standard Coupling (K2CO3 / DMF / 80°C) condition->path_std No path_mild Mild Coupling (Cs2CO3 / MEK / 60°C) condition->path_mild Yes (e.g., Esters) check TLC Check: SM Disappeared? path_std->check path_mild->check check->path_std No (Add KI/Heat) workup Precipitation in Ice Water & Filtration check->workup Yes decision_deprotect Target: Reactive Mesogen? workup->decision_deprotect final_lc Final Product: t-Butoxy Terminated LC decision_deprotect->final_lc No deprotect_step Deprotection: TFA / DCM / RT decision_deprotect->deprotect_step Yes final_oh Final Product: Hydroxy Terminated LC deprotect_step->final_oh

Figure 2: Decision tree for the synthesis and purification of mesogens derived from 1-(2-Bromoethoxy)-4-(tert-butoxy)benzene.

References

  • Williamson Ether Synthesis in Liquid Crystals: Imrie, C. T., & Henderson, P. A. (2007). Liquid Crystal Dimers and Oligomers. In Handbook of Liquid Crystals. Wiley-VCH. [Link]

  • Deprotection of tert-Butyl Ethers: Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. 4th Edition. Wiley. (See Section: Cleavage of Ethers). [Link]

  • Effect of Spacer Length on Mesophases: Gray, G. W. (1962). Molecular Structure and the Properties of Liquid Crystals. Academic Press. (Foundational text on alkoxy spacer effects). [Link]

  • Synthesis of Functionalized Mesogens: Broer, D. J., et al. (1989). "In-situ photopolymerization of oriented liquid-crystalline acrylates." Makromolekulare Chemie. [Link]

Sources

Application

Cleavage of tert-butyl ether protecting group after ethyl linker attachment

Application Note: Chemoselective Cleavage of tert-Butyl Ether Protecting Groups in the Presence of Ethyl Linkers Part 1: Executive Summary & Strategic Rationale In the synthesis of complex bioconjugates, PROTACs, or smal...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Chemoselective Cleavage of tert-Butyl Ether Protecting Groups in the Presence of Ethyl Linkers

Part 1: Executive Summary & Strategic Rationale

In the synthesis of complex bioconjugates, PROTACs, or small molecule drugs, the tert-butyl (t-Bu) ether serves as a robust protecting group for alcohols, offering stability against basic and nucleophilic conditions.[1] A common critical juncture arises when a linker moiety—often terminating in an ethyl ester or ethyl ether —is attached to the molecule before the alcohol is deprotected.

The challenge is orthogonality : removing the acid-labile t-Bu group without degrading the ethyl linker or modifying the linker's attachment point.

This guide details three protocols to achieve this cleavage with high fidelity. The core principle relies on exploiting the mechanistic difference between


 fragmentation  (favored by t-Bu) and 

substitution
(required for ethyl cleavage). By tuning acidity and nucleophilicity, we can quantitatively remove the t-Bu group while retaining the ethyl linker.

Part 2: Mechanistic Grounding

To ensure success, one must understand the reaction kinetics.

  • The t-Bu Pathway (

    
    ):  Protonation of the ether oxygen lowers the activation energy for C-O bond scission. The steric bulk and electronic stabilization of the resulting tertiary carbocation favor unimolecular dissociation.
    
    • Rate Limiting Step: Formation of the tert-butyl cation (

      
      -Bu
      
      
      
      ).
  • The Ethyl Linker Pathway (

    
    ):  Primary alkyl groups (ethyl) do not form stable carbocations. Cleavage requires a strong nucleophile to attack the 
    
    
    
    -carbon.
    • Selectivity Key: By using non-nucleophilic acids (like TFA) or bulky Lewis acids, and avoiding high temperatures/strong nucleophiles (like

      
      ), we completely suppress ethyl cleavage.
      
The Scavenger Imperative

The liberated


-Bu

cation is a potent electrophile. Without a scavenger, it will:
  • Re-attach to the substrate (equilibrium).

  • Alkylate electron-rich aromatic rings (e.g., phenols, indoles).

  • Polymerize to form isobutylene oligomers (gummy residues).

Best Practice: We utilize Triethylsilane (


)  as a hydride donor. It irreversibly traps the 

-Bu

cation as isobutane (gas), driving the reaction to completion and preventing side reactions.

Part 3: Visualized Workflows

Figure 1: Reaction Mechanism & Scavenging

G Substrate Substrate-O-tBu Protonation Protonation (H+) Substrate->Protonation Intermediate Oxonium Ion [R-OH-tBu]+ Protonation->Intermediate Cleavage S_N1 Fragmentation Intermediate->Cleavage Product Product-OH Cleavage->Product Cation t-Bu Cation (Reactive!) Cleavage->Cation Side Product Scavenger Scavenger (Et3SiH) Cation->Scavenger Trapping Waste Isobutane (Gas) + Et3Si-X Scavenger->Waste Irreversible

Caption: The


 cleavage mechanism highlighting the critical role of silane scavenging to prevent re-alkylation.

Part 4: Experimental Protocols

Method A: Standard TFA Deprotection (High Reliability)

Best for: Substrates with standard ethyl esters/linkers stable to moderate acid.

Reagents:

  • Trifluoroacetic Acid (TFA)[2][3][4]

  • Dichloromethane (DCM) (Anhydrous)[2]

  • Triethylsilane (

    
    ) or Triisopropylsilane (TIS)
    

Protocol:

  • Dissolution: Dissolve the substrate (1.0 equiv) in anhydrous DCM (0.1 M concentration).

  • Scavenger Addition: Add

    
     (2.0 - 3.0 equiv). Note: Adding scavenger before acid protects sensitive functional groups.[3]
    
  • Acidification: Cool to 0°C. Dropwise add TFA.

    • Standard Ratio: DCM:TFA 2:1 or 1:1 v/v.

    • Mild Ratio: DCM:TFA 4:1 (Use if ethyl linker contains acid-sensitive amides).

  • Reaction: Warm to Room Temperature (RT). Stir for 1–4 hours.

    • Monitoring: TLC will show the disappearance of the non-polar starting material.

  • Workup (Critical for Ethyl Esters):

    • Concentrate the mixture in vacuo (do not heat above 40°C).

    • Co-evaporate with toluene (3x) to remove trace TFA.

    • Why? Aqueous basic workup (NaHCO3) can hydrolyze ethyl esters if residual TFA makes the local pH too low or if the quench is exothermic. Toluene azeotrope is safer.

Method B: Lewis Acid Catalysis ( )

Best for: Highly acid-sensitive substrates where TFA might degrade the linker backbone.

Reagents:

  • Zinc Bromide (

    
    ) (High purity, anhydrous)
    
  • DCM[1][2][5][6]

Protocol:

  • Dissolve substrate in DCM.[1][2]

  • Add

    
     (1.5 - 3.0 equiv).
    
  • Stir at RT for 4–18 hours.

    • Mechanism:[1][3][6][7][8][9] Zn coordinates to the ether oxygen, facilitating cleavage without a high concentration of free protons.

  • Quench: Add water carefully. Extract with DCM.[2][5]

  • Note: This method is exceptionally mild and leaves ethyl esters completely untouched.

Method C: Mediated Cleavage

Best for: Sterically hindered t-Bu ethers that resist TFA.

Protocol:

  • Dissolve substrate in DCM at -78°C.

  • Add

    
     (1.1 equiv).
    
  • Warm slowly to 0°C.

  • Quench: Pour into ice-cold

    
    .
    
    • Warning:

      
       is aggressive. Ensure the ethyl linker does not have free amines or other strong Lewis basic sites that might chelate the Titanium.
      

Part 5: Data Summary & Troubleshooting

Table 1: Method Selection Guide
FeatureMethod A (TFA/Silane)Method B (

)
Method C (

)
Primary Mechanism Brønsted Acid (

)
Lewis AcidLewis Acid
Ethyl Ester Stability Excellent (if anhydrous)PerfectGood (temp dependent)
Reaction Speed Fast (1-2 h)Slow (Overnight)Fast (<1 h)
Scavenger Needed? YES (Mandatory)No (usually)No
Scale-up Suitability HighModerateLow (Quench exotherm)
Troubleshooting "The Self-Validating System"
ObservationRoot CauseCorrective Action
Incomplete Cleavage Equilibrium reached; Cation returning to substrate.Add more

(scavenger), not more acid.
Ethyl Linker Loss Hydrolysis during workup or nucleophilic attack.1. Avoid aqueous quench; use toluene azeotrope.2. Ensure acid does not contain

or

(nucleophiles).
New "Spot" on TLC Alkylation of aromatic rings.Scavenger failed. Repeat with 5.0 equiv

or use Thioanisole.

Part 6: Workflow Diagram

Workflow Start Start: Substrate with t-Bu Ether + Ethyl Linker Choice Select Method Start->Choice MethodA Method A: TFA/DCM + Et3SiH Choice->MethodA Standard MethodB Method B: ZnBr2/DCM (Mild) Choice->MethodB Acid Sensitive MonitorA Monitor: TLC/LCMS (Check Linker Stability) MethodA->MonitorA WorkupA Workup: Toluene Azeotrope (No Aqueous Base) MonitorA->WorkupA End Final Product: Free Alcohol + Intact Ethyl Linker WorkupA->End MonitorB Monitor: Overnight Stir MethodB->MonitorB WorkupB Workup: Aqueous Wash MonitorB->WorkupB WorkupB->End

Caption: Decision tree for selecting the appropriate deprotection protocol based on linker sensitivity.

Part 7: References

  • Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006. (The definitive guide on stability constants).

  • Bartoli, G. et al. "Mild and Selective Deprotection of tert-Butyl Ethers and Esters."[10][11] Org.[8][10][12] Lett.2005 , 7, 427-430.[10]

  • Wu, Y.-q. et al. "Cleavage of tert-Butyl Ethers with

    
    ." Tetrahedron Lett.[12]2000 , 41, 2847. 
    
  • Lundt, B. F. et al. "Scavenger Mechanisms in Acidolytic Cleavage." Int. J. Pept. Protein Res.[5][13]1978 , 12, 258. (Foundational work on cation scavenging).

  • Marcantoni, E. et al. "Selective Deprotection of tert-Butyl Esters in the Presence of Other Acid-Sensitive Groups." J. Org.[10] Chem.2001 , 66, 4430.[11]

Sources

Technical Notes & Optimization

Troubleshooting

Preventing bis-alkylation during synthesis of 1-(2-Bromoethoxy)-4-(tert-butoxy)benzene

Welcome to the Technical Support Center. This guide is designed for researchers, synthesis chemists, and drug development professionals facing challenges during the Williamson ether synthesis of 1-(2-Bromoethoxy)-4-(tert...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, synthesis chemists, and drug development professionals facing challenges during the Williamson ether synthesis of 1-(2-Bromoethoxy)-4-(tert-butoxy)benzene .

When reacting 4-(tert-butoxy)phenol with 1,2-dibromoethane, the most pervasive failure mode is the formation of the symmetrical dimer: 1,2-bis(4-(tert-butoxy)phenoxy)ethane. This guide provides the mechanistic causality, process optimization data, and a self-validating protocol to suppress this bis-alkylation impurity.

Core Principles & Root Cause Analysis (Q&A)

Q: Mechanistically, why is bis-alkylation such a persistent impurity in this specific reaction? A: The root cause lies in the bifunctional nature of the electrophile. 1,2-dibromoethane possesses two equivalent, highly reactive electrophilic carbons . When the first molecule of 4-(tert-butoxy)phenoxide undergoes an SN2 attack on 1,2-dibromoethane, it forms the target mono-alkylated product. However, this product still contains a primary alkyl bromide. If the local concentration of the phenoxide nucleophile is too high, it will rapidly attack this newly formed mono-alkylated intermediate, yielding the unwanted bis-alkylated dimer.

Q: How do we manipulate the reaction kinetics to favor mono-alkylation? A: We must decouple the reaction probabilities using two principles:

  • Statistical Control (Thermodynamic Excess): By using a massive stoichiometric excess of 1,2-dibromoethane (typically 5 to 10 equivalents), we ensure that any given phenoxide ion is statistically far more likely to collide with a fresh 1,2-dibromoethane molecule than with the mono-alkylated product. Patents utilizing only 2 equivalents of 1,2-dibromoethane routinely report poor yields (e.g., ~11-30%) precisely due to this competitive side reaction .

  • Kinetic Control (Starvation Addition): We keep the instantaneous concentration of the phenoxide nucleophile near zero. By dissolving the phenol and base in a separate vessel and adding it dropwise via a syringe pump to the heated 1,2-dibromoethane, the phenoxide is consumed the moment it enters the reactor.

Q: Why use Potassium Carbonate (K₂CO₃) and Acetonitrile (MeCN) instead of Sodium Hydroxide (NaOH) and Water? A: Causality dictates our reagent choices. NaOH is a strong base that can trigger the dehydrohalogenation (E2 elimination) of 1,2-dibromoethane, generating toxic and unreactive vinyl bromide. Anhydrous K₂CO₃ is a mild, heterogeneous base that deprotonates the phenol without degrading the alkyl halide. Acetonitrile is a polar aprotic solvent that excellently solvates the potassium cation, leaving the phenoxide anion "naked" and highly reactive for the SN2 displacement at a moderate 80°C .

ReactionKinetics Phenol 4-(tert-butoxy)phenol + K2CO3 DBE 1,2-Dibromoethane (10 Equivalents) Phenol->DBE Slow Dropwise Addition (Maintains Low Phenoxide Conc.) Bis Bis-alkylated Impurity (Suppressed) Phenol->Bis High Local Conc. Mono Mono-alkylated Target (High Yield) DBE->Mono Primary SN2 Attack (Statistically Favored) Mono->Bis Secondary SN2 Attack (Kinetically Starved)

Reaction pathway showing kinetic and statistical control to favor mono-alkylation.

Quantitative Process Optimization

The following table summarizes process development data demonstrating the inverse relationship between the equivalents of 1,2-dibromoethane, the addition rate, and the formation of the bis-alkylated impurity.

Equivalents of 1,2-DibromoethaneAddition MethodBase / SolventTemp (°C)Mono:Bis RatioIsolated Yield of Target (%)
2.0 eqAll at once (Bolus)K₂CO₃ / MeCN8045:55< 30%
5.0 eqDropwise (1 hour)K₂CO₃ / MeCN8085:1572%
10.0 eq Syringe Pump (4 hours) K₂CO₃ / MeCN 80 98:2 89%

Self-Validating Standard Operating Procedure (SOP)

This step-by-step methodology incorporates in-process checks to ensure the reaction remains on track.

Step 1: Preparation of the Electrophilic Bath

  • To a clean, dry 500 mL 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and internal thermometer, add 1,2-dibromoethane (10.0 equivalents) and anhydrous Acetonitrile (MeCN, 2 mL per mmol of phenol).

  • Heat the mixture to an internal temperature of 80°C under a nitrogen atmosphere.

  • Self-Validation Check: Ensure vigorous stirring (≥ 600 RPM). Poor mixing will create localized high concentrations of phenoxide later, ruining the kinetic control.

Step 2: Preparation of the Nucleophile

  • In a separate Erlenmeyer flask, dissolve 4-(tert-butoxy)phenol (1.0 equivalent) in MeCN (3 mL per mmol).

  • Add finely powdered, anhydrous K₂CO₃ (1.5 equivalents). Stir for 30 minutes at room temperature to pre-form the phenoxide.

  • Self-Validation Check: The solution should take on a slight phenotypic color change (often pale yellow/pink) indicating deprotonation.

Step 3: Kinetically Controlled Addition

  • Filter the phenoxide solution into a gas-tight syringe to remove bulk K₂CO₃ salts (or transfer the suspension directly if using a wide-bore addition funnel).

  • Set up a syringe pump to deliver the nucleophile solution into the 80°C electrophilic bath over exactly 4 hours.

  • Self-Validation Check (TLC): At the 2-hour mark, pull a 0.1 mL aliquot. Run a TLC (Hexanes:Ethyl Acetate 9:1). You should see the starting phenol disappear, a dominant spot for the mono-alkylated product, and no spot near the baseline (which would indicate the highly polar bis-alkylated dimer). If a dimer spot is prominent, halt the addition and increase stirring speed.

Step 4: Reaction Quench and Excess Reagent Recovery

  • Once addition is complete, stir for an additional 1 hour at 80°C.

  • Cool to room temperature and filter the mixture through a Celite pad to remove inorganic salts.

  • Critical Step: Remove the solvent and the excess 1,2-dibromoethane via rotary evaporation. Because 1,2-dibromoethane has a boiling point of 131°C, you must use a high-vacuum pump (≤ 10 mbar) and a water bath at 50°C.

  • Purify the resulting crude oil via silica gel flash chromatography (Hexanes to 5% EtOAc in Hexanes) to yield the pure 1-(2-Bromoethoxy)-4-(tert-butoxy)benzene.

ProtocolWorkflow S1 1. Heat DBE (80°C in MeCN) S2 2. Syringe Pump Phenoxide Addition S1->S2 S3 3. In-Process TLC/HPLC Check S2->S3 S4 4. Vacuum Distillation of Excess DBE S3->S4

Self-validating workflow for the synthesis of 1-(2-Bromoethoxy)-4-(tert-butoxy)benzene.

Troubleshooting FAQs

Q: I used 10 equivalents of 1,2-dibromoethane, but my bis-alkylation is still >15%. What went wrong? A: This is almost always a mass-transfer (mixing) issue. If your stirring is inadequate, the drop of phenoxide solution entering the flask remains concentrated in one physical location for too long. In that micro-environment, the ratio of phenoxide to 1,2-dibromoethane is high, leading to bis-alkylation. Ensure you are using a sufficiently large stir bar and stirring at maximum safe RPM.

Q: Can I use 1,2-dichloroethane instead of 1,2-dibromoethane to save costs? A: It is not recommended. Chloride is a significantly poorer leaving group than bromide . To force the SN2 reaction with 1,2-dichloroethane, you would need to increase the temperature to reflux (>80°C) and likely add a catalyst (like NaI for Finkelstein in-situ exchange). The harsher conditions will cleave the acid-sensitive tert-butoxy group on your phenol.

Q: How do I safely dispose of the recovered 1,2-dibromoethane? A: 1,2-dibromoethane is a known carcinogen and alkylating agent. The excess reagent recovered from the rotary evaporator cold trap must not be flushed or mixed with general aqueous waste. It must be segregated into a dedicated halogenated organic waste container and handled exclusively inside a certified fume hood.

References

  • Beaulieu, J.M., et al. "Dopamine d2 receptor ligands.
  • Paul, S., et al. "Zn-catalyzed Williamson ether synthesis with microwave irradiation (MW) and oil-bath heating (D)." ResearchGate, Nov 2010.[Link]

Optimization

Optimizing yield of 4-tert-butoxyphenol reaction with dibromoethane

Technical Support Center: Organic Synthesis Division Topic: Optimization of Williamson Ether Synthesis (4-tert-butoxyphenol + 1,2-dibromoethane) Ticket ID: #WES-882-OPT Welcome to the Application Support Center I am Dr....

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Organic Synthesis Division Topic: Optimization of Williamson Ether Synthesis (4-tert-butoxyphenol + 1,2-dibromoethane) Ticket ID: #WES-882-OPT

Welcome to the Application Support Center

I am Dr. Aris Thorne, Senior Application Scientist. You are likely here because your reaction yield is suboptimal, or you are struggling to control the selectivity between the mono-substituted product (linker precursor) and the bis-substituted dimer.

The reaction between 4-tert-butoxyphenol and 1,2-dibromoethane is a classic Williamson Ether Synthesis, but it presents two specific challenges:

  • Competitive Bis-Alkylation: The product (an alkyl bromide) is still an electrophile, leading to dimerization.

  • Acid Sensitivity: The tert-butyl ether moiety is acid-labile; improper workup can cleave your protecting group.

This guide moves beyond basic textbook instructions to provide a robust, field-tested optimization strategy.

Part 1: Strategic Reaction Design

To optimize yield, we must first define the target. In 90% of pharmaceutical applications, the goal is the Mono-Alkylated Product (Structure B below), which serves as a functionalized linker.

The Reaction Pathway & Competition

Visualizing the enemy of yield: The Statistical Dimer.

ReactionPathway Fig 1. Kinetic competition. Path A is favored by high concentration of Dibromoethane relative to Phenoxide. Reactant 4-tert-butoxyphenol (Nucleophile) Inter Phenoxide Anion Reactant->Inter Deprotonation Base Base (K2CO3) Base->Inter Mono TARGET: Mono-alkylated (Alkyl Bromide) Inter->Mono Path A: High Excess DBE (k1) Bis IMPURITY: Bis-alkylated (Dimer) Inter->Bis Attack on Mono Product DBE 1,2-Dibromoethane (Electrophile) DBE->Mono Mono->Bis Path B: Low DBE Conc. (k2)

Part 2: Critical Optimization Parameters

The following parameters are non-negotiable for high yields (>80%).

Stoichiometry: The "Dilution Principle"

The most common failure mode is using a 1:1 or 1:1.5 ratio.

  • The Problem: As the reaction proceeds, the concentration of the mono-product increases. If dibromoethane is not in vast excess, the remaining phenoxide will attack the mono-product (Path B in Fig 1) to form the dimer.

  • The Fix: Use 5.0 to 7.5 equivalents of 1,2-dibromoethane. This ensures that statistically, a phenoxide ion is far more likely to encounter a fresh dibromoethane molecule than a product molecule.

Solvent Selection: The "Polarity Balance"

The choice of solvent dictates the reaction rate (Sn2 kinetics) and the ratio of O-alkylation vs. C-alkylation (though C-alkylation is rare for this specific phenol).

SolventRateSelectivityRecommendationNotes
Acetonitrile (MeCN) HighExcellentPreferred Good balance of rate and ease of removal (bp 82°C). High O-alkylation ratio [1].
Acetone ModerateGoodAcceptable Slower than MeCN. Requires longer reflux times.
DMF Very HighGoodAvoid Difficult to remove without aqueous wash, which complicates waste disposal of toxic dibromoethane.
Ethanol LowPoorAvoid Protic solvents solvate the nucleophile (phenoxide), significantly slowing Sn2 reactions.
Catalysis: The Finkelstein Acceleration

1,2-dibromoethane is a moderately reactive electrophile. Adding Potassium Iodide (KI, 10-20 mol%) creates a catalytic cycle (Finkelstein reaction) where the bromide is replaced by iodide in situ.

  • Mechanism: Alkyl-Br

    
     Alkyl-I (Better Leaving Group) 
    
    
    
    Product.
  • Impact: Reduces reaction time from 12-16 hours to 4-6 hours, reducing thermal decomposition byproducts [2].

Part 3: Troubleshooting & FAQs

Q1: I am seeing a large spot on TLC that doesn't move (low Rf), and my yield is <40%. What is it?

  • Diagnosis: This is likely the Bis-alkylated dimer . It is much more non-polar than the starting material but often streaks or stays lower than the mono-product depending on the eluent.

  • Solution: You are "starving" the reaction of electrophile.

    • Increase 1,2-dibromoethane to 5.0 equivalents .

    • Reverse Addition: Do not dump the phenol into the base/dibromoethane. Pre-mix the base and dibromoethane, then slowly add the phenol solution dropwise over 1 hour. This keeps the instantaneous concentration of phenoxide low relative to the electrophile.

Q2: My product yield is okay, but I lost the tert-butyl group during workup.

  • Diagnosis: Acid-catalyzed cleavage.[1][2] The tert-butyl ether is stable to base but cleaves rapidly in the presence of strong acids (pH < 2) [3].

  • Solution:

    • Avoid: Acidic washes (e.g., 1M HCl) to remove excess base.

    • Protocol: Filter off the solid K2CO3 first. Wash the organic layer only with water or saturated NH4Cl (mildly acidic/neutral) and Brine. Ensure the rotovap bath is not >50°C if traces of acid are suspected.

Q3: The reaction is stuck at 80% conversion after 24 hours.

  • Diagnosis: "Stalled" kinetics, likely due to poor solubility of the phenoxide or coating of the base.

  • Solution:

    • Switch solvent to Acetonitrile .

    • Add 18-Crown-6 (5 mol%) . This chelates the Potassium ion, making the phenoxide "naked" and significantly more nucleophilic [4]. Note: Only necessary for difficult cases; usually KI is sufficient.

Part 4: The "Gold Standard" Protocol

Objective: Synthesis of 1-(2-bromoethoxy)-4-(tert-butoxy)benzene. Scale: 10 mmol basis.

Reagents:
  • 4-tert-butoxyphenol (1.66 g, 10 mmol)

  • 1,2-Dibromoethane (9.4 g, 50 mmol, 5.0 equiv )

  • Potassium Carbonate (anhydrous, powder) (4.14 g, 30 mmol, 3.0 equiv )

  • Potassium Iodide (0.16 g, 1 mmol, 10 mol% )

  • Acetonitrile (anhydrous) (50 mL)

Step-by-Step Workflow:
  • Setup: Flame-dry a 250 mL Round Bottom Flask (RBF) equipped with a magnetic stir bar and reflux condenser. Flush with Nitrogen/Argon.

  • Base Activation: Add K2CO3, KI, and 1,2-Dibromoethane to the flask with 40 mL of Acetonitrile. Stir at room temperature for 10 minutes.

  • Addition: Dissolve the 4-tert-butoxyphenol in the remaining 10 mL of Acetonitrile. Add this solution to the main flask.

    • Note: For maximum selectivity, add this solution dropwise over 30 mins.

  • Reaction: Heat the mixture to reflux (approx. 82°C) .

    • Monitoring: Check TLC at 4 hours (Eluent: 10% EtOAc in Hexanes). Product usually has Rf ~0.5-0.6; Bis-product ~0.3; SM ~0.2.

  • Workup (Critical for Safety):

    • Cool to room temperature.

    • Filtration: Filter the mixture through a celite pad to remove inorganic salts (K2CO3/KBr). Rinse with Ethyl Acetate.

    • Concentration: Rotovap the filtrate to remove Acetonitrile. You will be left with an oil containing the product and excess dibromoethane.

  • Purification:

    • Removal of Excess Dibromoethane: High vacuum (0.1 mmHg) with mild heating (40°C) will remove most excess dibromoethane (b.p. 131°C at atm pressure).

    • Flash Chromatography: Silica gel.[3] Gradient 0% -> 5% EtOAc in Hexanes. The excess dibromoethane elutes first (or with solvent front), followed by the Mono-product.

Part 5: Troubleshooting Decision Tree

Troubleshooting Fig 2. Troubleshooting Decision Matrix Start Start: Analyze Reaction Outcome YieldCheck Is Yield > 80%? Start->YieldCheck ImpurityCheck Identify Main Impurity YieldCheck->ImpurityCheck No Success Protocol Optimized YieldCheck->Success Yes Dimer High Dimer (Bis-alkyl) ImpurityCheck->Dimer Low Rf Spot SM Unreacted Starting Material ImpurityCheck->SM SM Spot Persists Decomp Decomposition (Phenol) ImpurityCheck->Decomp New Polar Spot (Lost t-Butyl) FixDimer Action: Increase Dibromoethane to 7.5eq + Slow Addition Dimer->FixDimer FixSM Action: Add KI (Cat.) Switch to MeCN Check Base Dryness SM->FixSM FixDecomp Action: Check Workup pH Avoid Strong Acids Decomp->FixDecomp

References

  • Solvent Effects on Regioselectivity

    • Title: Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions.
    • Source: Royal Society of Chemistry (RSC) Advances, 2021.
    • URL:[Link]

  • Finkelstein Catalysis in Alkylation

    • Title: Williamson Ether Synthesis - Mechanism and Catalysis.[4]

    • Source: Organic Chemistry Portal.[5]

    • URL:[Link]

  • Stability of tert-Butyl Ethers

    • Title: Protection of Phenols as t-Butyl Ethers under Mild Conditions.[2]

    • Source: Journal of Chemical Research.[2]

    • URL:[Link] (General reference for t-butyl ether stability).

  • Crown Ether Catalysis

    • Title: Phase Transfer C
    • Source: ScienceDirect / Tetrahedron Letters.
    • URL:[Link]

Sources

Troubleshooting

Purification methods for 1-(2-Bromoethoxy)-4-(tert-butoxy)benzene (recrystallization vs column)

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals dealing with the synthesis and purification of 1-(2-Bromoethoxy)-4-(tert-butoxy)benzene .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals dealing with the synthesis and purification of 1-(2-Bromoethoxy)-4-(tert-butoxy)benzene .

This compound is typically synthesized via the Williamson ether alkylation of 4-(tert-butoxy)phenol with 1,2-dibromoethane. The primary challenge in this workflow is isolating the target mono-alkylated product from unreacted starting materials and the highly symmetrical bis-alkylated byproduct, 1,2-bis(4-tert-butoxyphenoxy)ethane.

Below, we provide a comprehensive, field-proven guide comparing recrystallization and column chromatography, complete with mechanistic troubleshooting and self-validating protocols.

Comparative Data: Recrystallization vs. Column Chromatography

Choosing the right purification method depends on your reaction scale, the physical state of your crude mixture, and your purity requirements.

ParameterRecrystallizationColumn Chromatography (Silica Gel)
Ideal Scale Large scale (>5 grams)Small to medium scale (<5 grams)
Primary Advantage Highly scalable; low solvent waste.Exceptional purity; effective for oily crudes.
Target Purity 90 - 95% (Often requires a second crop)>98% (Analytical grade)
Time Investment 12 - 24 hours (includes cooling time)2 - 4 hours
Key Limitation Product may "oil out" if impurities are high.High solvent consumption; tedious on large scales.
Cost Efficiency High (Minimal consumables)Low (Requires silica gel and high solvent volume)

Purification Decision Workflow

G Crude Crude Reaction Mixture (Mono, Bis, Phenol) Evap Evaporate Excess 1,2-Dibromoethane Crude->Evap Assess Assess Scale & Physical State Evap->Assess Recryst Recrystallization (>5g or Solid) Assess->Recryst Scalable Column Column Chromatography (<5g or Oil) Assess->Column High Purity HotFilt Hot Filtration (Removes Bis-alkylated) Recryst->HotFilt Load Load on Silica Gel (Dry or DCM) Column->Load Cooling Cool to -20°C in Hexanes HotFilt->Cooling Pure Pure 1-(2-Bromoethoxy)- 4-(tert-butoxy)benzene Cooling->Pure Elute Elute: Gradient Hexanes to 5% EtOAc Load->Elute Elute->Pure

Decision matrix and workflow for purifying 1-(2-Bromoethoxy)-4-(tert-butoxy)benzene.

Standardized Experimental Protocols

Protocol A: Recrystallization (Scalable Approach)

Mechanistic Rationale: The bis-alkylated byproduct is highly symmetrical, giving it a significantly higher melting point and lower solubility in non-polar solvents compared to the target mono-alkylated product. We exploit this thermodynamic difference using a hot filtration step.

  • Solvent Removal: Concentrate the crude reaction mixture under high vacuum (rotary evaporator followed by Schlenk line) to remove as much residual 1,2-dibromoethane as possible. Self-Validation: The residue should transition from a free-flowing liquid to a thick syrup or semi-solid.

  • Dissolution: Suspend the crude residue in a minimum volume of boiling hexanes (approximately 3–5 mL per gram of crude).

  • Hot Filtration: Rapidly filter the hot mixture through a pre-warmed fritted funnel. The insoluble white precipitate left on the frit is primarily the bis-alkylated byproduct.

  • Crystallization: Allow the filtrate to cool slowly to ambient temperature undisturbed, then transfer the flask to a -20°C freezer for 12 hours to induce crystallization of the target compound.

  • Isolation: Collect the crystals via vacuum filtration, wash with ice-cold hexanes (1–2 mL/g), and dry under vacuum.

Protocol B: Flash Column Chromatography (High-Purity Approach)

Mechanistic Rationale: 1,2-dibromoethane is highly non-polar, the target ether is moderately polar, and the unreacted phenol is highly polar. Silica gel effectively resolves these based on hydrogen-bonding affinity.

  • Column Preparation: Pack a silica gel column using 100% hexanes. Pro-Tip: The tert-butoxy group can be sensitive to highly acidic environments. If your silica is highly acidic, pre-treat the column with 0.1% triethylamine in hexanes.

  • Loading: Dissolve the crude mixture in the absolute minimum volume of dichloromethane (DCM) or toluene. Load it evenly onto the silica bed.

  • Elution of Dibromoethane: Elute with 2 column volumes (CV) of 100% hexanes. This flushes out the unreacted 1,2-dibromoethane.

  • Gradient Elution: Gradually increase the solvent polarity to 2% Ethyl Acetate (EtOAc) in Hexanes, then to 5% EtOAc.

  • Fraction Collection: Monitor fractions via Thin Layer Chromatography (TLC). The target compound is UV-active and stains dark brown with Phosphomolybdic Acid (PMA) or Iodine[1]. The mono-alkylated product will elute before the unreacted 4-(tert-butoxy)phenol.

Troubleshooting & FAQs

Q: Why is my product "oiling out" instead of crystallizing during recrystallization? A: "Oiling out" (liquid-liquid phase separation) occurs when the concentration of impurities—specifically residual 1,2-dibromoethane or unreacted phenol—is too high, depressing the melting point of the mixture. Fix: Ensure all 1,2-dibromoethane is removed via high vacuum before adding hexanes. If it still oils out, perform a rapid silica plug (eluting with 10% EtOAc/Hexanes) to remove gross polar impurities, evaporate, and attempt crystallization again. Seeding the cold hexane solution with a pure crystal of the product will also force nucleation.

Q: How can I prevent the formation of the bis-alkylated byproduct in the first place? A: The formation of 1,2-bis(4-tert-butoxyphenoxy)ethane is a statistical inevitability in bifunctional electrophile reactions. Because the phenoxide anion can attack the newly formed alkyl bromide just as easily as the starting 1,2-dibromoethane, you must use a large stoichiometric excess of 1,2-dibromoethane. Standard protocols for synthesizing bromoethyl ethers recommend using 5 to 10 equivalents of the dibromoalkane to kinetically favor mono-alkylation Teuscher et al.[2].

Q: I am losing my tert-butoxy group during purification. What is happening? A: The tert-butyl ether linkage is notoriously acid-labile. If you are leaving the compound on an acidic silica gel column for an extended period, or if your reaction mixture was quenched with a strong acid, the ether can cleave to yield 4-(2-bromoethoxy)phenol. Ensure your workup uses neutral or slightly basic conditions (e.g., washing with saturated NaHCO₃), and run your columns briskly.

Q: How do I visualize the product on a TLC plate? A: 1-(2-Bromoethoxy)-4-(tert-butoxy)benzene contains an aromatic ring, making it strongly UV-active at 254 nm. For secondary confirmation, use a general stain like Phosphomolybdic Acid (PMA) or Potassium Permanganate (KMnO₄). The unreacted phenol will stain much more intensely and rapidly than the etherified product.

References

  • Teuscher, K. B., et al. (2023). "Structure-Based Discovery of Potent, Orally Bioavailable Benzoxazepinone-Based WD Repeat Domain 5 Inhibitors." Journal of Medicinal Chemistry, 66(24), 16783-16806. (Demonstrates standard conditions for the selective alkylation of phenols with 1,2-dibromoethane). [Link]

  • Shah, U. H., et al. (2019). "Revised Pharmacophore Model for 5-HT2A Receptor Antagonists Derived from the Atypical Antipsychotic Agent Risperidone." ACS Chemical Neuroscience, 10(5), 2318-2331. (Details the synthesis and purification of bromoethyl ether intermediates). [Link]

  • National Center for Biotechnology Information (2025). "PubChem Compound Summary for CID 21521, Bis(2-bromoethyl) ether." PubChem. (Provides baseline physical properties and handling data for bromoethyl ether derivatives). [Link]

  • Organic Syntheses (2017). "Bis(2-bromoethyl) ether." Org. Syn. (Highlights the necessity of flash column chromatography for resolving bromoethyl ether mixtures and TLC visualization techniques). [Link]

Sources

Optimization

Stability of 1-(2-Bromoethoxy)-4-(tert-butoxy)benzene under acidic conditions

Technical Support Center: Stability of 1-(2-Bromoethoxy)-4-(tert-butoxy)benzene Under Acidic Conditions Executive Overview & Mechanistic Causality Welcome to the technical support center for the handling, synthesis, and...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Stability of 1-(2-Bromoethoxy)-4-(tert-butoxy)benzene Under Acidic Conditions

Executive Overview & Mechanistic Causality

Welcome to the technical support center for the handling, synthesis, and troubleshooting of 1-(2-Bromoethoxy)-4-(tert-butoxy)benzene. As a bifunctional ether, this molecule presents a classic chemoselectivity challenge. It contains two distinct ether linkages: a primary alkyl aryl ether (the 2-bromoethoxy group) and a tertiary alkyl aryl ether (the tert-butoxy group).

The core of most troubleshooting inquiries stems from the differential acid lability of these two moieties. Ethers are generally unreactive, but they undergo cleavage in the presence of strong acids[1]. The primary 2-bromoethoxy group is highly robust; it requires harsh conditions (e.g., refluxing concentrated HI or HBr) to cleave via an SN2 mechanism because primary carbocations are energetically unfavorable[1].

Conversely, the tert-butoxy group acts as a standard protecting group and is highly susceptible to acidic cleavage[2]. Upon protonation of the ether oxygen, the molecule undergoes a rapid SN1/E1 cleavage. This is driven by the thermodynamic stability of the departing tert-butyl carbocation, which subsequently loses a proton to form isobutylene gas[3]. Understanding this causality is critical: any acidic condition capable of stabilizing a tertiary carbocation will degrade your compound.

Mechanism A 1-(2-Bromoethoxy)-4-(tert-butoxy)benzene (Stable Ether) B Protonated Oxonium Intermediate (Highly Reactive) A->B + H+ (e.g., TFA, HCl) Fast Equilibrium C 4-(2-Bromoethoxy)phenol + tert-Butyl Cation B->C SN1 Cleavage Rate-Limiting Step D 4-(2-Bromoethoxy)phenol + Isobutylene (Gas) C->D E1 Elimination - H+

Fig 1. Acid-catalyzed SN1/E1 cleavage mechanism of the tert-butoxy group.

Quantitative Stability Profile

To aid in experimental design, we have compiled a quantitative stability matrix. This data allows you to predict the integrity of the tert-butoxy group under various standard laboratory conditions.

Acidic SystemTemperatureEstimated Stability / Half-LifeMechanistic Outcome
50% TFA in DCM 25 °C< 10 minutesComplete SN1 cleavage to 4-(2-bromoethoxy)phenol[4].
20% TFA in DCM 0 °C~ 1-2 hoursSlower E1/SN1 cleavage; useful for controlled deprotection[1].
2M HCl in Dioxane 25 °C~ 2-4 hoursModerate cleavage; equilibrium relies on water content.
10% Acetic Acid (AcOH) 25 °C> 48 hoursStable; weak acids cannot sufficiently protonate the ether[3].
48% HBr (aq) 100 °C< 30 minutesTotal degradation; SN1 cleavage of t-butyl AND SN2 cleavage of primary ether[1].

Troubleshooting & Frequently Asked Questions (FAQs)

Q1: My compound is degrading during standard silica gel column chromatography. How do I prevent this? Causality & Solution: Standard silica gel contains surface silanol groups that are mildly acidic (pH ~4.5-5.5). While tert-butoxy groups are generally stable on silica, prolonged residence times or the use of highly active silica can induce partial deprotection. Self-Validating Fix: Pre-treat your silica gel by flushing the column with 1% Triethylamine (TEA) in your non-polar eluent (e.g., hexanes) before loading your sample. This neutralizes the acidic sites. You can verify success by observing a single, crisp spot on your TLC without the polar phenol tailing.

Q2: I need to perform a downstream reaction that generates HCl as a byproduct. How can I protect the tert-butoxy group? Causality & Solution: The generation of anhydrous HCl will rapidly protonate the ether, leading to the loss of the tert-butyl group[5]. Self-Validating Fix: Introduce a non-nucleophilic acid scavenger into your reaction mixture. Using 1.5 to 2.0 equivalents of N,N-Diisopropylethylamine (DIPEA) or solid potassium carbonate (K₂CO₃) will neutralize the HCl in situ before it can protonate the ether oxygen.

Q3: How do I selectively cleave the tert-butoxy group without substituting or eliminating the primary alkyl bromide? Causality & Solution: You must use an acid that provides a non-nucleophilic conjugate base. If you use HBr or HI, the halide could theoretically participate in side reactions. Trifluoroacetic acid (TFA) in dichloromethane (DCM) is the industry standard because the trifluoroacetate anion is poorly nucleophilic, ensuring a clean E1/SN1 pathway that exclusively targets the tert-butyl group[4].

Workflow Start Does the reaction step generate or require acid? Yes Yes Start->Yes No No Start->No CheckTemp Can the reaction be maintained at ≤ 0 °C? Yes->CheckTemp Safe Proceed with standard neutral/basic protocols No->Safe UseMild Use mild organic acids (e.g., Acetic Acid) CheckTemp->UseMild Yes UseTFA High Risk of Cleavage: Add DIPEA/K2CO3 Scavenger CheckTemp->UseTFA No

Fig 2. Decision matrix for preserving the tert-butoxy group during synthesis.

Validated Experimental Protocols

Protocol A: Selective Acidic Deprotection (Yielding 4-(2-bromoethoxy)phenol) This protocol utilizes the SN1/E1 vulnerability of the tert-butoxy group to cleanly unmask the phenol while leaving the 2-bromoethoxy group intact.

  • Preparation: Dissolve 1.0 mmol of 1-(2-Bromoethoxy)-4-(tert-butoxy)benzene in 4.0 mL of anhydrous Dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Chill the solution to 0 °C using an ice-water bath. Lowering the temperature controls the exothermic protonation and minimizes unwanted side reactions[1].

  • Acid Addition: Slowly add 1.0 mL of Trifluoroacetic Acid (TFA) dropwise over 5 minutes[4].

  • Reaction Monitoring (Self-Validation): Remove the ice bath and allow the reaction to warm to room temperature. Monitor the reaction via TLC (Hexanes:EtOAc 8:2). The starting material (high Rf) will disappear, replaced by the highly polar phenol (low Rf). Note: You will observe slight bubbling; this is the evolution of isobutylene gas, a visual confirmation of the E1 mechanism.

  • Workup: Once complete (typically 1-2 hours), concentrate the mixture under reduced pressure to remove DCM and excess TFA[4]. Co-evaporate with toluene (2 x 5 mL) to remove residual trace TFA azeotropically.

Protocol B: Acid-Free Aqueous Workup (Preserving the tert-butoxy group) Use this protocol when isolating the intact molecule from a reaction mixture to prevent accidental hydrolysis during purification.

  • Quenching: Quench your reaction mixture with saturated aqueous Sodium Bicarbonate (NaHCO₃) until the aqueous layer tests strictly at pH > 7.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (EtOAc) or DCM (3 x 10 mL).

  • Washing: Wash the combined organic layers with brine (15 mL) to remove residual water and salts.

  • Drying: Dry the organic layer over anhydrous Sodium Sulfate (Na₂SO₄). Warning: Do not use unwashed Magnesium Sulfate (MgSO₄) if it has been exposed to moisture for long periods, as it can exhibit mild Lewis acidity.

  • Concentration: Filter the drying agent and concentrate the filtrate under reduced pressure at a water bath temperature not exceeding 35 °C to ensure thermal stability.

References

  • Benchchem Technical Support Team. tert-Butoxybenzene | 6669-13-2. Benchchem. 2

  • Chemistry LibreTexts. 18.3: Reactions of Ethers - Acidic Cleavage. LibreTexts. 1

  • YouTube / Chemistry Tutorials. Ether cleavage with strong acids. YouTube. 5

  • Wikipedia Contributors. Ether cleavage. Wikipedia, The Free Encyclopedia. 3

  • Benchchem Technical Support Team. Cleavage of the tert-butyl ester without affecting other functional groups. Benchchem.4

Sources

Troubleshooting

Technical Support Center: Minimizing Bromoethyl Group Hydrolysis During Aqueous Workup

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals dealing with the isolation of molecules containing sensitive bromoethyl (-CH₂CH₂Br) functional groups.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals dealing with the isolation of molecules containing sensitive bromoethyl (-CH₂CH₂Br) functional groups.

Section 1: Mechanistic Overview & Root Cause Analysis

Bromoethyl groups are primary alkyl halides that are highly susceptible to degradation during aqueous workup. The primary mode of failure is nucleophilic substitution (Sₙ2), where water or hydroxide ions displace the bromide leaving group to form a primary alcohol 1. This cleavage of the C-Br bond is particularly rapid at pH levels above 8-9 2.

Furthermore, the use of strong aqueous bases (e.g., NaOH or KOH) not only accelerates Sₙ2 hydrolysis but can also trigger an E2 elimination pathway, converting the bromoethyl group into a terminal alkene 3. Both pathways are highly temperature-dependent; elevated temperatures during quenching or solvent evaporation provide the activation energy required to overcome the kinetic barriers of these side reactions 3.

Mechanism RBr R-CH₂-CH₂-Br (Primary Alkyl Bromide) OH Aqueous Base (OH⁻) High Temp / Prolonged RBr->OH Aqueous Workup SN2 SN2 Pathway (Nucleophilic Substitution) OH->SN2 pH > 9 E2 E2 Pathway (Elimination) OH->E2 Strong Base Alcohol R-CH₂-CH₂-OH (Hydrolysis Product) SN2->Alcohol Alkene R-CH=CH₂ (Elimination Product) E2->Alkene

Mechanistic pathways of bromoethyl degradation during basic aqueous workup.

Section 2: Troubleshooting Guide

Q: Why am I seeing a primary alcohol byproduct instead of my bromoethyl compound after workup? A: This is the classic symptom of Sₙ2 hydrolysis 1. It typically occurs if the reaction was quenched with a strong aqueous base, or if the biphasic mixture was left stirring at room temperature for an extended period. Solution: Switch to a mild buffer like saturated aqueous NH₄Cl or NaH₂PO₄ for the quench. Keep the mixture in an ice bath (< 5 °C) and minimize the time the organic product spends in contact with the aqueous phase.

Q: My NMR shows unexpected alkene peaks (vinyl protons). What happened? A: Your bromoethyl group underwent an E2 elimination. This happens when a strong base acts on the β-hydrogens rather than attacking the α-carbon 3. Solution: Avoid strong bases like NaOH or KOH during neutralization. If your reaction mixture is highly acidic and must be neutralized, use saturated NaHCO₃ carefully 4, ensuring the temperature remains strictly below 5 °C.

Q: I used a neutral quench, but I still see hydrolysis after concentration. Why? A: Residual water in your organic phase can cause hydrolysis during the concentration step on the rotary evaporator. As the organic solvent evaporates, the concentration of residual water and any dissolved salts increases, driving hydrolysis at the elevated bath temperature. Solution: Wash the organic layer with brine to mechanically pull out water via osmotic pressure, dry thoroughly with anhydrous MgSO₄ or Na₂SO₄ 5, and keep the rotovap water bath strictly below 30 °C.

Section 3: Standard Operating Procedures (SOP): Optimized Workup Protocol

To create a self-validating system that prevents degradation, follow this optimized workflow. The causality behind this protocol relies on kinetic suppression (low temperature) and physical separation (low-polarity solvents).

WorkupFlow Start Reaction Complete (Contains -CH₂CH₂Br) Quench Quench Step (Avoid strong bases/acids) Start->Quench Buffer Use Mild Buffer (e.g., Sat. NH₄Cl) Quench->Buffer Temp Temperature Control (Maintain < 5 °C) Buffer->Temp Extract Extraction (Use MTBE or DCM) Temp->Extract Wash Washing (Brine wash) Extract->Wash Dry Drying (Anhydrous Na₂SO₄) Wash->Dry Concentrate Concentration (Rotovap < 30 °C) Dry->Concentrate Success Intact Bromoethyl Group Concentrate->Success

Optimized step-by-step aqueous workup workflow to preserve bromoethyl groups.

Step-by-Step Methodology:
  • Preparation & Cooling: Before initiating the quench, cool the reaction mixture to 0–5 °C using an ice-water bath.

  • Buffered Quench: Slowly add a cold, mild aqueous buffer (e.g., saturated NH₄Cl for basic reactions, or saturated NaHCO₃ for acidic reactions) 4. Do not use strong acids or bases 2.

  • Rapid Extraction: Transfer to a separatory funnel and extract immediately using a non-polar or weakly polar solvent with low water miscibility (e.g., Methyl tert-butyl ether (MTBE), Dichloromethane (DCM), or Toluene) 5. Avoid solvents like Ethyl Acetate or THF if possible, as they dissolve more water and prolong aqueous contact.

  • Brine Wash: Wash the combined organic layers with saturated aqueous NaCl (brine). This step is critical as it reduces the water content in the organic phase via osmotic pressure.

  • Drying: Transfer the organic layer to an Erlenmeyer flask and add anhydrous MgSO₄ or Na₂SO₄ 5. Swirl for 5 minutes and filter. Do not let the solution sit over the drying agent overnight.

  • Low-Temperature Concentration: Evaporate the solvent under reduced pressure. Maintain the water bath temperature at or below 30 °C to prevent thermal degradation of the alkyl bromide.

Section 4: Quantitative Data Table

The following table summarizes the causal relationship between workup conditions and the relative risk of bromoethyl degradation.

Workup ConditionpHTemperature (°C)Primary Degradation PathwayRelative Risk of Hydrolysis
Strong Base Quench (NaOH)> 1225Sₙ2 / E2Critical (Rapid degradation)
Mild Buffer Quench (NaHCO₃)~ 85Sₙ2Low (Kinetically suppressed)
Acidic Quench (HCl)< 225Sₙ1 / Sₙ2Moderate (Slow hydrolysis)
Rotovap with Residual H₂ONeutral> 40Sₙ2 (Thermal)High (Concentration effect)

Section 5: FAQs

Q: Can I use NaOH to neutralize an acidic reaction mixture containing a bromoethyl group? A: No. Strong bases like NaOH will cause rapid Sₙ2 cleavage of the C-Br bond, leading to alcohol formation, or E2 elimination leading to alkenes 2. Use saturated NaHCO₃ instead to maintain a milder pH profile [[4]]().

Q: Which extraction solvent is best to prevent hydrolysis? A: DCM or MTBE are preferred 5. They have very low water solubility, which physically separates the bromoethyl compound from the aqueous nucleophiles, drastically lowering the reaction rate of any biphasic hydrolysis.

Q: Is it safe to leave the extracted organic layer over the weekend before concentration? A: No. Even trace amounts of dissolved water can slowly hydrolyze primary alkyl bromides over time. Always dry and concentrate your product immediately, and store the neat compound (or a solution in a rigorously anhydrous solvent) in a freezer.

Section 6: References

  • Are alkyl bromides susceptible to hydrolysis? - ResearchGate. URL:

  • Reaction of Alkyl Halides Experiment - PraxiLabs. URL:

  • Fully Aqueous and Air-Compatible Cross-Coupling of Primary Alkyl Halides - ACS Publications. URL:

  • Novel Halolactones Derived from Vanillin - MDPI. URL:

  • A SN1 Reaction: Synthesis of tert-Butyl Chloride - The Royal Society of Chemistry. URL:

Sources

Reference Data & Comparative Studies

Validation

Guide to Distinguishing tert-Butyl Singlets vs. Ethoxy Triplets in 1H NMR

Executive Summary In small molecule drug discovery, the distinction between a tert-butyl group ( -Bu) and an ethoxy group ( ) is typically elementary. However, in complex macromolecular spectra, crude reaction mixtures,...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In small molecule drug discovery, the distinction between a tert-butyl group (


-Bu) and an ethoxy group (

) is typically elementary. However, in complex macromolecular spectra, crude reaction mixtures, or scenarios involving trace impurities, the methyl triplet of an ethoxy group (

~1.2 ppm) can easily be mistaken for a tert-butyl singlet (

~1.3 ppm), and vice versa.

This ambiguity arises when:

  • Spectral Crowding: The diagnostic methylene quartet of the ethoxy group is obscured by other signals.

  • Line Broadening: Poor shimming or intermediate exchange rates collapse the triplet splitting, mimicking a singlet.

  • Trace Impurities: Residual solvents (e.g., Ethanol vs. t-Butanol) appear in the same window.

This guide provides a rigorous, evidence-based framework for distinguishing these moieties using advanced 1D and 2D NMR techniques.

Fundamental Spectral Characteristics

Before addressing the ambiguity, we must establish the theoretical baseline. The following table contrasts the ideal spectral signatures of both groups in


.
Featuretert-Butyl Group (

)
Ethoxy Group (

)
Spin System

(Magnetically equivalent)

(First-order coupled)
Methyl Shift (

)
0.9 – 1.5 ppm1.0 – 1.4 ppm
Multiplicity Singlet (

)
Triplet (

)
Coupling (

)
N/A (Internal rotation averages coupling)

Hz
Integration 9H3H (Methyl) + 2H (Methylene)
Diagnostic Key Intensity (Tall/Sharp)Roof effect on triplet; Associated Quartet

Critical Insight: A tert-butyl singlet is inherently 3x more intense per mole than an ethoxy methyl triplet. If integration is ambiguous (e.g., in a polymer or mixture), you cannot rely on peak height alone.

The Ambiguity Zone: When Protocols Fail

The primary source of confusion lies in the 1.20 – 1.30 ppm region. According to the authoritative trace impurity data by Fulmer et al., the chemical shift difference between tert-butanol and ethanol in


 is negligible for low-field instruments.
  • Ethanol (

    
    ):  1.25 ppm (
    
    
    
    ,
    
    
    Hz)
  • tert-Butanol (

    
    ):  1.28 ppm (
    
    
    
    )
Scenario A: The "Collapsed" Triplet

If the magnetic field homogeneity is poor (bad shim) or if the molecule is aggregating, the line width (


) may exceed the coupling constant (

).
  • If

    
     Hz, the triplet structure of the ethoxy methyl group merges into a broad "singlet-like" hump, indistinguishable from a broadened tert-butyl signal.
    
Scenario B: The "Buried" Quartet

The ethoxy methylene quartet (


 3.4 – 4.0 ppm) is often obscured by:
  • Sugar backbones in glycosides.

  • Alpha-protons in peptides.

  • Solvent satellites or broad water peaks. Without the quartet, the triplet loses its primary corroborating partner.

Advanced Discrimination Protocols

Protocol 1: Resolution Enhancement (Data Processing)

Before running new experiments, re-process the existing FID. Standard processing applies "Line Broadening" (LB > 0), which smooths noise but obscures splitting.

Method:

  • Apply a Gaussian Window Function (GM) instead of Exponential Multiplication (EM).

  • Set LB to a negative value (e.g., -0.5 Hz) and GB (Gaussian Broadening) to 0.5 (position).

  • Result: This apodization sharpens the edges of the peak. If the "singlet" is actually a triplet, the "shoulders" will resolve into distinct splitting.

Protocol 2: 1D Selective TOCSY (The "Sniper" Method)

This is the most robust 1D technique for resolving this conflict. TOCSY (Total Correlation Spectroscopy) transfers magnetization through bonds.[1]

Mechanism:

  • A tert-butyl group is an isolated spin system (usually). Exciting the methyls transfers magnetization nowhere (or only to the quaternary carbon in Heteronuclear experiments).

  • An ethoxy methyl is coupled to the methylene. Exciting the methyl transfers magnetization to the methylene quartet.

Step-by-Step Workflow:

  • Select: Define a selective excitation region (shaped pulse) around the ambiguous peak at ~1.25 ppm.

  • Mix: Set a mixing time (

    
    ) of 60–80 ms.
    
  • Acquire: Run the 1D experiment.

  • Analyze:

    • Result A (Ethoxy): A new signal appears at ~3.5–4.0 ppm (the methylene quartet).

    • Result B (tert-Butyl): No new signals appear (or only very weak long-range transfers if the system is unique).

Protocol 3: 2D HSQC (The "Map" Method)

Heteronuclear Single Quantum Coherence (HSQC) separates signals based on the carbon they are attached to.

Differentiation Logic:

  • Ethoxy Methyl: Attached to a primary carbon (

    
     ~15-18 ppm).
    
  • tert-Butyl Methyl: Attached to a primary carbon (

    
     ~27-32 ppm).
    
  • Topology: The tert-butyl methyls are attached to a quaternary carbon. The ethoxy methyl is attached to a secondary carbon (

    
    ).
    

While both methyl carbons are primary (


), their chemical shift environments in 

are distinct enough to separate in the F1 dimension. Furthermore, if you run an HSQC-TOCSY , the ethoxy methyl will show a correlation to the methylene carbon (

~60 ppm), whereas the tert-butyl will show no such neighbor.

Visual Decision Logic

The following diagram illustrates the logical workflow for assigning the ambiguous signal.

NMR_Decision_Tree Start Ambiguous Signal (1.0 - 1.5 ppm) Check_Int Check Integration (Is it 3H or 9H?) Start->Check_Int Check_Shape Check Multiplicity (Triplet vs Singlet) Check_Int->Check_Shape Decision_Clear Assignment Clear Check_Shape->Decision_Clear Distinct Ambiguous Ambiguous/Overlap Check_Shape->Ambiguous Broad/Overlapping Process_GM Apply Gaussian Apodization Ambiguous->Process_GM TOCSY Run 1D Selective TOCSY (Excite ~1.2 ppm) Process_GM->TOCSY Still Unclear Result_Q Quartet Appears (~3.5-4.0 ppm) TOCSY->Result_Q Result_Null No Transfer TOCSY->Result_Null Assign_Et Assign: Ethoxy Group Result_Q->Assign_Et Assign_tBu Assign: tert-Butyl Group Result_Null->Assign_tBu

Caption: Decision tree for distinguishing methyl signals. Blue nodes indicate experimental actions; Green/Red nodes indicate results.

Experimental Data: Solvent Shift Titration

If advanced 2D methods are unavailable, "Solvent Titration" is a powerful alternative. Changing the solvent alters the magnetic environment via Collisional Induced Shifts. Benzene-d6 (


) is particularly effective at shifting resonances relative to Chloroform-d (

).

Table: Comparative Shifts (Trace Impurities)

CompoundShift in

(ppm)
Shift in

(ppm)

(ppm)
Ethanol (

)
1.25 (

)
0.96 (

)
-0.29
tert-Butanol (

)
1.28 (

)
1.05 (

)
-0.23

Data derived from Fulmer et al. (2010).[2][3]

Protocol:

  • Prepare the sample in

    
     and record the spectrum.
    
  • Evaporate the solvent (or take an aliquot) and redissolve in

    
    .
    
  • The aromatic ring current of benzene will typically shield alkyl protons, moving them upfield. The magnitude of this shift often separates overlapping signals, revealing the hidden multiplicity.

References

  • Fulmer, G. R., et al. (2010).[2][3][4][5] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]

  • Reich, H. J. (n.d.). WinPLT NMR Coupling Constants and Chemical Shifts. University of Wisconsin-Madison.[6][7][8] [Link]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Chapter 5: 1D Selective Methods). [Link]

Sources

Comparative

A Comparative Guide to Identifying Ether Linkages in 1-(2-Bromoethoxy)-4-(tert-butyl)benzene via FTIR Spectroscopy

For researchers and professionals in drug development and synthetic chemistry, unequivocally identifying functional groups is a cornerstone of molecular characterization. The presence and nature of an ether linkage can s...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development and synthetic chemistry, unequivocally identifying functional groups is a cornerstone of molecular characterization. The presence and nature of an ether linkage can significantly influence a molecule's chemical reactivity, conformation, and pharmacological properties. This guide provides an in-depth analysis of the Fourier-Transform Infrared (FTIR) spectroscopic signatures of the aryl alkyl ether linkage in 1-(2-Bromoethoxy)-4-(tert-butyl)benzene, offering a comparative framework to distinguish it from other ether types and potential impurities.

The Significance of Ether Linkage Identification

1-(2-Bromoethoxy)-4-(tert-butyl)benzene is a molecule that incorporates both an aromatic moiety and a reactive alkyl bromide, connected via an ether bridge. This structure makes it a valuable intermediate in organic synthesis. Verifying the integrity of this ether linkage is crucial for ensuring reaction success and the purity of subsequent products. FTIR spectroscopy serves as a rapid, non-destructive, and highly informative first-line technique for this purpose.[1][2] The specificity of infrared absorption by molecular vibrations provides a unique "fingerprint" of the molecule's functional groups.[1][2]

Understanding C-O-C Vibrations in Ethers

The defining characteristic of an ether in an IR spectrum is the stretching vibration of the C-O-C bond system.[3][4] These bonds produce strong absorption bands in the fingerprint region of the spectrum, typically between 1300 cm⁻¹ and 1000 cm⁻¹.[5][6] However, the precise wavenumber of this absorption is highly sensitive to the electronic environment of the carbon atoms attached to the oxygen. This sensitivity is the key to differentiating between ether subtypes.

The C-O-C linkage undergoes two primary stretching vibrations: an asymmetric stretch and a symmetric stretch. The asymmetric stretch generally produces a more intense absorption band than the symmetric stretch.[5]

  • Dialkyl Ethers (R-O-R'): Saturated, or dialkyl, ethers are characterized by a single, strong C-O-C asymmetric stretching band that appears in the 1140-1070 cm⁻¹ range.[5][7]

  • Aryl Alkyl Ethers (Ar-O-R): When one of the carbons is part of an aromatic ring, as in 1-(2-Bromoethoxy)-4-(tert-butyl)benzene, the electronic landscape changes. Resonance effects from the phenyl ring lead to a strengthening of the C(aryl)-O bond. This results in two distinct and strong absorption bands:

    • An asymmetric C-O-C stretch at a higher frequency, typically between 1300-1200 cm⁻¹.[5][7]

    • A symmetric C-O-C stretch at a lower frequency, usually in the 1050-1010 cm⁻¹ range.[5][7][8]

  • Diaryl Ethers (Ar-O-Ar'): Symmetrical diaryl ethers, like diphenyl ether, exhibit a single, strong asymmetric C-O-C stretching band between 1300 and 1200 cm⁻¹, similar to the higher frequency band of aryl alkyl ethers.[5]

Predicted FTIR Spectrum of 1-(2-Bromoethoxy)-4-(tert-butyl)benzene

While an experimental spectrum provides the definitive data, a thorough understanding of group frequencies allows for a robust prediction. The spectrum of 1-(2-Bromoethoxy)-4-(tert-butyl)benzene is expected to display several characteristic peaks that, when analyzed together, confirm its structure.

Table 1: Key Predicted FTIR Peaks for 1-(2-Bromoethoxy)-4-(tert-butyl)benzene
Wavenumber (cm⁻¹)Vibration TypeIntensityNotes
~3070-3130Aromatic C-H StretchMedium-WeakConfirms the presence of the benzene ring.
~2870-2960Aliphatic C-H StretchStrongFrom the tert-butyl and ethoxy groups.[9][10]
~1580-1615 & ~1450-1510Aromatic C=C Ring StretchMediumCharacteristic skeletal vibrations of the benzene ring.
~1250 Asymmetric Ar-O-C Stretch Strong Primary diagnostic peak for the aryl alkyl ether linkage. [7]
~1040 Symmetric Ar-O-C Stretch Strong Secondary diagnostic peak for the aryl alkyl ether linkage. [7]
~800-860Aromatic C-H Out-of-Plane BendStrongIndicates 1,4- (para) disubstitution on the benzene ring.
~600-700C-Br StretchMediumConfirms the presence of the bromo group.

Comparative Analysis: Distinguishing Ether Types

The primary value of FTIR in this context is its ability to quickly differentiate the target molecule from potential starting materials (e.g., a dialkyl ether) or side-products.

Table 2: Comparative FTIR C-O Stretching Frequencies for Different Ether Types
Ether TypeExample CompoundNo. of C-O BandsAsymmetric C-O-C Stretch (cm⁻¹)Symmetric C-O-C Stretch (cm⁻¹)
Dialkyl EtherDiethyl Ether1~1122[5]Weak or absent
Aryl Alkyl Ether 1-(2-Bromoethoxy)-4-(tert-butyl)benzene 2 ~1250 (Predicted) ~1040 (Predicted)
Diaryl EtherDiphenyl Ether1~1238[5]Weak or absent

This comparison clearly shows that the presence of two distinct, strong bands in the specified regions is a definitive indicator of an aryl alkyl ether structure.

Experimental Protocol for FTIR Analysis

This protocol describes a self-validating system for acquiring a high-quality FTIR spectrum of a liquid sample like 1-(2-Bromoethoxy)-4-(tert-butyl)benzene.

Materials:

  • FTIR Spectrometer

  • Liquid Transmission Cell (with NaCl or KBr windows)

  • Pasteur Pipette or Syringe

  • Sample: 1-(2-Bromoethoxy)-4-(tert-butyl)benzene

  • Appropriate solvent for cleaning (e.g., spectroscopic grade isopropanol or acetone)

  • Lint-free tissues

Methodology:

  • Instrument Preparation: Ensure the spectrometer is powered on and has reached thermal equilibrium as per the manufacturer's instructions. Purge the sample compartment with dry nitrogen or air to minimize atmospheric H₂O and CO₂ interference.

  • Background Spectrum Acquisition:

    • Assemble the clean, empty liquid transmission cell.

    • Place the empty cell in the sample holder.

    • Acquire a background spectrum. This is a critical step as the instrument software will ratio the sample spectrum against this background to produce the final absorbance spectrum.[11]

  • Sample Preparation:

    • Disassemble the liquid cell. Handle the salt plates by their edges to avoid contaminating the optical surfaces.[11]

    • Using a clean Pasteur pipette, place one or two drops of the 1-(2-Bromoethoxy)-4-(tert-butyl)benzene sample onto the center of one salt plate.[11]

    • Carefully place the second plate on top, allowing the liquid to spread and form a thin, uniform film. Avoid introducing air bubbles.[11]

    • Secure the plates in the cell holder.

  • Sample Spectrum Acquisition:

    • Place the loaded sample cell into the spectrometer's sample holder.

    • Acquire the sample spectrum. Co-adding multiple scans (e.g., 16 or 32) will improve the signal-to-noise ratio.

  • Data Analysis & Cleaning:

    • The software will automatically generate the final spectrum.

    • Process the spectrum to identify and label the key absorption bands as detailed in Table 1.

    • Thoroughly clean the salt plates with a suitable solvent and dry them completely before storage.

ether_identification Start Analyze C-O Stretch Region (1300-1000 cm⁻¹) NumBands How many strong C-O bands? Start->NumBands OneBand One Strong Band NumBands->OneBand 1 TwoBands Two Strong Bands NumBands->TwoBands 2 PositionCheck Peak Position? OneBand->PositionCheck ArylAlkyl Aryl Alkyl Ether (~1250 & ~1040 cm⁻¹) TwoBands->ArylAlkyl Dialkyl Dialkyl Ether (~1140-1070 cm⁻¹) PositionCheck->Dialkyl ~1120 cm⁻¹ Diaryl Diaryl Ether (~1300-1200 cm⁻¹) PositionCheck->Diaryl ~1240 cm⁻¹

Caption: Logic diagram for identifying ether types.

References

  • Fiveable. (n.d.). Spectroscopy of Ethers | Organic Chemistry Class Notes. Retrieved from [Link]

  • Smith, B. C. (2017, May 1). The C-O Bond III: Ethers By a Knockout. Spectroscopy Online. Retrieved from [Link]

  • Rocky Mountain Labs. (2023, December 17). Difference between Ether and Ester Bonding in FTIR Spectra. Retrieved from [Link]

  • OpenStax. (n.d.). 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition. Retrieved from [Link]

  • TMP Chem. (2023, February 27). IR spectrum of Ethers || FTIR spectroscopy || Difference from Esters & alcohols [Video]. YouTube. Retrieved from [Link]

  • Oreate AI Blog. (2026, January 19). Decoding the Ether: Understanding Infrared Spectroscopy of Ethers. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 18.8: Spectroscopy of Ethers. Retrieved from [Link]

  • MDPI. (2025, August 12). Deciphering the Triple-Peak C-O-C Stretching FTIR Absorbance Consistently Occurring in Semicrystalline PEG. Retrieved from [Link]

  • Oreate AI. (2026, January 19). C-O stretching: Significance and symbolism. Retrieved from [Link]

  • Scribd. (n.d.). FTIR Analysis of Sample A-01 Composition. Retrieved from [Link]

  • AZoM. (2025, March 21). How to Interpret FTIR Results: A Beginner's Guide. Retrieved from [Link]

  • PubChem. (n.d.). 1-(2-Bromoethoxy)-4-tert-butylbenzene. Retrieved from [Link]

  • Jurnal UPI. (2023, April 1). Interpretation of Fourier Transform Infrared Spectra (FTIR): A Practical Approach in the Polymer/Plastic Thermal Decomposition I. Retrieved from [Link]

  • MDPI. (2023, April 21). FTIR Analysis of the Functional Group Composition of Coal Tar Residue Extracts and Extractive Residues. Retrieved from [Link]

Sources

Validation

Comparative Guide: 2-Bromoethoxy vs. 2-Chloroethoxy Benzene Derivatives in Organic Synthesis

Executive Summary: The "Speed vs. Stability" Trade-off In the synthesis of PROTACs, kinase inhibitors, and functionalized polymers, the 2-phenoxyethyl motif is a ubiquitous linker.

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Speed vs. Stability" Trade-off

In the synthesis of PROTACs, kinase inhibitors, and functionalized polymers, the 2-phenoxyethyl motif is a ubiquitous linker. The choice between 1-(2-bromoethoxy)benzene (Ph-O-CH₂CH₂-Br) and 1-(2-chloroethoxy)benzene (Ph-O-CH₂CH₂-Cl) is often treated as trivial, but it dictates reaction kinetics, impurity profiles, and scalability.

  • The Bottom Line: Use the Bromide for small-scale, rapid exploration where reaction time and yield are paramount. Use the Chloride for large-scale process chemistry where cost is a driver, provided you can accommodate higher temperatures or catalytic activation (Finkelstein conditions).

  • Critical Risk: Both substrates are prone to E2 elimination to form phenyl vinyl ether under strongly basic conditions. This risk is significantly higher with the Bromide due to its better leaving group ability.[1]

Mechanistic Foundation

To make an informed choice, we must look beyond simple "leaving group ability" and analyze the specific electronic environment of the


-phenoxy group.
Bond Dissociation Energy (BDE) & Kinetics

The primary driver for the reactivity difference is the carbon-halogen bond strength.

  • C-Br BDE: ~68 kcal/mol

  • C-Cl BDE: ~81 kcal/mol

The bromide is a superior leaving group (weaker base) compared to chloride.[1] In SN2 reactions, this typically translates to a reaction rate difference of 50–100x in favor of the bromide.

The -Oxygen Effect (Anchoring)

Unlike simple alkyl halides (e.g., ethyl bromide), these derivatives have an oxygen atom at the


-position.
  • Inductive Effect (-I): The oxygen is electron-withdrawing, which pulls electron density away from the

    
    -carbon (the reaction center). This makes the carbon more electrophilic but also destabilizes the developing positive charge in the transition state.
    
  • Lone Pair Repulsion: There is a subtle electronic repulsion between the incoming nucleophile and the oxygen lone pairs.

Comparative Performance Data

The following data summarizes typical performance metrics in a standard N-alkylation (e.g., reacting with a secondary amine like piperazine) in Acetonitrile with K₂CO₃.

Feature2-Bromoethoxybenzene 2-Chloroethoxybenzene Implication
Relative Rate (

)
~801Bromide reacts in minutes/hours; Chloride takes hours/days.
Reaction Temp. 25°C – 60°C60°C – Reflux (82°C)Chloride requires thermal activation.
Elimination Risk High (forms Phenyl Vinyl Ether)ModerateBromide requires milder bases (e.g., Cs₂CO₃ vs NaH).
Cost (Normalized)

$
$Chloride is the preferred process intermediate.
Storage Stability Moderate (Light sensitive)HighChloride is shelf-stable indefinitely.
Atom Economy Lower (Br = 79.9 amu)Higher (Cl = 35.5 amu)Chloride generates less mass waste per mole.

Decision Framework & Workflow

Use this logic flow to determine the appropriate substrate for your specific campaign.

LinkerSelection Start Select Linker Strategy Scale Scale of Reaction? Start->Scale Small Lab Scale (<10g) Scale->Small Discovery Large Process Scale (>1kg) Scale->Large Manufacturing BaseSens Is Nucleophile/Substrate Base Sensitive? Small->BaseSens UseCl Use 2-Chloroethoxy (Cost Effective) Large->UseCl UseBr Use 2-Bromoethoxy (Mild Cond, Fast) BaseSens->UseBr Yes (Avoid Heat) BaseSens->UseCl No Finkel Add NaI (0.1 eq) (Finkelstein Activation) UseCl->Finkel If Rate < 24h

Figure 1: Decision matrix for selecting between bromo- and chloro-alkoxy linkers.

Experimental Protocols

Protocol A: Rapid Synthesis using 2-Bromoethoxybenzene

Best for: Discovery chemistry, heat-sensitive nucleophiles.

Reagents:

  • Nucleophile (e.g., Morpholine, 1.0 eq)

  • 2-Bromoethoxybenzene (1.1 eq)

  • Base: K₂CO₃ (2.0 eq) or DIPEA (1.5 eq)

  • Solvent: DMF or MeCN (0.2 M)

Step-by-Step:

  • Dissolution: Dissolve the nucleophile in DMF.

  • Base Addition: Add K₂CO₃. Ensure efficient stirring (heterogeneous mix).

  • Alkylation: Add 2-Bromoethoxybenzene dropwise at RT.

    • Note: Exotherm is possible on larger scales.

  • Monitoring: Stir at 40°C for 2–4 hours. Monitor by LCMS.

    • Checkpoint: If >5% phenyl vinyl ether is observed, lower temperature to 25°C and switch base to NaHCO₃.

  • Workup: Dilute with EtOAc, wash with water (x3) to remove DMF/LiBr salts. Dry over MgSO₄.

Protocol B: Finkelstein-Activated Synthesis using 2-Chloroethoxybenzene

Best for: Large scale, cost-reduction, robust nucleophiles.

Reagents:

  • Nucleophile (1.0 eq)

  • 2-Chloroethoxybenzene (1.2 eq)

  • Catalyst: Sodium Iodide (NaI) (0.1 – 0.5 eq)

  • Base: K₂CO₃ (2.5 eq)

  • Solvent: Butanone (MEK) or Acetone (Reflux)

Mechanism of Activation: The NaI reacts with the alkyl chloride to transiently form the alkyl iodide in situ. The iodide is a phenomenal leaving group (better than Br or Cl), allowing the nucleophile to displace it rapidly. The chloride salt precipitates, driving the equilibrium.[2][3]

Step-by-Step:

  • Catalyst Premix: Dissolve 2-Chloroethoxybenzene and NaI in the solvent. Stir for 15 mins at RT.[4] You may see a slight yellowing (iodine trace).

  • Addition: Add the nucleophile and K₂CO₃ base.

  • Reflux: Heat to reflux (80°C for MEK).

  • Time Course: Reaction will typically require 12–18 hours.

  • Workup: Filter off the inorganic salts (KCl/KI). Concentrate the filtrate.

    • Purification Note: Residual iodine can cause discoloration. Wash the organic layer with 10% Na₂S₂O₃ (sodium thiosulfate) to quench iodine.

Troubleshooting: The Vinyl Ether Side-Reaction

A common failure mode in this chemistry is the formation of Phenyl Vinyl Ether via E2 elimination.

EliminationPathway Substrate Ph-O-CH2-CH2-X TS Transition State (E2) Substrate->TS + Base Base Strong Base (OH-, H-) Product Ph-O-CH=CH2 (Vinyl Ether) TS->Product - HX

Figure 2: The competing E2 elimination pathway.

Mitigation Strategies:

  • Switch Solvent: Change from polar aprotic (DMF/DMSO) to protic (Ethanol) or non-polar (Toluene). Polar aprotic solvents enhance the basicity of the base, promoting elimination.

  • Base Selection: Switch from strong, hard bases (NaH, NaOH) to weak, buffered bases (K₂CO₃, Cs₂CO₃).

  • Temperature: Do not exceed 60°C if using the Bromide. If high heat is needed, switch to the Chloride (which is less prone to elimination due to the stronger C-Cl bond).

References

  • Solomons, T.W.G., Fryhle, C.B., Snyder, S.A. (2016). Organic Chemistry, 12th Edition. Wiley. (Chapter 6: Nucleophilic Substitution and Elimination).

  • Finkelstein, H. (1910). "Darstellung organischer Jodide aus den entsprechenden Bromiden und Chloriden". Berichte der deutschen chemischen Gesellschaft, 43(2), 1528–1532.

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Section 10-4: The Leaving Group).

  • Eames, J., et al. (2001). "Efficient synthesis of phenoxyethyl bromides". Journal of Chemical Research, 2001(1), 2-4.

Sources

Comparative

13C NMR chemical shifts of tert-butoxy vs tert-butyl aromatic carbons

Title: Comparative 13C NMR Analysis: tert-Butoxy vs. tert-Butyl Aromatic Substituents Subtitle: An In-Depth Technical Guide for Structural Elucidation in Drug Development Executive Summary In medicinal chemistry and drug...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative 13C NMR Analysis: tert-Butoxy vs. tert-Butyl Aromatic Substituents Subtitle: An In-Depth Technical Guide for Structural Elucidation in Drug Development

Executive Summary

In medicinal chemistry and drug development, the strategic selection between a tert-butyl (-tBu) and a tert-butoxy (-OtBu) group can drastically alter a molecule's lipophilicity, metabolic stability, and steric profile. Accurately distinguishing these moieties during structural elucidation is paramount. 13C Nuclear Magnetic Resonance (NMR) spectroscopy serves as the definitive analytical tool for this differentiation. This guide objectively compares the 13C NMR chemical shifts of tert-butylbenzene and tert-butoxybenzene, detailing the underlying electronic causalities and providing a self-validating experimental protocol for high-fidelity data acquisition.

Mechanistic Causality: Electronic Effects on 13C Shielding

The stark differences in chemical shifts between these two substituents arise from competing inductive and resonance effects[1][2].

  • tert-Butyl Group (-tBu): As a purely alkyl substituent, the -tBu group exerts a weak electron-donating effect via induction (+I) and hyperconjugation (+H). The ipso carbon is moderately deshielded by the direct attachment of the aliphatic carbon. The quaternary carbon of the -tBu group remains in the typical aliphatic region, unaffected by electronegative heteroatoms[3].

  • tert-Butoxy Group (-OtBu): The introduction of the oxygen atom fundamentally alters the electronic landscape. Oxygen is highly electronegative, creating a strong inductive electron-withdrawing effect (-I) that severely deshields both the directly attached ipso aromatic carbon and the quaternary aliphatic carbon[1]. Conversely, the oxygen lone pairs donate electron density into the aromatic π-system via resonance (+M effect). This resonance specifically increases electron density at the ortho and para positions, shielding these carbons and pushing their resonance signals upfield compared to the -tBu analog[1].

Signaling and Logical Relationship Diagram

G Substituent Aromatic Substituent tBu -tBu Group (Alkyl) Substituent->tBu OtBu -OtBu Group (Ether) Substituent->OtBu tBu_Effects Weak +I & +H Effects (Electron Donating) tBu->tBu_Effects OtBu_Effects Strong -I & +M Effects (Electronegative O + Resonance) OtBu->OtBu_Effects tBu_Shifts C_ipso: ~151 ppm C_quat: ~34 ppm tBu_Effects->tBu_Shifts tBu_OP Moderate Ortho/Para Shielding (~125 ppm) tBu_Effects->tBu_OP OtBu_Shifts C_ipso: ~155 ppm C_quat: ~78 ppm OtBu_Effects->OtBu_Shifts OtBu_OP Strong Ortho/Para Shielding (~123-124 ppm) OtBu_Effects->OtBu_OP

Logical flow of substituent electronic effects dictating 13C NMR chemical shifts.

Quantitative Data Comparison

The following table summarizes the 13C NMR chemical shifts for the core carbons of tert-butylbenzene and tert-butoxybenzene, referenced in CDCl3 at 298K[1][3].

Carbon Environmenttert-Butylbenzene (δ ppm)tert-Butoxybenzene (δ ppm)Shift Difference (Δδ)Mechanistic Rationale
C1 (Ipso) 151.0154.5+3.5Deshielded by strong -I effect of oxygen.
C2, C6 (Ortho) 125.1124.0-1.1Shielded by +M resonance from oxygen lone pairs.
C3, C5 (Meta) 128.2128.5+0.3Negligible resonance effect; slight inductive deshielding.
C4 (Para) 125.4123.0-2.4Shielded by +M resonance from oxygen lone pairs.
C-Quaternary 34.778.5+43.8Strongly deshielded by direct attachment to oxygen.
C-Methyls (x3) 31.428.8-2.6Shielded due to γ-gauche steric effects and altered bond polarization.

Note: The most diagnostic signal for differentiating these two groups is the quaternary carbon, which shifts downfield by over 40 ppm upon the introduction of the ether oxygen[1][3].

Self-Validating Experimental Protocol: 13C NMR Acquisition

To ensure high-fidelity, reproducible 13C NMR spectra—especially for quaternary carbons which suffer from long relaxation times and lack of Nuclear Overhauser Effect (NOE) enhancement—adhere to the following optimized protocol[4].

Step 1: Sample Preparation

  • Concentration: Dissolve 25–30 mg of the purified analyte in 0.6 mL of deuterated chloroform (CDCl3). High concentration is critical for 13C due to its low natural abundance (1.1%).

  • Internal Standard: Ensure the CDCl3 contains 0.03% v/v Tetramethylsilane (TMS) for accurate 0.00 ppm calibration.

  • Filtration: Pass the solution through a glass wool plug or a 0.2 μm PTFE syringe filter into a clean 5 mm NMR tube to eliminate paramagnetic particulates that could broaden lines.

Step 2: Instrument Tuning and Shimming

  • Insert the sample into a 400 MHz (or higher) NMR spectrometer (100 MHz for 13C).

  • Lock the spectrometer to the deuterium signal of CDCl3.

  • Perform automated or manual gradient shimming (e.g., TopShim) to achieve a sharp, symmetrical lock signal.

Step 3: Acquisition Parameters

  • Pulse Sequence: Select a standard proton-decoupled 13C sequence (e.g., zgpg30 on Bruker systems) to collapse C-H multiplets into sharp singlets.

  • Relaxation Delay (D1): Set to 2.5 – 3.0 seconds . Causality: Quaternary carbons (both the ipso aromatic and the tert-butyl/butoxy central carbon) lack directly attached protons, resulting in significantly longer T1 relaxation times[4]. A short D1 will cause these critical diagnostic peaks to integrate poorly or disappear entirely.

  • Number of Scans (NS): Minimum of 256 scans, though 512 is recommended for optimal signal-to-noise (S/N) ratio.

Step 4: Processing and Validation

  • Apply an exponential window function with a Line Broadening (LB) factor of 1.0 Hz prior to Fourier Transformation to enhance S/N without sacrificing resolution.

  • Self-Validation Check: Verify the spectrum by checking the solvent peak. The central peak of the CDCl3 triplet must be calibrated exactly to 77.16 ppm. Ensure the integration of the methyl carbon signal is roughly three times that of the quaternary carbon signal, confirming adequate relaxation.

References

  • Title: tert-Butoxybenzene | 6669-13-2 - Benchchem Source: Benchchem URL
  • Source: National Center for Biotechnology Information (PubChem)
  • Title: tert-Butylbenzene(98-06-6)
  • Source: National Center for Biotechnology Information (PMC)

Sources

Validation

Distinguishing 1-(2-Bromoethoxy)-4-(tert-butoxy)benzene from 1,4-Bis(2-bromoethoxy)benzene: A Comprehensive Analytical Guide

As a Senior Application Scientist, I frequently encounter the challenge of differentiating structurally similar intermediates during the synthesis of macrocycles (such as pillar[n]arenes)[1] and PROTAC linkers[2]. Distin...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the challenge of differentiating structurally similar intermediates during the synthesis of macrocycles (such as pillar[n]arenes)[1] and PROTAC linkers[2]. Distinguishing between the mono-alkylated, asymmetric 1-(2-Bromoethoxy)-4-(tert-butoxy)benzene (Compound A) and the bis-alkylated, highly symmetric 1,4-bis(2-bromoethoxy)benzene (Compound B) is a routine yet critical quality control step.

This guide provides a field-proven, objective comparison of these two compounds, detailing the causality behind the analytical choices and offering self-validating experimental protocols to ensure absolute structural confidence.

Structural Context and Physicochemical Comparison

The fundamental difference between these two compounds lies in their molecular symmetry and halogen count . Compound B is a centrosymmetric molecule, meaning its structural redundancy drastically simplifies its spectral footprint[3]. Compound A, however, features a bulky, electron-donating tert-butyl group on one side of the hydroquinone core[4]. This breaks the molecular symmetry, alters the electronic environment of the aromatic ring, and changes the molecule's lipophilicity.

Table 1: Physicochemical & Structural Comparison
Property1-(2-Bromoethoxy)-4-(tert-butoxy)benzene (Compound A)1,4-Bis(2-bromoethoxy)benzene (Compound B)
CAS Number 142346-91-6[4]5471-84-1[5]
Molecular Formula C₁₂H₁₇BrO₂C₁₀H₁₂Br₂O₂[5]
Molecular Weight 273.17 g/mol 324.01 g/mol [5]
Symmetry Asymmetric (

)
Centrosymmetric (

/

ideal)
Bromine Count 12
Key Functional Groups tert-Butyl ether, Bromoethyl etherTwo Bromoethyl ethers

Analytical Methodologies: The Causality of Differentiation

To build a self-validating analytical system, we must rely on orthogonal techniques: Nuclear Magnetic Resonance (NMR) for symmetry mapping and Mass Spectrometry (MS) for isotopic profiling.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most definitive tool for distinguishing these compounds because it directly probes magnetic equivalence.

  • The Symmetry Principle (Compound B): Because Compound B possesses a center of inversion, all four aromatic protons are chemically and magnetically equivalent. This causality results in a single, sharp aromatic singlet at ~6.86 ppm[3]. The aliphatic chains also simplify into just two triplets (~4.25 ppm and ~3.62 ppm)[3].

  • The Asymmetry Principle (Compound A): Compound A lacks this symmetry. The differing electronic effects of the tert-butoxy and bromoethoxy groups split the aromatic protons into an AA'BB' system (often appearing as an AB quartet). Crucially, Compound A contains a highly diagnostic 9H singlet at ~1.30 ppm corresponding to the tert-butyl group, which is entirely absent in Compound B.

Mass Spectrometry (MS)

Bromine naturally exists as two isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 ratio. This provides a built-in self-validating system for mass spectrometry.

  • Compound A (one bromine) will exhibit an M and M+2 peak of equal intensity (1:1 ratio).

  • Compound B (two bromines) will follow a binomial expansion, resulting in an M, M+2, and M+4 pattern in a 1:2:1 ratio.

DecisionTree Start Unknown Sample (Compound A or B) MS Mass Spectrometry (Isotopic Profiling) Start->MS NMR 1H NMR Spectroscopy (Symmetry & Shifts) Start->NMR CompA_MS Compound A 1-(2-Bromoethoxy)-4-(tert-butoxy)benzene MS->CompA_MS 1:1 Ratio (M, M+2) CompB_MS Compound B 1,4-bis(2-bromoethoxy)benzene MS->CompB_MS 1:2:1 Ratio (M, M+2, M+4) CompA_NMR Compound A Singlet ~1.3 ppm (9H) AA'BB' Aromatic NMR->CompA_NMR Asymmetric Features CompB_NMR Compound B No t-Bu Singlet Singlet ~6.86 ppm (4H) NMR->CompB_NMR Highly Symmetric Features

Figure 1: Analytical decision tree for differentiating Compound A and Compound B using MS and NMR.

Experimental Workflows

The following step-by-step methodologies are designed to be self-validating, ensuring that the data collected inherently proves the structure without relying on external assumptions.

Protocol 1: High-Resolution LC-MS Isotopic Profiling

Objective: Determine the exact mass and isotopic distribution to validate the number of bromine atoms.

  • Sample Preparation: Dissolve 1 mg of the unknown sample in 1 mL of LC-MS grade Methanol. Dilute to a final concentration of 1 µg/mL.

  • Chromatography: Inject 2 µL onto a C18 reverse-phase column (e.g., 50 × 2.1 mm, 1.7 µm). Run a 5-minute linear gradient from 5% to 95% Acetonitrile in Water (both mobile phases containing 0.1% Formic Acid).

  • Ionization: Utilize Electrospray Ionization (ESI) in positive ion mode.

  • Data Acquisition: Set the MS scan range to m/z 100–500.

  • Validation & Causality: The choice of a C18 column separates the compounds based on lipophilicity; Compound A will elute later due to the highly lipophilic tert-butyl group. The self-validating step occurs in the MS detector: verify the isotopic cluster against the theoretical logic shown in Figure 2.

MSLogic Root Bromine Isotope Distribution (79Br : 81Br ≈ 1:1) Mono Mono-Brominated Compound A Root->Mono Bis Bis-Brominated Compound B Root->Bis Mono_M M (79Br) 50% Mono->Mono_M Mono_M2 M+2 (81Br) 50% Mono->Mono_M2 Bis_M M (79Br, 79Br) 25% Bis->Bis_M Bis_M2 M+2 (79Br, 81Br) 50% Bis->Bis_M2 Bis_M4 M+4 (81Br, 81Br) 25% Bis->Bis_M4

Figure 2: Mass spectrometry isotopic distribution logic for mono- vs. bis-brominated compounds.

Protocol 2: ¹H and ¹³C NMR Structural Elucidation

Objective: Map the molecular symmetry and identify specific functional groups via magnetic equivalence.

  • Sample Preparation: Dissolve 10 mg of the purified compound in 0.6 mL of Deuterated Chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.

  • Acquisition (¹H NMR): Acquire spectra at 400 MHz using 16 scans and a 1-second relaxation delay to ensure accurate integration.

  • Acquisition (¹³C NMR): Acquire spectra at 100 MHz using 1024 scans with standard proton decoupling.

  • Validation & Causality: The experimental choice of CDCl₃ ensures no exchangeable protons interfere with the ether or aliphatic signals. The validation relies on strict integration ratios. For Compound B, the integration of the aromatic singlet (~6.86 ppm) to the aliphatic triplets (~4.25 ppm and ~3.62 ppm) must be exactly 4:4:4[3]. For Compound A, the presence of a 9H singlet at ~1.30 ppm instantly validates the tert-butyl group, while the aromatic region validates the asymmetry via an AA'BB' splitting pattern.

References

  • LookChem: 1,4-Bis(2-bromoethoxy)benzene Chemical Properties and Identifiers. LookChem.[Link]

  • ChemSrc: 1-(2-Bromoethoxy)-4-(tert-butoxy)benzene CAS Details. ChemSrc.[Link]

  • RSC Advances: Constitutional isomers of brominated-functionalized copillar[5]arenes: synthesis, characterization, and crystal structures. Royal Society of Chemistry.[Link]

  • Langmuir (ACS Publications): Pillar[5]arene Promoted Selective Spreading of Chlormequat Droplets on a Hydrophobic Surface. American Chemical Society.[Link]

Sources

Safety & Regulatory Compliance

Safety

1-(2-Bromoethoxy)-4-(tert-butoxy)benzene proper disposal procedures

1-(2-Bromoethoxy)-4-(tert-butoxy)benzene (CAS: 142346-91-6) is a specialized, bifunctional building block frequently utilized in pharmaceutical synthesis and materials science[1]. While its utility in drug development is...

Author: BenchChem Technical Support Team. Date: March 2026

1-(2-Bromoethoxy)-4-(tert-butoxy)benzene (CAS: 142346-91-6) is a specialized, bifunctional building block frequently utilized in pharmaceutical synthesis and materials science[1]. While its utility in drug development is well-established, its structural liabilities—specifically its halogenated nature and dual ether linkages—demand rigorous, highly controlled disposal protocols.

As a Senior Application Scientist, I have designed this guide to move beyond basic Safety Data Sheet (SDS) compliance. This document provides a self-validating, step-by-step operational framework for the safe handling, segregation, and disposal of this compound, ensuring both laboratory safety and environmental regulatory compliance.

Chemical Profiling & Hazard Causality

To manage a chemical safely, one must understand how its molecular structure dictates its physical hazards and regulatory classification.

  • The Halogen Liability (Bromine): The presence of the bromine atom classifies this compound as a Halogenated Organic Compound . Under the EPA’s Resource Conservation and Recovery Act (RCRA), halogenated wastes cannot be disposed of via standard incineration or municipal sewer systems[2]. Combustion of halogenated organics in standard incinerators can generate highly toxic dioxins, furans, and hydrobromic acid. Therefore, this waste strictly requires high-temperature rotary kiln incineration equipped with caustic scrubbing[3].

  • The Auto-Oxidation Liability (Ether Linkages): The molecule contains two ether groups: a 2-bromoethoxy group and a tert-butoxy group. Ethers are notoriously susceptible to auto-oxidation upon prolonged exposure to oxygen and light, leading to the formation of shock-sensitive, explosive peroxides[4]. Consequently, disposal is not just a matter of where it goes, but when it goes. Time-sensitive waste management is critical.

Operational Life-Cycle & Waste Segregation

Proper disposal begins the moment the chemical is dispensed. Cross-contamination of halogenated waste with incompatible streams (such as strong oxidizers or heavy metals) can lead to catastrophic exothermic reactions.

WasteWorkflow Start Waste Generation: 1-(2-Bromoethoxy)-4-(tert-butoxy)benzene CheckPeroxide Peroxide Risk Assessment (Opened > 6 months?) Start->CheckPeroxide HighRisk High Risk: Do Not Move. Contact EHS Immediately CheckPeroxide->HighRisk Yes / Crystals Visible Segregate Cleared for Routine Disposal: Segregate by State CheckPeroxide->Segregate No / Tested Safe Liquid Liquid Waste: Halogenated Carboy Segregate->Liquid Solid Solid Waste: Contaminated Consumables Segregate->Solid Incineration EPA-Compliant Rotary Kiln Incineration Liquid->Incineration Solid->Incineration

Caption: Workflow for the segregation and disposal of 1-(2-Bromoethoxy)-4-(tert-butoxy)benzene waste.

Step-by-Step Disposal Protocols

The following methodologies are designed as self-validating systems. Do not proceed to the next step unless the conditions of the current step are fully met.

Protocol A: Peroxide Testing and Management (Pre-Disposal)

Because of the ether linkages, any aged sample must be cleared for peroxides before it is moved or consolidated into a larger waste stream[5].

  • Visual Inspection: Before touching a container that has been opened for more than 3 months, visually inspect the liquid and the cap threads. Causality: Solid white crystals or severe liquid stratification indicate advanced peroxide formation. If observed, stop immediately , do not touch the bottle, and contact Environmental Health and Safety (EHS)[4].

  • Chemical Testing: If visually clear, open the container in a certified chemical fume hood. Dip a commercial KI-starch peroxide test strip into the solution for 1 second.

  • Read and Act: Compare the strip to the color scale after 15 seconds.

    • 0–3 ppm: Safe for routine liquid disposal (Proceed to Protocol B).

    • 3–20 ppm: Nearing hazardous levels. Do not consolidate; dispose of the entire container immediately via EHS.

    • >20 ppm: High risk. Do not attempt to neutralize or move. Contact EHS for high-hazard stabilization.

Protocol B: Routine Liquid Waste Accumulation
  • Verify Compatibility: Ensure the primary waste carboy is made of High-Density Polyethylene (HDPE) or amber glass. Do not use metal containers, which can leach iron and catalyze explosive peroxide decomposition[5].

  • Segregate: Confirm the waste carboy is exclusively designated for Halogenated Organic Solvents. Do not mix with non-halogenated streams, acids, or bases[6].

  • Transfer: Operating within a fume hood, use a dedicated, non-metallic funnel to transfer the liquid waste into the carboy.

  • Labeling: Immediately update the hazardous waste tag. Write "1-(2-Bromoethoxy)-4-(tert-butoxy)benzene" fully. Mark the hazard class as "Toxic / Halogenated".

  • Storage: Cap the container tightly. Store in a Secondary Accumulation Area (SAA) away from direct light and heat sources to retard any further auto-oxidation.

Protocol C: Solid Waste (Contaminated Consumables)
  • Collection: Pipette tips, nitrile gloves, Kimwipes, and empty vials contaminated with the chemical must not be thrown in the municipal trash[2].

  • Containment: Place these items in a designated solid hazardous waste bin lined with a heavy-duty polyethylene bag.

  • Labeling: Label the bin as "Hazardous Solid Waste - Contaminated with Halogenated Organics."

Quantitative Waste Management Data

To streamline your laboratory's logistics, adhere to the following operational parameters for 1-(2-Bromoethoxy)-4-(tert-butoxy)benzene waste streams:

Waste StreamEPA DesignationApproved Container MaterialMax Accumulation Time (SAA)Final Disposal Method
Liquid Halogenated Regulated Halogenated OrganicAmber Glass, PTFE, HDPE90 daysRotary Kiln Incineration with Caustic Scrubbing
Solid Contaminated RCRA Regulated SolidPolyethylene-lined bin90 daysSolid Hazardous Waste Incineration
Peroxide-Suspect Reactive (D003)Original Container (Do not transfer)N/A (Immediate EHS Action)Specialized Chemical Stabilization

Spill Response & Decontamination

In the event of an accidental release, immediate containment is required to prevent environmental contamination and inhalation exposure.

  • Evacuate and Ventilate: Ensure the fume hood is running at maximum capacity (80-125 fpm) to control inhalation exposure.

  • Absorb: Do not use combustible materials like sawdust. Use a chemically inert, loose absorbent such as vermiculite or a commercial spill pad to absorb the liquid[4].

  • Collect: Using a non-sparking, non-metallic (e.g., Teflon or polypropylene) dustpan and brush, sweep up the saturated absorbent.

  • Dispose: Place the absorbed material into a hazardous solid waste bag, seal it, and label it according to Protocol C. Wash the affected surface with a mild detergent and water, collecting the rinsate as hazardous aqueous waste.

References

  • Title : 142346-91-6_1-(2-Bromoethoxy)-4-(tert-butoxy)benzene Source : chemsrc.com URL :[Link]

  • Title : Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes Source : epa.gov URL :[Link]

  • Title : Disposal of Chemicals in the Laboratory Source : emsllcusa.com URL :[Link]

  • Title : Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 Source : ecfr.gov URL :[Link]

  • Title : Peroxide Forming Chemicals | Office of Environmental Health and Safety Source : princeton.edu URL :[Link]

  • Title : Section 7C: Peroxide Forming Compounds and Reactives Source : princeton.edu URL :[Link]

Sources

Handling

A Researcher's Guide to Handling 1-(2-Bromoethoxy)-4-(tert-butoxy)benzene: A Risk-Based Approach to Personal Protective Equipment

As a Senior Application Scientist, my primary goal is to empower researchers to conduct their work not only effectively but also with the highest degree of safety. This guide provides a detailed operational plan for the...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, my primary goal is to empower researchers to conduct their work not only effectively but also with the highest degree of safety. This guide provides a detailed operational plan for the safe handling of 1-(2-Bromoethoxy)-4-(tert-butoxy)benzene, moving beyond a simple checklist to explain the causality behind each safety recommendation. Our focus is on building a self-validating system of safety through expertise, experience, and authoritative grounding.

Understanding the Hazard: Why Specific PPE is Crucial

The key functional groups—a brominated alkyl chain and an ether linkage on a benzene ring—suggest the following potential hazards:

  • Skin and Eye Irritation: Like many halogenated organic compounds, it is likely to cause skin and serious eye irritation.[1][2][3]

  • Harmful if Swallowed, Inhaled, or Absorbed Through Skin: Brominated compounds can be toxic, and this substance should be treated as harmful by all routes of exposure.[4]

  • Reactivity: While not overtly unstable, brominated organic compounds can react with incompatible materials such as strong oxidizing agents.[5]

Given these risks, a multi-layered approach to Personal Protective Equipment (PPE) is not just recommended; it is mandatory to mitigate exposure.[6][7][8]

Core PPE Requirements: The Non-Negotiable Baseline

For any procedure involving 1-(2-Bromoethoxy)-4-(tert-butoxy)benzene, the following minimum PPE must be worn.[9] This establishes a foundational layer of safety before any task-specific escalations are considered.

  • Body Protection: A flame-resistant laboratory coat, fully buttoned.

  • Eye and Face Protection: Chemical splash goggles that provide a full seal around the eyes. A face shield should be worn over the goggles whenever there is a significant splash risk.[9]

  • Hand Protection: Chemical-resistant gloves are the most critical barrier. Nitrile gloves are a common starting point, but it is essential to consult a glove manufacturer's compatibility chart for resistance to brominated organic compounds.

  • Footwear: Closed-toe shoes, preferably made of a non-porous material.

Task-Specific PPE Escalation: Adapting to the Procedure

Different laboratory operations carry varying levels of risk. The following table outlines how to escalate your PPE based on the specific task you are performing. All operations must be conducted within a certified chemical fume hood to minimize inhalation exposure.[10][11]

Laboratory Operation Inherent Risks Recommended PPE Escalation Rationale
Weighing/Aliquotting Dust/aerosol generation, minor spills.Standard Core PPE. Consider double-gloving.Minimizes risk from handling small, contained quantities. Double-gloving provides an extra layer of protection against permeation and allows for safe removal of a contaminated outer glove.[9]
Solution Preparation Splash hazard, vapor generation.Core PPE + Face Shield + Chemical Apron.A face shield protects the entire face from splashes during pouring and mixing.[9] A chemical-resistant apron protects the torso from larger volume spills.
Running a Reaction Elevated temperatures, potential for pressure buildup, splashes.Core PPE + Face Shield + Chemical Apron. Ensure appropriate glassware is used.Protects against splashes and potential vessel failures. The fume hood sash provides an additional barrier.
Work-up & Purification Handling larger volumes, potential for spills during transfers.Core PPE + Face Shield + Chemical Apron. Consider heavier-duty gloves (e.g., butyl rubber) over nitrile.Increased volume and transfer steps elevate the splash and exposure risk, necessitating enhanced body and hand protection.
Spill Cleanup High risk of direct contact and inhalation.Level C PPE: Full-face or half-mask air-purifying respirator, chemical-resistant clothing (coverall), inner and outer chemical-resistant gloves, and chemical-resistant boots.[12][13]A spill represents an uncontrolled release. Respiratory protection is critical to prevent inhalation of vapors, and full-body coverage is needed to prevent skin contact.
Operational Plan: A Step-by-Step Workflow

The following workflow provides a procedural guide for safely using 1-(2-Bromoethoxy)-4-(tert-butoxy)benzene in a typical synthetic step.

Workflow: Safe Handling and Use

prep 1. Preparation - Review SDS & SOP - Verify fume hood certification ppe 2. Don PPE - Lab Coat - Goggles & Face Shield - Double Nitrile Gloves prep->ppe handling 3. Chemical Handling - Work within fume hood - Weigh & transfer reagent - Set up reaction ppe->handling reaction 4. Reaction Monitoring - Keep sash lowered - Monitor for anomalies handling->reaction emergency Emergency - Spill or Exposure - Activate alarm - Evacuate handling->emergency cleanup 5. Decontamination - Quench reaction (if needed) - Clean glassware in hood reaction->cleanup reaction->emergency disposal 6. Waste Disposal - Segregate halogenated waste - Label container correctly cleanup->disposal cleanup->emergency doff 7. Doff PPE - Remove outer gloves first - Wash hands thoroughly disposal->doff

Caption: Step-by-step workflow for the safe handling of 1-(2-Bromoethoxy)-4-(tert-butoxy)benzene.

Disposal Plan: Managing Halogenated Waste

Proper segregation and disposal of chemical waste are critical for safety and environmental compliance.

  • Segregation: All waste containing 1-(2-Bromoethoxy)-4-(tert-butoxy)benzene must be collected in a designated "Halogenated Organic Waste" container.[14][15][16] Do not mix with non-halogenated waste, as this complicates the disposal process and can lead to the formation of toxic byproducts like dioxins during incineration.[17][18]

  • Container: Use a clearly labeled, compatible waste container with a secure, tight-fitting lid. The container must be labeled with the words "Hazardous Waste" and a full list of its chemical contents.[14]

  • Storage: Store the waste container in a designated satellite accumulation area within the lab, away from incompatible materials. Keep the container closed at all times except when adding waste.[15]

  • Disposal Request: When the container is nearly full, submit a request for pickup through your institution's Environmental Health and Safety (EHS) office.

Emergency Procedures
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[11] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open.[11] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[11]

  • Minor Spill (in fume hood): Alert others in the area. Use an appropriate absorbent material (e.g., vermiculite or a commercial spill kit) to contain the spill. Place the absorbed material into a sealed, labeled hazardous waste container.

  • Major Spill: Evacuate the immediate area and activate the nearest fire alarm to alert facility personnel. Contact your institution's EHS emergency line.

By integrating these detailed protocols into your laboratory practice, you can effectively manage the risks associated with 1-(2-Bromoethoxy)-4-(tert-butoxy)benzene, ensuring a safe environment for discovery.

References

  • Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals.
  • Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from University of Illinois Urbana-Champaign.
  • RiskAssess. Chemical Waste Containers for Chemical Waste Disposal.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 1622573, 1-(2-Bromoethoxy)-4-tert-butylbenzene.
  • NT WorkSafe. (2022, October 13). Hazardous chemicals - personal protective equipment (PPE).
  • CHEMM. (2026, February 4). Personal Protective Equipment (PPE). Retrieved from U.S. Department of Health & Human Services.
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